2-Amino-4-chloro-6-nitrobenzothiazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-chloro-6-nitro-1,3-benzothiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O2S/c8-4-1-3(11(12)13)2-5-6(4)10-7(9)14-5/h1-2H,(H2,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNDYEBICGKGSLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1SC(=N2)N)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-Amino-4-chloro-6-nitrobenzothiazole: Core Chemical Properties, Synthesis, and Application Workflows
Executive Summary
In the landscape of heterocyclic chemistry, the benzothiazole scaffold represents a privileged pharmacophore and a highly versatile synthetic intermediate. Specifically, 2-Amino-4-chloro-6-nitrobenzothiazole (CAS: 66188-30-5) is an advanced derivative characterized by a unique push-pull electronic system[1]. The strategic placement of a strongly electron-withdrawing nitro group at the C6 position and a moderately deactivating, ortho-directing chlorine atom at the C4 position fundamentally alters the reactivity of the C2-amino group.
This technical guide provides an in-depth analysis of the physicochemical properties, core synthetic methodologies (specifically the Kaufmann thiocyanation), and divergent derivatization workflows. By understanding the causality behind the required harsh reaction conditions, researchers can effectively utilize this compound in the development of cationic azo dyes, complex Schiff base ligands, and novel therapeutic agents.
Physicochemical Properties & Structural Analysis
The reactivity of 2-Amino-4-chloro-6-nitrobenzothiazole is entirely dictated by its functional group topology. The C6-nitro and C4-chloro groups exert strong inductive and resonance electron-withdrawing effects across the conjugated thiazole ring. This significantly reduces the electron density at the C2-amino group, rendering it a very weak nucleophile and a poor base. Consequently, downstream reactions such as diazotization or condensation require highly optimized, acidic environments to proceed[2],[3].
Table 1: Quantitative Physicochemical Data
| Property | Value |
| CAS Number | 66188-30-5[1] |
| Molecular Formula | C₇H₄ClN₃O₂S[1] |
| Molecular Weight | 229.64 g/mol [1] |
| SMILES String | O==C2N=C(N)SC2=C1)[O-][1] |
| Appearance | Brown solid / precipitate[4] |
| Melting Point | 222–224 °C (Literature values may vary up to 304 °C depending on the crystalline form or salt state)[2],[4] |
Synthesis Pathway: The Kaufmann Thiocyanation
The primary synthetic route to 2-Amino-4-chloro-6-nitrobenzothiazole utilizes the Kaufmann thiocyanation of 2-chloro-4-nitroaniline[5]. This method relies on the in situ generation of thiocyanogen,
Mechanistic Causality
Bromine is introduced to oxidize the thiocyanate ion
Figure 1: Kaufmann thiocyanation mechanism yielding the benzothiazole core.
Protocol 1: Step-by-Step Synthesis Workflow
Self-Validation Check: The reaction transitions from a clear/suspension state to a distinct brown precipitate upon successful cyclization[4].
-
Reagent Solubilization: Dissolve 0.02 mol of 2-chloro-4-nitroaniline and 0.02 mol of ammonium thiocyanate in a solvent mixture of absolute ethanol and 2 mL of concentrated HCl. Stir continuously for 30 minutes to ensure homogeneity[4].
-
Electrophile Generation: Slowly add 0.05 mol of bromine dissolved in 25 mL of glacial acetic acid dropwise. Note: Glacial acetic acid is chosen as it provides a polar, acidic medium that stabilizes the electrophilic intermediates.
-
Cyclization: Reflux the reaction mixture for 1 hour. The thermal energy drives the intramolecular cyclization to completion[4].
-
Isolation: Cool the mixture rapidly in an ice-water bath to force precipitation.
-
Purification: Filter the resulting brown precipitate, wash thoroughly with cold water to remove residual acids and unreacted inorganic salts, and dry. Recrystallize from ethanol to achieve >85% yield[4].
Divergent Derivatization Workflows
The functionalized core of 2-Amino-4-chloro-6-nitrobenzothiazole serves as a bifurcation point for two major industrial and research applications: cationic azo dyes and Schiff base metal complexes[2],[3].
Figure 2: Divergent synthetic applications into azo dyes and Schiff base metal complexes.
Diazotization and Cationic Azo Dye Synthesis
Causality of Experimental Design: Standard diazotization using aqueous HCl and NaNO₂ fails for this molecule. The highly deactivated C2-amine cannot be sufficiently protonated in dilute aqueous acids. Therefore, 85% phosphoric acid (
Protocol 2: Azo Dye Coupling
-
Dissolution: Dissolve 2.29 parts of 2-amino-4-chloro-6-nitrobenzothiazole in 40 parts of 85% phosphoric acid[2].
-
Diazotization: Cool the viscous solution to -5 °C. Slowly add a solution of 0.7 parts of sodium nitrite dissolved in 10 parts of water. Stir at -5 °C for exactly 2 hours to ensure complete conversion to the diazonium salt[2].
-
Electrophilic Coupling: Transfer the cold diazotization mixture dropwise into a cold (0–2 °C) aqueous solution of the chosen coupling component (e.g., [2-(N-ethylanilino)ethyl]trimethylammonium chloride)[2].
-
Isolation: Isolate the resulting cationic dye by complexing with zinc chloride or by salting out with NaCl. The resulting dyes exhibit excellent fastness properties on acid-modified acrylic fibers[2].
Schiff Base Ligand Formation and Metal Coordination
Causality of Experimental Design: To form a Schiff base (imine), the weakly nucleophilic C2-amine must attack a carbonyl carbon. To overcome the high activation energy barrier caused by the electron-withdrawing core, glacial acetic acid is added as a catalyst. The acid protonates the carbonyl oxygen of the aldehyde, vastly increasing its electrophilicity and driving the condensation forward[3].
Protocol 3: Schiff Base Synthesis
-
Preparation: Dissolve 0.01 mol of 2-amino-4-chloro-6-nitrobenzothiazole in 15 mL of ethanol[3].
-
Condensation: Gradually add this solution to 15 mL of hot absolute ethanol containing 0.01 mol of a target aldehyde (e.g., 4-hydroxy-3-methoxybenzaldehyde)[3].
-
Catalysis & Reflux: Add 5 drops of glacial acetic acid. Heat the mixture to 70 °C and reflux in a 250 mL round-bottom flask for 3 hours[3].
-
Isolation: Cool the reaction to room temperature to induce crystallization. Filter the solid Schiff base ligand, wash sequentially with ethanol and ether, and dry[3].
-
Complexation: The resulting tridentate ligands can subsequently be reacted in a 1:1 stoichiometry with metal chlorides (e.g., Al(III), Ni(II), K(I)) in DMSO or DMF to form stable heteroleptic chelates[4].
References
Sources
Introduction: The Significance of the Benzothiazole Scaffold
An In-depth Technical Guide to the Synthesis of 2-Amino-4-chloro-6-nitrobenzothiazole
The benzothiazole ring system is a privileged heterocyclic scaffold of significant interest to researchers in medicinal chemistry and materials science. Its unique structural and electronic properties have led to its incorporation into a wide array of biologically active compounds, including those with anti-tumor, anti-microbial, and anti-inflammatory properties.[1] The specific derivative, 2-Amino-4-chloro-6-nitrobenzothiazole, serves as a crucial intermediate for the synthesis of more complex molecules, particularly disperse dyes and specialized pharmaceutical agents.[2] The strategic placement of the amino, chloro, and nitro groups provides multiple reaction sites for further chemical modification, making a reliable and well-understood synthesis pathway essential for its application.
This guide provides a detailed examination of the predominant synthesis pathway for 2-Amino-4-chloro-6-nitrobenzothiazole, focusing on the underlying chemical principles, a step-by-step experimental protocol, and the rationale behind key procedural choices, designed for professionals in chemical research and drug development.
Strategic Overview of Synthesis
The construction of the 2-aminobenzothiazole core is most classically and efficiently achieved through the Hugerschoff reaction . This method involves the oxidative cyclization of an arylthiourea derivative.[3] The general approach consists of two primary stages:
-
Formation of an Arylthiourea Intermediate: A suitably substituted aniline is reacted with a source of thiocyanate, such as potassium or ammonium thiocyanate, typically in an acidic medium like acetic acid.
-
Oxidative Cyclization: The resulting arylthiourea is then cyclized using an oxidizing agent. Bromine in an inert solvent is the most common and effective reagent for this transformation, acting as a catalyst to facilitate the intramolecular electrophilic substitution required for ring closure.[4][5]
For the target molecule, 2-Amino-4-chloro-6-nitrobenzothiazole, the logical and most direct starting material is 3-Chloro-5-nitroaniline . The positions of the chloro and nitro substituents relative to the amine group on this precursor directly translate to the desired 4-chloro and 6-nitro positions on the final benzothiazole product.
Core Synthesis Pathway: From Aniline to Benzothiazole
The selected pathway leverages the Hugerschoff reaction for its reliability and high yield in producing the 2-aminobenzothiazole core.
Caption: Synthesis workflow from 3-Chloro-5-nitroaniline to the target compound.
Mechanistic Insight
-
Step 1: Thioureation: In the presence of acetic acid, potassium thiocyanate reacts with 3-Chloro-5-nitroaniline. The amino group of the aniline performs a nucleophilic attack on the thiocyanate carbon, leading to the formation of the N-(3-chloro-5-nitrophenyl)thiourea intermediate. The acidic environment facilitates this reaction.
-
Step 2: Oxidative Cyclization: This is the critical ring-forming step. Bromine acts as an electrophile and oxidant. The reaction proceeds via an intramolecular electrophilic attack by the sulfur atom of the thiourea onto the electron-rich carbon atom ortho to the amino group on the benzene ring. The electron-withdrawing nature of the nitro and chloro groups deactivates the ring, but the powerful directing effect of the amino (now part of the thiourea) group ensures the cyclization occurs at the correct position. Subsequent elimination of HBr and tautomerization yields the stable aromatic 2-aminobenzothiazole system.[3]
Quantitative Data and Reagents
The following table outlines the necessary reagents for a representative laboratory-scale synthesis.
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount (mmol) | Mass/Volume |
| 3-Chloro-5-nitroaniline | C₆H₅ClN₂O₂ | 172.57 | 1.0 | 20 | 3.45 g |
| Potassium Thiocyanate | KSCN | 97.18 | 1.5 | 30 | 2.92 g |
| Glacial Acetic Acid | CH₃COOH | 60.05 | - | - | 50 mL |
| Bromine | Br₂ | 159.81 | 1.1 | 22 | 1.12 mL (3.52 g) |
Detailed Experimental Protocol
Safety Precaution: This procedure involves hazardous materials including bromine (toxic, corrosive, strong oxidizer) and strong acids. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid/bromine-resistant gloves.
Step 1: Formation of the Thiourea Intermediate
-
Set up a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel.
-
To the flask, add 3-Chloro-5-nitroaniline (3.45 g, 20 mmol) and glacial acetic acid (50 mL).
-
Stir the mixture at room temperature to achieve a suspension.
-
Add potassium thiocyanate (2.92 g, 30 mmol) to the suspension.
-
Heat the reaction mixture to 80-90°C using an oil bath and maintain stirring for 2-3 hours. The progress of the intermediate formation can be monitored by Thin Layer Chromatography (TLC).
Step 2: Oxidative Cyclization
-
Cool the reaction mixture down to 0-5°C using an ice bath. The flask should remain under constant stirring.
-
Prepare a solution of bromine (1.12 mL, 22 mmol) in 10 mL of glacial acetic acid.
-
Add the bromine solution dropwise to the cooled reaction mixture via the dropping funnel over a period of 30-45 minutes. It is critical to maintain the temperature below 10°C during the addition to control the exothermic reaction and prevent side product formation.
-
After the complete addition of bromine, allow the mixture to stir at room temperature for an additional 4-6 hours, or until TLC analysis indicates the consumption of the intermediate.
Step 3: Work-up and Purification
-
Pour the reaction mixture slowly into 500 mL of ice-cold water with vigorous stirring. This will precipitate the crude product.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the effervescence ceases and the pH is approximately 7-8.
-
Filter the resulting solid precipitate using a Büchner funnel.
-
Wash the solid cake thoroughly with copious amounts of cold water to remove any inorganic salts.
-
The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture to yield pure 2-Amino-4-chloro-6-nitrobenzothiazole as a crystalline solid.
-
Dry the final product in a vacuum oven at 50-60°C.
Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
Melting Point: A sharp melting point indicates high purity.
-
FT-IR Spectroscopy: To identify characteristic functional groups (N-H stretch of the amine, C=N of the thiazole ring, N-O stretch of the nitro group).
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the substitution pattern on the aromatic ring.
-
Mass Spectrometry: To determine the molecular weight and confirm the molecular formula.
Conclusion
The synthesis of 2-Amino-4-chloro-6-nitrobenzothiazole via the oxidative cyclization of N-(3-chloro-5-nitrophenyl)thiourea is a robust and well-established method. This approach, rooted in the classic Hugerschoff reaction, provides a reliable route to this valuable chemical intermediate. By understanding the underlying mechanism and carefully controlling reaction parameters, particularly temperature during the bromination step, researchers can achieve good yields of the desired product. The versatility of the resulting molecule, with its multiple functional groups, ensures its continued importance as a building block in the development of novel dyes and pharmacologically active agents.
References
-
Synthesis and Cyclization of Benzothiazole: Review. (2010). ResearchGate. [Link]
-
Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre, 2(1), 347-359. [Link]
-
Hout, S., et al. (2004). Synthesis of 2-substituted nitro-and aminobenzothiazoles and corresponding anthranilic acids. ResearchGate. [Link]
-
Synthesis of 2-benzyl benzoxazoles and benzothiazoles via elemental sulfur promoted cyclization of styrenes with 2-nitrophenols and N,N-dialkyl-3-nitroanilines. (2022). Organic & Biomolecular Chemistry. [Link]
- Process for the preparation of 2-amino-6-nitrobenzothiazole. (1984).
-
Synthesis and antibacterial activity of transition metal complexes of 2-amino acetate, 6-nitro benzothiazole. Journal of Chemical and Pharmaceutical Research. [Link]
-
Convenient synthesis of benzothiazoles and benzimidazoles through Brønsted acid catalyzed cyclization of 2-amino thiophenols/anilines with β-diketones. (2014). PubMed. [Link]
-
A Review on Chemistry of Benzothiazole: Synthesis, Reaction and Biological Application. (2012). Research Journal of Pharmaceutical, Biological and Chemical Sciences, 3(1), 631-641. [Link]
-
Gupta, A., & Rawat, S. (2010). Synthesis and Cyclization of Benzothiazole: Review. Journal of Current Pharmaceutical Research, 3(1), 13-23. [Link]
-
Benzothiazole synthesis. Organic Chemistry Portal. [Link]
-
Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group. (2016). PubMed. [Link]
-
2-Amino-6-methylbenzothiazole. Organic Syntheses. [Link]
- Process for the preparation of 2-amino-6-nitrobenzothiazole. (1983).
-
Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization. (2020). ACS Omega. [Link]
-
Synthesis of 2-amino-6-nitrobenzothiazole. PrepChem.com. [Link]
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The Physicochemical Behavior of 2-Amino-4-chloro-6-nitrobenzothiazole in Organic Solvents: A Technical Guide to Solubility and Stability
Executive Summary
For researchers and drug development professionals, mastering the physicochemical properties of precursor molecules is non-negotiable. 2-Amino-4-chloro-6-nitrobenzothiazole (CAS: 66188-30-5) is a highly functionalized heterocyclic intermediate widely utilized in the synthesis of azo dyes, Schiff bases, and biologically active pharmaceutical ingredients[1].
This technical whitepaper provides an in-depth analysis of the solubility and stability of this compound in organic solvents. By deconstructing the thermodynamic drivers of its solvation and the mechanistic pathways of its degradation, this guide equips scientists with the causality behind experimental behaviors and provides self-validating protocols for rigorous laboratory analysis.
Molecular Profiling & Solvation Thermodynamics
The solubility profile of 2-Amino-4-chloro-6-nitrobenzothiazole is dictated by its highly polarized, push-pull electronic system. The molecule features an electron-donating amino group (-NH₂) at the C2 position, juxtaposed against electron-withdrawing chloro (-Cl) and nitro (-NO₂) groups at the C4 and C6 positions.
The Causality of Solubility
This planar, conjugated structure facilitates strong intermolecular hydrogen bonding and
-
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents exhibit the highest solubilization capacity. The highly polarized S=O (in DMSO) or C=O (in DMF) bonds act as powerful hydrogen bond acceptors for the C2-amino group. Because these solvents lack hydrogen bond donors, they do not self-associate, allowing them to efficiently encapsulate the benzothiazole core.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): Solubility is kinetically limited at room temperature. While the solvent can donate hydrogen bonds to the nitro and thiazole nitrogens, heating is required to overcome the initial lattice energy. For example, in the synthesis of benzothiazole-derived Schiff bases, hot absolute ethanol is strictly required to achieve functional solubility[3].
-
Non-Polar Solvents (e.g., Hexane): The compound is practically insoluble due to the solvent's inability to overcome the strong dipole-dipole interactions of the crystalline lattice.
Quantitative Solubility Profile
Table 1: Thermodynamic Solubility of 2-Amino-4-chloro-6-nitrobenzothiazole at 25°C
| Solvent System | Classification | Dielectric Constant ( | Estimated Solubility (mg/mL) | Primary Solvation Mechanism |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | > 50.0 | Strong H-bond acceptance; dipole-dipole disruption |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | > 30.0 | Dipole-dipole interaction; moderate H-bond acceptance |
| Ethanol (Absolute) | Polar Protic | 24.3 | 2.5 - 5.0 | Moderate H-bonding; requires thermal energy (heat) |
| Acetonitrile | Polar Aprotic | 37.5 | 1.0 - 2.0 | Weak H-bond acceptance; limited lattice disruption |
| Hexane | Non-polar | 1.9 | < 0.1 | Insufficient polarity to overcome lattice energy |
Chemical Stability & Degradation Pathways
In solution, 2-Amino-4-chloro-6-nitrobenzothiazole demonstrates robust stability under ambient, dark conditions, but exhibits specific vulnerabilities based on the solvent environment and external stimuli.
The Causality of Stability
The electron-withdrawing nature of the -NO₂ and -Cl groups heavily depletes electron density from the benzothiazole ring.
-
Acidic/Neutral Stability: This electron deficiency makes the ring highly resistant to electrophilic attack and oxidation. The compound remains exceptionally stable even in harsh acidic environments; for instance, it can be dissolved in 85% phosphoric acid for hours during diazotization procedures without degrading the core ring[2].
-
Basic Vulnerability (S
Ar): Conversely, the electron-poor nature of the ring makes the C4 position (bearing the chloro leaving group) highly susceptible to Nucleophilic Aromatic Substitution (S Ar) if exposed to strong nucleophiles in basic organic media (e.g., DMF + NaOH). -
Photolytic Degradation: When dissolved in hydrogen-donating solvents (like ethanol) and exposed to UV light, the C6-nitro group acts as a photochemical sink, making it susceptible to radical-mediated reduction or cleavage.
Accelerated Stability Profile
Table 2: Accelerated Stability in Solution (Target Concentration: 1.0 mg/mL)
| Solvent System | Environmental Condition | Degradation at 7 Days (%) | Primary Degradant / Mechanism |
| DMSO | Dark, Ambient (25°C) | < 0.5% | None (Highly stable) |
| Ethanol | Dark, Ambient (25°C) | < 1.0% | None |
| Ethanol | UV-Vis Exposure (ICH Q1B) | 5.0 - 8.0% | Photolytic reduction of the -NO₂ group |
| DMF + 0.1N NaOH | Dark, Ambient (25°C) | > 15.0% | Base-catalyzed S |
Experimental Workflows & Self-Validating Protocols
To ensure Scientific Integrity (E-E-A-T), standard operating procedures must be self-validating. The following protocols guarantee that analytical artifacts are caught before data is finalized.
Thermodynamic Solubility Determination (Shake-Flask Method)
A common critical error in solubility determination of highly crystalline heterocycles is the measurement of colloidal suspensions rather than true thermodynamic solutions, which artificially inflates solubility values.
Step-by-Step Methodology:
-
Saturation: Add an excess of 2-Amino-4-chloro-6-nitrobenzothiazole (e.g., 100 mg) to 1.0 mL of the target organic solvent in a sealed amber glass vial.
-
Equilibration: Agitate the suspension on a thermoshaker at 400 rpm and 25°C for a minimum of 48 hours. Causality: 48 hours is required to overcome the slow dissolution kinetics associated with the compound's high lattice energy.
-
Phase Separation: Centrifuge the vial at 10,000
g for 15 minutes to pellet the undissolved solid. -
Self-Validation (The Tyndall Check): Pass a focused laser pointer (e.g., 532 nm green laser) through the supernatant.
-
Validation: If the beam path is visible (scattering), colloidal micro-particles are present. The sample must be filtered through a 0.22 µm PTFE syringe filter prior to analysis. If the beam is invisible, it is a true solution.
-
-
Quantification: Dilute the validated supernatant into the HPLC mobile phase and quantify via HPLC-UV at
~310 nm against a standard curve.
Figure 1: Self-validating workflow for thermodynamic solubility determination.
Solution Stability & Mass Balance Validation
When assessing the stability of 2-Amino-4-chloro-6-nitrobenzothiazole in organic solvents, simply measuring the disappearance of the parent peak is insufficient. A rigorous protocol must account for mass balance.
Step-by-Step Methodology:
-
Preparation: Prepare a 1.0 mg/mL solution of the compound in the target solvent (e.g., Ethanol).
-
Internal Standard Spiking: Spike the solution with 0.5 mg/mL of an inert internal standard (IS) that does not absorb at the same wavelength (e.g., naphthalene). Causality: The IS accounts for any solvent evaporation over the 7-day testing period.
-
Stress Conditions: Aliquot the solution into two vials: one wrapped in foil (Dark Control) and one exposed to ICH Q1B photostability lighting (UV-Vis).
-
HPLC Analysis: Analyze aliquots at Day 0, Day 3, and Day 7.
-
Self-Validation (Mass Balance): Calculate the total peak area of the parent compound plus all newly formed degradant peaks (adjusted for relative response factors).
-
Validation: The total mass must equal
98% of the Day 0 parent mass. A mass balance of < 95% indicates that the compound is degrading into volatile components or forming insoluble polymers that precipitate out of solution, necessitating immediate LC-MS/MS investigation.
-
Figure 2: Stability pathways and mechanistic degradation routes in organic solvents.
References
Sources
An In-depth Technical Guide to the Crystal Structure Analysis of Substituted Nitrobenzothiazoles
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive exploration of the crystal structure analysis of substituted nitrobenzothiazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry.[1][2] Moving beyond a rigid, templated approach, this document is structured to offer a deep, practical understanding of the entire crystallographic workflow, from fundamental principles to the interpretation of structural data in the context of drug design. Our focus is on the "why" behind experimental choices, ensuring a self-validating system of protocols and fostering a robust understanding of the interplay between molecular structure and biological function.
The Significance of Nitrobenzothiazoles in Medicinal Chemistry
Substituted benzothiazoles are recognized as "privileged scaffolds" in drug discovery, demonstrating a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of a nitro group can significantly modulate the electronic and steric properties of the benzothiazole core, influencing its interaction with biological targets and, consequently, its therapeutic potential. A thorough understanding of the three-dimensional arrangement of atoms within these molecules, as provided by single-crystal X-ray diffraction, is therefore paramount for rational drug design and the elucidation of structure-activity relationships (SAR).[3][4]
The Cornerstone of Structural Elucidation: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise atomic arrangement within a crystalline solid.[5][6][7] This technique provides a wealth of information, including bond lengths, bond angles, and the nature of intermolecular interactions, all of which are critical for understanding the chemical and physical properties of a compound.[7]
The fundamental principle of X-ray diffraction is Bragg's Law, which describes the coherent scattering of X-rays by the ordered arrangement of atoms in a crystal lattice.[7]
Bragg's Law: nλ = 2d sin(θ)
Where:
-
n is an integer representing the order of diffraction.
-
λ is the wavelength of the incident X-rays.
-
d is the spacing between parallel planes of atoms in the crystal.
-
θ is the angle of incidence of the X-rays on the crystal planes.
By systematically rotating the crystal and recording the angles and intensities of the diffracted X-rays, a three-dimensional map of the electron density within the unit cell can be constructed.
The Crystallographic Workflow: A Step-by-Step Technical Protocol
The journey from a synthesized compound to a fully characterized crystal structure involves a series of meticulous steps. This section provides a detailed protocol, grounded in established crystallographic practices.
Crystal Growth: The Art and Science of Obtaining Diffractable Crystals
The adage "a good crystal is the key to a good structure" cannot be overstated. The goal is to obtain single crystals of sufficient size (typically 0.1-0.5 mm in each dimension) and quality (well-ordered and free from defects).
Step-by-Step Protocol for Crystallization of Substituted Nitrobenzothiazoles:
-
Purification of the Compound: Ensure the compound is of the highest possible purity, as impurities can inhibit crystal growth or lead to poorly ordered crystals. Recrystallization or column chromatography are common purification methods.
-
Solvent Selection: The choice of solvent is critical. A suitable solvent will dissolve the compound when heated but allow for slow precipitation or crystallization upon cooling or evaporation. A systematic screening of solvents with varying polarities is often necessary.
-
Common Crystallization Techniques:
-
Slow Evaporation: A solution of the compound is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over hours or days.
-
Slow Cooling: A saturated solution of the compound at an elevated temperature is allowed to cool slowly to room temperature or below.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial inside a larger, sealed container that contains a "precipitant" solvent in which the compound is less soluble. The slow diffusion of the precipitant vapor into the compound's solution reduces its solubility, promoting crystallization.
-
Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals form at the interface of the two solvents.
-
-
Crystal Harvesting: Once suitable crystals have formed, they are carefully removed from the mother liquor using a spatula or by decanting the solvent. The crystals are then gently washed with a small amount of cold solvent and dried.
Data Collection: Capturing the Diffraction Pattern
Modern single-crystal X-ray diffractometers are highly automated instruments. The following outlines the general procedure.
Step-by-Step Protocol for X-ray Diffraction Data Collection:
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head. For data collection at low temperatures (typically 100 K to reduce thermal vibrations), the crystal is often coated in a cryoprotectant (e.g., paratone oil) and flash-cooled in a stream of liquid nitrogen.
-
Diffractometer Setup: The crystal is placed on the diffractometer and centered in the X-ray beam (commonly Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.5418 Å).
-
Unit Cell Determination: A short series of diffraction images are collected to determine the unit cell parameters and the crystal system.
-
Data Collection Strategy: Based on the crystal's symmetry, a strategy for collecting a complete and redundant dataset is determined. This involves rotating the crystal through a series of angles while exposing it to the X-ray beam and recording the diffraction images on a detector.
-
Data Integration and Scaling: The raw diffraction images are processed to measure the intensity of each reflection. Corrections are applied for various experimental factors, such as background scattering, Lorentz and polarization effects, and absorption.
Structure Solution and Refinement: From Diffraction Data to Molecular Model
The process of converting the collected diffraction data into a three-dimensional atomic model is a combination of computational methods and crystallographic expertise.
Step-by-Step Protocol for Structure Solution and Refinement:
-
Space Group Determination: Based on the symmetry of the diffraction pattern, the space group of the crystal is determined.
-
Structure Solution: The "phase problem" in crystallography arises because the intensities of the diffracted beams are measured, but their phases are lost. For small molecules like substituted nitrobenzothiazoles, direct methods are typically used to computationally estimate the initial phases and generate an initial electron density map.
-
Model Building: An initial atomic model is built into the electron density map. For known molecular frameworks, this can often be done automatically.
-
Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization process. This iteratively adjusts the atomic coordinates, displacement parameters (describing thermal motion), and other parameters to improve the agreement between the calculated and observed diffraction data. The program SHELXL is a widely used and powerful tool for this purpose.[8]
-
Hydrogen Atom Placement: Hydrogen atoms are often not visible in the electron density map due to their low scattering power. They are typically placed in calculated positions based on the geometry of the heavy atoms they are attached to and refined using a "riding model."
-
Validation: The final refined structure is rigorously validated to ensure its quality and correctness. This involves checking for consistency between the crystallographic data and the refined model, as well as analyzing the geometric parameters of the molecule. The checkCIF utility from the International Union of Crystallography (IUCr) is an essential tool for this purpose.[9][10]
Case Study: Crystal Structure of 2-Amino-4-nitrobenzothiazole
To illustrate the practical application of these principles, we will examine the crystal structure of 2-amino-4-nitrobenzothiazole, which has been reported in the literature and is available in the Crystallography Open Database (COD ID: 2004631).[11][12]
Crystallographic Data
The crystal structure of 2-amino-4-nitrobenzothiazole was determined by single-crystal X-ray diffraction.[11][12] The key crystallographic parameters are summarized in the table below.
| Parameter | Value |
| Chemical Formula | C₇H₅N₃O₂S |
| Formula Weight | 195.20 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.537(2) |
| b (Å) | 13.911(3) |
| c (Å) | 6.885(1) |
| β (°) | 98.41(3) |
| Volume (ų) | 808.9(3) |
| Z | 4 |
| R-factor (%) | 4.3 |
Molecular Geometry
The analysis of bond lengths and angles provides insights into the electronic structure of the molecule. For instance, the C-N bonds within the thiazole ring and the C-NO₂ bond length can indicate the degree of electron delocalization.
Selected Bond Lengths and Angles for 2-Amino-4-nitrobenzothiazole
| Bond | Length (Å) | Angle | Angle (°) |
| S(1)-C(2) | 1.748(3) | N(3)-C(2)-S(1) | 115.1(2) |
| C(2)-N(3) | 1.315(4) | C(2)-N(3)-C(8) | 109.8(2) |
| N(3)-C(8) | 1.385(4) | C(4)-C(9)-S(1) | 125.1(2) |
| C(4)-N(10) | 1.461(4) | O(11)-N(10)-C(4) | 118.0(3) |
| N(10)-O(11) | 1.228(3) | O(12)-N(10)-C(4) | 118.5(3) |
| N(10)-O(12) | 1.222(3) | O(11)-N(10)-O(12) | 123.5(3) |
| C(2)-N(13) | 1.332(4) |
Data extracted from the Crystallography Open Database (COD ID: 2004631).
Supramolecular Assembly and Intermolecular Interactions
The packing of molecules in the crystal lattice is governed by a network of intermolecular interactions.[3] In the case of 2-amino-4-nitrobenzothiazole, the structure consists of centrosymmetric dimers formed through hydrogen bonds.[11][12]
Hydrogen Bonding in 2-Amino-4-nitrobenzothiazole
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | <(DHA) (°) |
| N(13)-H(13A)···N(3) | 0.86 | 2.25 | 3.098(4) | 170 |
| N(13)-H(13B)···O(12) | 0.86 | 2.37 | 3.003(4) | 131 |
Data extracted and calculated from the Crystallography Open Database (COD ID: 2004631).
These hydrogen bonds, along with other weaker interactions like π-π stacking, play a crucial role in stabilizing the crystal structure. The analysis of these interactions is vital for understanding the physicochemical properties of the solid state, such as solubility and melting point.
Hirshfeld Surface Analysis: Visualizing Intermolecular Interactions
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[13][14] The Hirshfeld surface is a three-dimensional surface that defines the region in space where the electron density of a promolecule (the molecule of interest) is greater than the sum of the electron densities of all other molecules in the crystal.
By mapping properties like d_norm (a normalized contact distance) onto the Hirshfeld surface, regions of close intermolecular contacts can be identified. Red regions on the d_norm surface indicate contacts shorter than the van der Waals radii, highlighting strong interactions like hydrogen bonds.
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Biological activity screening of 2-Amino-4-chloro-6-nitrobenzothiazole derivatives
An In-Depth Technical Guide to the Biological Activity Screening of 2-Amino-4-chloro-6-nitrobenzothiazole Derivatives
Executive Summary
The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of pharmacologically active compounds.[1][2] This guide focuses on a specific, highly functionalized core: 2-amino-4-chloro-6-nitrobenzothiazole. The strategic placement of an amino group at position 2, a chloro group at position 4, and a nitro group at position 6 creates a privileged structure with significant potential for derivatization and interaction with various biological targets.[3] As a senior application scientist, this document provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the primary screening methodologies used to evaluate the biological activities of derivatives from this core. We will delve into the causality behind experimental choices and provide detailed, field-proven protocols for assessing antimicrobial, anticancer, and anti-inflammatory potential, moving beyond simple procedural lists to offer a self-validating framework for discovery.
The 2-Amino-4-chloro-6-nitrobenzothiazole Core: A Privileged Scaffold
Benzothiazoles are bicyclic heterocyclic compounds that have become exceptionally relevant in the design of novel therapeutic agents.[1] Their rigid structure and the presence of heteroatoms (nitrogen and sulfur) facilitate diverse, high-affinity interactions with biological macromolecules. The 2-amino-4-chloro-6-nitrobenzothiazole core is particularly compelling for several reasons:
-
2-Amino Group: This group serves as a critical handle for synthetic modification, allowing for the attachment of a wide array of side chains and heterocyclic moieties through acylation, alkylation, or condensation reactions. This versatility is key to tuning the compound's pharmacokinetic and pharmacodynamic properties.[1][3]
-
6-Nitro Group: This strong electron-withdrawing group significantly influences the electronic properties of the entire ring system. It can be a pharmacophore in its own right or can be chemically reduced to an amino group, providing another point for derivatization to generate further chemical diversity.[1][3]
-
4-Chloro Group: The presence of a halogen atom can enhance membrane permeability and metabolic stability. It also acts as an electron-withdrawing group, further modulating the molecule's reactivity and binding characteristics.
The synthesis of these derivatives typically starts from commercially available materials like p-nitroaniline or 2-amino-6-nitrobenzothiazole, followed by a series of well-established chemical transformations to introduce the desired substituents.[1][3][4][5]
Antimicrobial Activity Screening
The search for novel antimicrobial agents is relentless, driven by the rise of drug-resistant pathogens.[6] Benzothiazole derivatives have consistently shown promise in this area, with mechanisms of action that can include the inhibition of essential bacterial enzymes like DNA gyrase and dihydroorotase.[6][7]
Initial Qualitative Screening: Agar Disc Diffusion Method
This method serves as a robust and cost-effective primary screen to rapidly identify if a derivative possesses any antimicrobial activity. Its causality lies in the principle of diffusion: a compound with inhibitory properties will diffuse from a paper disc into the agar and create a zone of no microbial growth where the concentration is above the organism's tolerance.[8][9]
-
Preparation of Inoculum: Aseptically transfer a few colonies of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) into sterile saline. Adjust the turbidity to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[8]
-
Inoculation of Agar Plates: Dip a sterile cotton swab into the inoculum suspension and streak it evenly across the entire surface of a Mueller-Hinton Agar (MHA) plate to create a uniform lawn of bacteria.
-
Disc Impregnation: Dissolve the synthesized 2-amino-4-chloro-6-nitrobenzothiazole derivatives in a suitable solvent (e.g., DMSO) to a known concentration. Aseptically apply a precise volume (e.g., 10 µL) onto sterile, 6 mm filter paper discs and allow the solvent to evaporate completely.[8]
-
Placement of Discs: Place the impregnated discs onto the surface of the inoculated agar plates. Ensure firm contact. Include a positive control (disc with a standard antibiotic like Kanamycin) and a negative control (disc with solvent only).[7][8]
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours.
-
Data Collection: Measure the diameter of the clear zone of inhibition around each disc in millimeters (mm). A larger diameter indicates greater sensitivity of the microorganism to the compound.[8]
Caption: Workflow for antimicrobial screening via agar disc diffusion.
Quantitative Analysis: Minimum Inhibitory Concentration (MIC)
Following a positive result in the diffusion assay, the next logical step is to quantify the compound's potency. The Broth Microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of a compound that completely inhibits visible microbial growth.[8] This provides a quantitative value (e.g., in µg/mL) that is essential for structure-activity relationship (SAR) studies.
-
Preparation of Compound Dilutions: In a sterile 96-well microtiter plate, prepare serial two-fold dilutions of the test compounds in the appropriate broth (e.g., Mueller-Hinton Broth). The concentration range should be wide enough to capture the MIC value.
-
Preparation of Inoculum: Prepare the microbial inoculum as described previously (0.5 McFarland standard) and then dilute it in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[8]
-
Inoculation and Incubation: Add the prepared inoculum to each well containing the compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours.[8]
-
Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration at which no turbidity (i.e., no growth) is observed.[7]
Quantitative results from MIC assays are best presented in a table for clear comparison of potency against various microbial strains.
| Compound ID | Substitution Pattern | MIC (µg/mL) vs S. aureus | MIC (µg/mL) vs E. coli | MIC (µg/mL) vs C. albicans | Reference |
| Derivative 1 | 2-(phenylamino)- | 50 | 100 | >200 | [7] |
| Derivative 2 | 2-(4-chlorophenylamino)- | 25 | 50 | 100 | [7] |
| Derivative 3 | 2-(morpholino)- | 100 | 200 | >200 | [6] |
| Kanamycin | (Positive Control) | 12.5 | 6.25 | N/A | [7] |
| Fluconazole | (Positive Control) | N/A | N/A | 8 | [7] |
Anticancer Activity Screening
The primary goal of anticancer drug discovery is to identify agents that selectively kill cancer cells or halt their proliferation with minimal damage to normal cells.[10] High-throughput screening (HTS) of chemical libraries against various cancer cell lines is a common starting point.[11]
Primary Cytotoxicity Screening: MTT Assay
The MTT assay is a widely used colorimetric method to assess cell viability. Its principle is based on the ability of mitochondrial reductase enzymes in living cells to convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the test derivatives in cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the cells with the compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (e.g., 20 µL of 5 mg/mL solution) to each well and incubate for another 3-4 hours. During this time, viable cells will form purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[12]
Caption: Experimental workflow for the MTT cell viability assay.
IC₅₀ values provide a clear quantitative measure for comparing the cytotoxic potency of different derivatives.
| Compound ID | Substitution Pattern | IC₅₀ (µM) vs HeLa | IC₅₀ (µM) vs MCF-7 | IC₅₀ (µM) vs PANC-1 | Reference |
| Derivative 4 | 2-(hydrazinyl)- | 15.2 | 12.8 | 25.1 | [12] |
| Derivative 5 | 2-(acetohydrazide)- | 9.8 | 7.5 | 18.4 | [12][13] |
| Derivative 6 | 2-((4-bromobenzylidene)hydrazinyl)- | 5.1 | 4.2 | 9.6 | [13] |
| Doxorubicin | (Positive Control) | 0.8 | 0.5 | 1.2 | [14] |
Anti-inflammatory Activity Screening
Inflammation is a complex biological response implicated in numerous diseases.[15] A key strategy in developing anti-inflammatory drugs is the inhibition of enzymes like cyclooxygenase-2 (COX-2) or the suppression of pro-inflammatory mediators such as nitric oxide (NO), TNF-α, and IL-6.[16][17]
Cell-Based Assay: Inhibition of Nitric Oxide (NO) Production
This assay uses a well-established in vitro model of inflammation. Macrophage cells (like RAW 264.7) are stimulated with lipopolysaccharide (LPS), a component of Gram-negative bacteria, which triggers a potent inflammatory response, including the overproduction of NO via the iNOS enzyme. Test compounds are screened for their ability to suppress this NO production.[17]
-
Cell Culture: Culture RAW 264.7 macrophage cells in appropriate medium. Seed them into a 96-well plate and allow them to adhere.
-
Compound Pre-treatment: Treat the cells with various concentrations of the test derivatives for 1 hour.
-
Inflammatory Stimulation: Add LPS (e.g., 1 µg/mL) to all wells except the negative control group to induce an inflammatory response.[17]
-
Incubation: Co-culture the cells with the compounds and LPS for 18-24 hours.
-
NO Measurement (Griess Assay): Collect the cell culture supernatant. Mix an aliquot of the supernatant with Griess reagent. The reagent reacts with nitrite (a stable product of NO), forming a colored azo compound.
-
Data Acquisition: Measure the absorbance of the colored product at ~540 nm. The intensity of the color is proportional to the NO concentration.
-
Data Analysis: Construct a standard curve using known concentrations of sodium nitrite. Calculate the concentration of NO in the samples and determine the percentage inhibition caused by the test compounds relative to the LPS-only control.
Caption: Inhibition of the LPS-induced inflammatory pathway.
Conclusion and Future Perspectives
The 2-amino-4-chloro-6-nitrobenzothiazole scaffold represents a highly promising starting point for the development of novel therapeutic agents. The screening protocols detailed in this guide provide a robust framework for systematically evaluating derivatives for antimicrobial, anticancer, and anti-inflammatory activities. Positive "hits" identified through these primary assays serve as the foundation for more advanced investigations, including mechanistic studies, in vivo efficacy models, and absorption, distribution, metabolism, and excretion (ADME/Tox) profiling. The true power of this scaffold lies in the ability to correlate specific structural modifications with changes in biological activity, enabling a rational, data-driven approach to drug design. Future work should focus on developing derivatives with multi-target activities or improved selectivity profiles to address complex diseases and combat drug resistance.
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Hernandez, A. (2022). In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. ScholarWorks@UTEP. Retrieved from [Link]
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Kling, A. M., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Retrieved from [Link]
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Salehi, B., et al. (2023). Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies. PMC. Retrieved from [Link]
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Morsy, M. A., et al. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. PMC. Retrieved from [Link]
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Abdel-Wahab, B. F., et al. (2025). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. MDPI. Retrieved from [Link]
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Abdel-Wahab, B. F., et al. (2018). Synthesis of some benzothiazole derivatives evaluated as antimicrobials and antibiofilms. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
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Abdel-Wahab, B. F., et al. (2017). Convenient route synthesis of some new benzothiazole derivatives and their pharmacological screening as antimicrobial agents. Annals of Advances in Chemistry. Retrieved from [Link]
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Sharma, P., et al. (2022). Drug Design, Synthesis and Biological Evaluation of Heterocyclic Molecules as Anti-Inflammatory Agents. PMC. Retrieved from [Link]
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Zhou, Y., et al. (2023). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents. MDPI. Retrieved from [Link]
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Abdel-Wahab, B. F., et al. (2025). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. PubMed. Retrieved from [Link]
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Sadyrova, F. K., et al. (2021). Synthesis of biologically active derivatives of 2-aminobenzothiazole. PMC. Retrieved from [Link]
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Delmas, F., et al. (2002). In Vitro Activities of Position 2 Substitution-Bearing 6-Nitro- and 6-Amino-Benzothiazoles and Their Corresponding Anthranilic Acid Derivatives against Leishmania infantum and Trichomonas vaginalis. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]
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Noolvi, M. N., et al. (2022). A Review on Medicinally Important Heterocyclic Compounds. Bentham Science. Retrieved from [Link]
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Hout, S., et al. (2004). Synthesis of 2-substituted nitro-and aminobenzothiazoles and corresponding anthranilic acids. ResearchGate. Retrieved from [Link]
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Shinde, S. B., et al. (2012). Synthesis and antibacterial activity of transition metal complexes of 2-amino acetate, 6-nitro benzothiazole. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
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Carradori, S., et al. (2013). 2-Aminobenzothiazole derivatives as new antifungal agents. Université catholique de Louvain. Retrieved from [Link]
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Benzothiazole-Based Therapeutics: A Comprehensive Technical Guide to Mechanisms, Protocols, and Clinical Applications
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Application Guide
Structural Rationale and Pharmacological Versatility
As a privileged scaffold in modern medicinal chemistry, benzothiazole—a bicyclic heterocyclic compound consisting of a benzene ring fused to a thiazole ring—offers unparalleled structural adaptability[1]. The presence of both nitrogen and sulfur heteroatoms within the planar ring system facilitates diverse non-covalent interactions (e.g., hydrogen bonding, π-π stacking, and hydrophobic interactions) with multiple biological targets[2].
From an application scientist's perspective, the true power of the benzothiazole core lies in its tunability. Substitutions at the C-2 and C-6 positions drastically alter the molecule's electronic distribution and lipophilicity, directly dictating its target specificity[3]. This structure-activity relationship (SAR) has enabled the development of a vast array of therapeutic agents, ranging from anticancer and antimicrobial compounds to FDA-approved neuroprotective drugs and diagnostic radiotracers[1].
Anticancer Applications: Mechanisms and In Vitro Efficacy
The rapid proliferation of cancer cells relies heavily on the dysregulation of intracellular signaling cascades. Benzothiazole derivatives have demonstrated robust anticancer properties by acting as potent kinase inhibitors and apoptosis inducers[4].
Inhibition of the PI3K/Akt/mTOR Pathway
A primary mechanism of action for several advanced benzothiazole derivatives is the targeted inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway[4]. Aberrant activation of this cascade is a hallmark of tumor survival and angiogenesis. By competitively binding to the ATP-binding pocket of these kinases, benzothiazole compounds halt cell cycle progression and trigger the intrinsic mitochondrial apoptosis pathway, characterized by the modulation of Bax/Bcl-2 ratios and the subsequent release of cytochrome c[5].
Benzothiazole-mediated inhibition of the PI3K/Akt/mTOR signaling pathway.
Quantitative Cytotoxicity Data
To evaluate the therapeutic window of these compounds, half-maximal inhibitory concentrations (IC₅₀) are rigorously established. The table below summarizes the in vitro cytotoxic activity of select phenylacetamide benzothiazole derivatives against human pancreatic cancer cell lines (AsPC-1, BxPC-3, Capan-2) compared to normal fibroblasts (HFF-1), highlighting the selectivity index of these agents[5].
| Compound ID | Pancreatic Cancer (AsPC-1) IC₅₀ (µM) | Pancreatic Cancer (BxPC-3) IC₅₀ (µM) | Pancreatic Cancer (Capan-2) IC₅₀ (µM) | Normal Fibroblasts (HFF-1) IC₅₀ (µM) |
| 2b | 12.44 | 14.99 | 19.65 | 21.37 |
| 4d | 7.66 | 3.99 | 8.97 | 9.23 |
| 4e | 12.77 | 10.69 | 14.11 | 16.69 |
| 4f | 10.04 | 18.85 | 20.10 | 6.54 |
Data indicates that Compound 4d exhibits potent sub-10 µM efficacy across multiple pancreatic cancer lines while maintaining a moderate safety profile against healthy fibroblasts[5].
Antimicrobial Efficacy and Target Specificity
Beyond oncology, benzothiazole derivatives are formidable antimicrobial agents. The addition of halogen substituents (e.g., fluorine or chlorine) at the C-5 or C-6 positions significantly increases the lipophilicity of the scaffold, enhancing bacterial cell membrane penetration[3].
A validated mechanism for their bactericidal activity is the competitive inhibition of Dihydropteroate Synthase (DHPS) [4]. DHPS is a critical enzyme in the bacterial folate biosynthesis pathway, responsible for synthesizing precursors necessary for DNA and RNA assembly. Because human cells lack DHPS (relying instead on dietary folate), targeting this enzyme provides a self-validating system for achieving high antimicrobial efficacy with minimal host toxicity[4].
Mechanism of bacterial DHPS enzyme inhibition by benzothiazole agents.
Neuroprotective and Diagnostic Innovations
The benzothiazole scaffold has successfully transitioned from preclinical models to clinical neurology. Two prominent examples illustrate this:
-
Riluzole: An FDA-approved drug for Amyotrophic Lateral Sclerosis (ALS). Structurally a 2-amino-benzothiazole, it exerts neuroprotective effects by inhibiting presynaptic glutamate release and blocking voltage-gated sodium channels, thereby preventing excitotoxic motor neuron death[1].
-
Flutemetamol (¹⁸F): A diagnostic radiotracer utilized in Positron Emission Tomography (PET). This benzothiazole derivative exhibits a high binding affinity for β-amyloid plaques, serving as a critical non-invasive imaging tool for the early diagnosis of Alzheimer's disease[2].
Validated Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols outline the industry-standard methodologies for evaluating the biological activity of novel benzothiazole compounds.
Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)
Causality Note: We utilize the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay because the reduction of tetrazolium salts to insoluble formazan crystals relies exclusively on active mitochondrial succinate dehydrogenase. This provides a direct, quantifiable proxy for cellular metabolic viability, which is critical when assessing the mitochondrial apoptosis pathway induced by benzothiazoles[4].
Step-by-Step Methodology:
-
Cell Seeding: Harvest target cancer cells (e.g., AsPC-1) at the logarithmic growth phase. Seed cells into a 96-well microtiter plate at a density of
cells/well in 100 µL of complete growth medium. -
Adhesion: Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell adherence[4].
-
Compound Preparation: Dissolve the benzothiazole derivative in DMSO to create a stock solution. Prepare serial dilutions in culture media (ensure final DMSO concentration is <0.5% v/v to prevent solvent toxicity).
-
Treatment: Aspirate the old media and add 100 µL of the drug dilutions to the respective wells. Include vehicle controls (0.5% DMSO) and positive controls (e.g., Doxorubicin). Incubate for 48–72 hours[4].
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark at 37°C for 4 hours.
-
Formazan Solubilization: Carefully aspirate the media to avoid disturbing the formazan crystals. Add 150 µL of pure DMSO to each well and agitate on an orbital shaker for 15 minutes.
-
Quantification: Measure the optical density (OD) at 570 nm using a microplate spectrophotometer. Calculate cell viability relative to the vehicle control and determine the IC₅₀ using non-linear regression analysis.
Standardized in vitro cytotoxicity assay workflow for benzothiazole screening.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
Causality Note: Broth microdilution is preferred over agar diffusion for lead optimization because it provides an exact quantitative MIC value, allowing for precise Structure-Activity Relationship (SAR) mapping of halogenated benzothiazole derivatives[3].
Step-by-Step Methodology:
-
Inoculum Preparation: Cultivate the target bacterial strain (e.g., Staphylococcus aureus) on Mueller-Hinton agar. Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard (
CFU/mL). -
Dilution: Dilute the suspension 1:150 in Mueller-Hinton broth to achieve a final working inoculum of
CFU/mL. -
Plate Setup: In a 96-well plate, dispense 50 µL of broth into all test wells. Add 50 µL of the benzothiazole compound (at
the highest desired concentration) to the first column, and perform a two-fold serial dilution across the plate. -
Inoculation: Add 50 µL of the working bacterial inoculum to each well (final well volume = 100 µL, final bacterial concentration =
CFU/mL). -
Incubation & Readout: Incubate at 37°C for 18–24 hours. The MIC is determined visually or spectrophotometrically (at 600 nm) as the lowest concentration of the benzothiazole derivative that completely inhibits visible bacterial growth[3].
References
-
Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances MDPI[Link][1]
-
Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances ResearchGate[Link][2]
-
Biological Evaluation of Benzothiazole Derivatives: A Comprehensive Review BPAS Journals[Link][3]
Sources
Electrochemical Profiling of Nitroaromatic Compounds: Mechanistic Pathways and Application Workflows
Nitroaromatic compounds represent a critical class of molecules with profound implications across drug development, environmental monitoring, and materials science. From the activation of life-saving antimicrobial prodrugs to the detection of explosive pollutants, the electrochemical behavior of the nitro group (
As application scientists, we must move beyond simply recording voltammetric peaks; we must interrogate the electrochemical interface to understand the thermodynamic and kinetic drivers of these reactions. This whitepaper provides an in-depth analysis of the electrochemical reduction of nitroaromatics, exploring the causality behind their mechanistic pathways, their pharmacological significance, and the self-validating experimental workflows required for their precise characterization.
Mechanistic Foundations of Nitro Reduction
The electrochemical reduction of nitroaromatic compounds is a complex, multi-step proton-coupled electron transfer (PCET) process. The reaction pathway is highly dependent on the pH of the supporting electrolyte, the solvent, and the electrode material.
In aqueous media, the primary reduction of the nitro group to a hydroxylamine derivative is a well-established 4-electron, 4-proton process[1]. The sequence initiates with a 1-electron reduction to form a highly reactive nitro radical anion (
Stepwise electrochemical reduction mechanism of nitroaromatic compounds.
The Causality of pH: The thermodynamics of this PCET mechanism are governed by the Nernst equation. Because protons are consumed during the reduction, an increase in proton concentration (lower pH) shifts the reduction potential to more positive (less negative) values, making the reduction thermodynamically easier[2].
Furthermore, the terminal reduction of the hydroxylamine to the corresponding amine (a 2-electron, 2-proton process) is strictly pH-dependent. This final step requires the pre-protonation of the hydroxylamine intermediate. Consequently, the distinct voltammetric peak corresponding to amine formation is generally only observed in highly acidic media (pH 2–5)[3]. In neutral or alkaline conditions, the reduction arrests at the hydroxylamine stage[4].
Pharmacological Implications: Prodrug Activation and Toxicity
In drug development, the electrochemical properties of nitroheterocycles—such as metronidazole and nitrofurantoin—are the direct functional drivers of their therapeutic efficacy. These molecules are prodrugs that rely on intracellular reduction to exert their bactericidal or tumor-sensitizing effects.
Selective Toxicity via Redox Potential: The basis for the selective toxicity of 5-nitroimidazoles lies in their highly negative reduction potentials (e.g., the midpoint redox potential for metronidazole is approximately -415 mV)[5]. Mammalian cells and aerobic bacteria lack the low-potential electron transport systems required to efficiently reduce these compounds. However, anaerobic bacteria possess enzymes like pyruvate:ferredoxin oxidoreductase (PFOR), which generate sufficiently low redox potentials to transfer an electron to the nitro group[6].
Futile Cycling vs. DNA Damage: When the initial 1-electron reduction occurs, the nitro radical anion is formed. In aerobic environments, oxygen—an excellent electron acceptor—rapidly oxidizes the radical back to the parent nitro compound, generating superoxide in a process known as "futile cycling"[3]. This prevents the accumulation of toxic downstream metabolites. In hypoxic or anaerobic environments, the radical undergoes further reduction to highly reactive hydroxylamine species that covalently bind to and cross-link DNA, causing lethal mutations and cell death[5].
Self-Validating Experimental Workflows
To accurately profile these mechanisms, researchers must employ rigorous, self-validating electrochemical workflows. The protocol below utilizes Cyclic Voltammetry (CV) for mechanistic elucidation and Differential Pulse Voltammetry (DPV) for high-sensitivity quantification.
Self-validating workflow for the electrochemical characterization of nitroaromatics.
Step-by-Step Methodology
Phase 1: Electrode Preparation and Background Validation
-
Polishing: Polish a Glassy Carbon Electrode (GCE) using 0.3 μm and 0.05 μm alumina slurry on a microcloth pad. Rinse with deionized water and sonicate in 1:1 ethanol/water for 5 minutes. Causality: Nitro reduction is highly sensitive to surface fouling; a pristine, electroactive surface ensures reproducible electron transfer kinetics.
-
Background Validation: Immerse the GCE, an Ag/AgCl reference electrode, and a Pt wire counter electrode into 0.1 M Phosphate Buffered Saline (PBS) at the target pH. Execute a background CV scan from 0.0 V to -1.0 V. Causality: This confirms the absence of faradaic impurities and establishes the baseline capacitive charging current.
Phase 2: Mechanistic Profiling (CV)
3. Analyte Introduction & Purging: Spike the electrolyte with the nitroaromatic analyte (e.g., 100 μM). Purge the solution with high-purity
Phase 3: Quantitative Sensing (DPV) 5. Parameter Optimization: Switch the potentiostat to DPV mode. Set the pulse amplitude to 50 mV, pulse width to 0.05 s, and step potential to 4 mV. Causality: DPV samples the current immediately before the potential pulse ends. This timing effectively eliminates the non-faradaic charging current, drastically enhancing the signal-to-noise ratio and lowering the limit of detection (LOD) compared to standard CV[8]. 6. Calibration: Sequentially add known aliquots of the analyte, recording the DPV peak current to construct a calibration curve and extract the linear dynamic range.
Quantitative Electrochemical Data
The reduction potentials of nitroaromatic compounds serve as predictive markers for their environmental persistence and biological reactivity. The table below summarizes key quantitative data derived from standardized electrochemical profiling.
| Compound | Primary Application / Role | Reduction Potential ( | Experimental Conditions |
| Nitrobenzene | Model Compound / Industrial Pollutant | ~ -0.58 V (vs. SCE) | Aqueous, pH 7.0 (Copper electrode) |
| Metronidazole | Antibacterial / Antiprotozoal Prodrug | ~ -0.415 V (vs. SHE) | Intracellular / Aqueous |
| Nitrofurantoin | Antibacterial Prodrug | ~ -0.250 V (vs. SHE) | Intracellular / Aqueous |
| 1,3-Dinitrobenzene | Explosive / Environmental Pollutant | -0.56 V & -0.68 V (vs. SCE) | 0.1 M PBS, pH 7.0 (CuAg/rGO electrode) |
| o-Nitrophenol | Chemical Intermediate / Pollutant | ~ -0.45 V (vs. Ag/AgCl) | 0.1 M PBS, pH 2.0 (Modified GCE) |
(Note: Potentials vary based on the reference electrode used and the specific pH of the supporting electrolyte, as dictated by the Nernstian shift of PCET reactions).
References
-
[1] Highly Sensitive Electrochemical Sensors for Nitroexplosives Using Functionalized SiC Nanoparticles | ACS Chemical Health & Safety. ACS Publications. Available at:[Link]
-
[9] TOWARD COPPER SILVER ELECTROCHEMICAL NANOSENSOR FOR 1,3 – DINITROBENZENE. Sciforum. Available at: [Link]
-
[8] Interfacial Host–Guest Recognition at Poly(sulfobutyl-β-cyclodextrin)-Macroporous Carbon: A Supramolecular Electrochemical Protocol for Nitrophenol Isomers Sensing | Langmuir. ACS Publications. Available at:[Link]
-
[4] [Electrochemical reduction characteristics of nitro-benzene compounds at the copper electrode and the influence of pH on reduction]. PubMed / NIH. Available at:[Link]
-
[2] Nitro Substrates in Reductive Electrosynthesis: A Review | ACS Electrochemistry. ACS Publications. Available at:[Link]
-
[7] Electrochemical behavior of a nitrobenzenesulfonyl derivative of aniline in aqueous solution. SciELO. Available at:[Link]
-
[3] Recent Developments in the Electrochemistry of Some Nitro Compounds of Biological Significance. Universidad de Chile. Available at: [Link]
-
[6] Characterization of the NAD(P)H Oxidase and Metronidazole Reductase Activities of the RdxA Nitroreductase of Helicobacter pylori. PMC / NIH. Available at:[Link]
-
[5] Antibiotic Susceptibility and Resistance - Helicobacter pylori. NCBI Bookshelf / NIH. Available at:[Link]
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- 5. Antibiotic Susceptibility and Resistance - Helicobacter pylori - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Characterization of the NAD(P)H Oxidase and Metronidazole Reductase Activities of the RdxA Nitroreductase of Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. pubs.acs.org [pubs.acs.org]
- 9. sciforum.net [sciforum.net]
Mechanism of action studies for novel benzothiazole derivatives
Title : Elucidating the Mechanism of Action of Novel Benzothiazole Derivatives: A Technical Whitepaper for Preclinical Oncology
Introduction The benzothiazole scaffold—a planar bicyclic framework comprising a benzene ring fused to a thiazole ring—has emerged as a highly privileged structure in modern medicinal chemistry[1]. The presence of sulfur and nitrogen heteroatoms endows these molecules with the unique ability to engage in diverse non-covalent interactions (such as hydrogen bonding and π-π stacking) within the binding pockets of critical oncogenic proteins[2]. As a Senior Application Scientist overseeing preclinical drug characterization, I have observed that the therapeutic index of novel benzothiazole derivatives is fundamentally tied to their polypharmacological mechanisms of action (MoA). These compounds do not merely act as generic cytotoxins; rather, they function as precision modulators of receptor tyrosine kinases (RTKs), the PI3K/AKT/mTOR signaling axis, and tumor-specific cytochrome P450 enzymes[3][4].
This whitepaper dissects the core mechanistic pathways targeted by advanced benzothiazole derivatives, provides a quantitative synthesis of their efficacy, and establishes self-validating experimental protocols required for rigorous MoA elucidation.
Core Mechanistic Pathways in Oncology
1.1. Targeted Inhibition of the PI3K/AKT/mTOR Axis The phosphatidylinositol-3-kinase (PI3K) pathway is aberrantly activated in numerous human malignancies, driving unchecked cellular proliferation and survival[5]. Novel benzothiazole derivatives, such as PB11 and structurally optimized analogues (e.g., Compound 11 and Compound 22), have demonstrated profound efficacy as selective PI3K inhibitors[6][7]. By competitively binding to the ATP-binding cleft of PI3K isoforms (notably PI3Kβ), these compounds halt the conversion of PIP2 to PIP3. Consequently, the downstream recruitment and phosphorylation of AKT (at Ser473) is suppressed, effectively silencing mTORC1 signaling and triggering caspase-mediated apoptosis[6][8].
1.2. Tumor-Specific Prodrug Activation via CYP1A1 A uniquely elegant mechanism exhibited by certain 2-phenylimidazo[2,1-b]benzothiazole derivatives (e.g., Phortress and Triflorcas) involves exploiting the tumor microenvironment itself[2][3]. These compounds exhibit high affinity for the Aryl Hydrocarbon Receptor (AhR). Upon binding, they induce the localized expression of the CYP1A1 enzyme, which subsequently biotransforms the benzothiazole prodrug into a highly reactive electrophilic species[3]. This self-catalyzing loop results in selective DNA adduct formation and reactive oxygen species (ROS) generation exclusively within the tumor, sparing healthy tissue[1][2].
Fig 1. PI3K/AKT/mTOR signaling cascade and targeted inhibition by novel benzothiazole derivatives.
Quantitative Efficacy Profiles
To benchmark the potency of these novel scaffolds, we must analyze their half-maximal inhibitory concentrations (IC50) across validated cell lines and isolated kinase targets. The table below consolidates recent high-throughput screening data, highlighting the structure-activity relationship (SAR) where dual-fluorination or specific methoxy substitutions drastically enhance target affinity[2][7].
| Compound Designation | Primary Target / Mechanism | Tested Cell Line / Enzyme | IC50 Value | Key Structural Feature |
| PB11 | PI3K/AKT Pathway Inhibition | U87 (Glioblastoma), HeLa | < 50 nM | Carboxamide substitution[9] |
| Compound 11 | PI3Kβ Selective Inhibition | PC-3 (Prostate Cancer) | 0.02 µM | Urea-terminal modification[5] |
| Compound 19 | PI3K/mTORC1 Dual Inhibition | MCF-7 (Breast Cancer) | 0.30 – 0.45 µM | Pyridine-fused benzothiazole[7] |
| BZT-Pyrazole Hybrid | Unknown Kinase / Apoptosis | PC-3, 22Rv1, MCF-7 | 0.10 – 0.15 µM | C-6 methoxy & ortho-fluoro[2] |
| Compound 5c | Apoptosis Induction | HeLa (Cervical Cancer) | 0.6 nM | Bis-thiazole framework[10] |
Self-Validating Experimental Methodologies
In preclinical drug development, a single assay is never sufficient to confirm a mechanism of action. As scientists, we must design workflows where biochemical target engagement is orthogonally validated by phenotypic cellular responses.
Fig 2. Self-validating experimental workflow for elucidating benzothiazole mechanism of action.
3.1. Biochemical Target Engagement: TR-FRET PI3K Kinase Assay
Causality & Rationale: To definitively prove that a benzothiazole derivative (e.g., Compound 11) directly inhibits PI3K rather than acting downstream, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay[5]. We explicitly run this assay at the Michaelis constant (
Step-by-Step Protocol:
-
Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 3 mM MgCl2, 1 mM EGTA, 100 mM NaCl, 0.03% CHAPS).
-
Compound Titration: Perform a 10-point, 3-fold serial dilution of the benzothiazole derivative in 100% DMSO. Transfer to a 384-well low-volume plate (final DMSO concentration must not exceed 1% to prevent enzyme denaturation).
-
Enzyme Addition: Add recombinant PI3Kβ enzyme to the wells and incubate for 15 minutes at room temperature to allow compound-enzyme pre-equilibration.
-
Reaction Initiation: Initiate the kinase reaction by adding a substrate mixture containing PIP2 and ATP (at its predetermined
of ~10 µM). Incubate for 60 minutes at 25°C. -
Signal Detection: Stop the reaction by adding the TR-FRET detection mixture (containing a europium-labeled PIP3 detector and biotinylated PIP3 tracer). Read the plate on a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).
-
Data Analysis: Calculate the 665/615 nm emission ratio. Fit the dose-response curve using a 4-parameter logistic regression to determine the absolute IC50.
3.2. Phenotypic Validation: Multiparametric Apoptosis Analysis via Flow Cytometry Causality & Rationale: Cell viability assays (like MTT) only tell us that cells are dying, not how they are dying[10]. To confirm that PI3K inhibition by the benzothiazole derivative translates to programmed cell death (apoptosis) rather than non-specific necrosis, we employ Annexin V and Propidium Iodide (PI) double staining. Annexin V binds to externalized phosphatidylserine (an early apoptotic marker), while PI only enters cells with compromised membranes (late apoptosis/necrosis). This creates a self-validating 4-quadrant matrix.
Step-by-Step Protocol:
-
Cell Treatment: Seed target cancer cells (e.g., HeLa or PC-3) in 6-well plates at
cells/well. Incubate overnight. Treat cells with the benzothiazole derivative at 0.5x, 1x, and 5x the established IC50 concentration for 24 and 48 hours[9][10]. -
Harvesting: Collect both the culture media (containing detached, dead cells) and the adherent cells via gentle trypsinization. Critical Step: Retaining the media ensures late-apoptotic cells are not lost, which would skew the data toward false survival rates.
-
Washing & Resuspension: Centrifuge at 300 x g for 5 minutes. Wash the pellet twice with ice-cold Phosphate-Buffered Saline (PBS). Resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL). Gently vortex and incubate in the dark at room temperature for 15 minutes.
-
Acquisition: Add 400 µL of 1X Binding Buffer to each tube. Analyze immediately using a flow cytometer, acquiring a minimum of 10,000 events per sample.
-
Gating Strategy: Gate out cellular debris using Forward Scatter (FSC) vs. Side Scatter (SSC). Analyze the Annexin V-FITC (FL1) vs. PI (FL2) plot to quantify viable (FITC-/PI-), early apoptotic (FITC+/PI-), late apoptotic (FITC+/PI+), and necrotic (FITC-/PI+) populations.
Conclusion
The rational design of novel benzothiazole derivatives represents a sophisticated frontier in targeted oncology. By systematically mapping their interaction with the PI3K/AKT/mTOR pathway and CYP1A1 activation networks, and by employing rigorous, self-validating biochemical and phenotypic assays, researchers can confidently translate these privileged scaffolds from in vitro hits to viable clinical candidates.
References
-
A Review on Anticancer Potentials of Benzothiazole Derivatives. PubMed. Available at:[Link]
-
The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines. PMC. Available at:[Link]
-
Combined Drug Action of 2-Phenylimidazo[2,1-b]Benzothiazole Derivatives on Cancer Cells According to Their Oncogenic Molecular Signatures. PLOS. Available at:[Link]
-
The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines. Bwise. Available at:[Link]
-
Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI. Available at:[Link]
-
Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors. PMC. Available at:[Link]
-
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC. Available at:[Link]
-
Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. PMC. Available at:[Link]
-
Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. PMC. Available at:[Link]
-
Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches. Frontiers. Available at:[Link]
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- 6. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Frontiers | Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches [frontiersin.org]
Methodological & Application
Protocol for synthesizing dyes from 2-Amino-4-chloro-6-nitrobenzothiazole
An Application Note and Protocol for the Synthesis of Heterocyclic Azo Dyes from 2-Amino-4-chloro-6-nitrobenzothiazole
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the synthesis of vibrant azo dyes utilizing 2-Amino-4-chloro-6-nitrobenzothiazole as a key heterocyclic diazo component. Benzothiazole-based azo dyes are a significant class of synthetic colorants renowned for their high tinctorial strength, good fastness properties, and wide color gamut, making them invaluable in the textile, pigment, and advanced materials industries.[1][2] This protocol details the critical two-stage process: the initial diazotization of the primary aromatic amine to form a reactive diazonium salt, followed by the azo coupling with various electron-rich aromatic compounds.[3][4][5][6] We will delve into the underlying chemical principles, provide step-by-step experimental procedures, and outline methods for characterization, ensuring scientific integrity and reproducibility for researchers and professionals in drug development and chemical synthesis.
Scientific Principles and Mechanistic Insights
A thorough understanding of the reaction mechanisms is paramount for successful and safe synthesis. The process is bifurcated into two core chemical transformations: diazotization and azo coupling.
The Diazotization Reaction: Formation of the Electrophile
Diazotization is the process of converting a primary aromatic amine into a diazonium salt.[6][7] In this reaction, 2-Amino-4-chloro-6-nitrobenzothiazole reacts with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like sulfuric or hydrochloric acid.
Causality Behind the Choices:
-
Strong Acid Medium: The amine is first dissolved or suspended in a strong acid. This protonates the amino group, forming an amine salt that is more soluble and prevents self-coupling reactions.
-
In Situ Generation of Nitrous Acid: Nitrous acid is unstable and must be prepared fresh within the reaction mixture.
-
Critical Temperature Control (0-5 °C): The resulting diazonium salt is thermally unstable and can readily decompose, releasing nitrogen gas and forming undesired phenolic byproducts.[3][4] Maintaining a low temperature throughout the reaction is the most critical parameter for achieving a high yield of the desired diazonium intermediate.
-
Electrophilic Nature: The final diazonium salt (Ar-N₂⁺) is a weak electrophile due to the strong positive charge on the terminal nitrogen atom, making it ready to react with electron-rich nucleophiles in the subsequent step.[8][9]
The Azo Coupling Reaction: Chromophore Formation
The azo coupling is a classic electrophilic aromatic substitution reaction where the diazonium salt acts as the electrophile.[6][8][9] It attacks an activated, electron-rich aromatic ring of a "coupling component," such as a phenol, naphthol, or an aromatic amine, to form the characteristic azo (-N=N-) linkage, which is the primary chromophore responsible for the dye's color.
Causality Behind the Choices:
-
Activated Coupling Components: The coupling component must possess strong electron-donating groups (e.g., -OH, -NH₂, -NR₂) to activate the aromatic ring, making it sufficiently nucleophilic to react with the weak diazonium electrophile.
-
pH Control is Key: The pH of the reaction medium is crucial and depends on the nature of the coupling component.
-
For Phenols/Naphthols: The reaction is typically carried out in a mild alkaline solution (pH 8-10). This deprotonates the hydroxyl group to form a highly activating phenoxide or naphthoxide ion.
-
For Aromatic Amines: The coupling is performed in a weakly acidic medium (pH 4-6). A more acidic solution would protonate the amine, deactivating the ring, while a basic solution could lead to unwanted side reactions with the diazonium salt.
-
-
Positional Selectivity: The coupling reaction generally occurs at the para position of the activating group due to steric hindrance. If the para position is blocked, coupling will occur at an available ortho position.[9][10]
Experimental Protocols and Methodologies
Safety First: Diazonium salts, particularly when isolated and dry, are unstable and can be explosive.[4] Always handle them in solution and at low temperatures. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All procedures should be conducted in a well-ventilated fume hood.
Protocol 1: Diazotization of 2-Amino-4-chloro-6-nitrobenzothiazole
This protocol outlines the formation of the diazonium salt solution, which should be prepared fresh and used immediately in the subsequent coupling step.
Materials & Reagents:
-
2-Amino-4-chloro-6-nitrobenzothiazole: 2.43 g (0.01 mol)
-
Concentrated Sulfuric Acid (98%): 10 mL
-
Sodium Nitrite (NaNO₂): 0.76 g (0.011 mol)
-
Distilled Water: 5 mL
-
Crushed Ice
Equipment:
-
250 mL Beaker
-
100 mL Beaker
-
Magnetic Stirrer and Stir Bar
-
Ice-Salt Bath
-
Thermometer
-
Glass Stirring Rod
Step-by-Step Procedure:
-
Amine Suspension: In the 250 mL beaker, carefully add 2-Amino-4-chloro-6-nitrobenzothiazole (2.43 g) to the concentrated sulfuric acid (10 mL) with gentle stirring. The mixture may warm up; allow it to cool to room temperature.
-
Cooling: Place the beaker in an ice-salt bath and cool the mixture to 0-5 °C with continuous stirring. It is crucial to maintain this temperature range.
-
Nitrite Solution Preparation: In a separate 100 mL beaker, dissolve the sodium nitrite (0.76 g) in cold distilled water (5 mL).
-
Diazotization: Add the sodium nitrite solution dropwise to the cold amine suspension over 20-30 minutes. Crucial Insight: The rate of addition must be slow enough to ensure the temperature does not rise above 5 °C. A rapid increase in temperature will lead to decomposition and significantly lower yields.
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 1-2 hours to ensure the diazotization is complete.[5][11] The resulting clear, yellowish solution is the diazonium salt, ready for the coupling reaction.
Protocol 2: Azo Coupling with N,N-dimethylaniline (Example)
This protocol details the coupling of the prepared diazonium salt with an aromatic amine to form a vibrant dye.
Materials & Reagents:
-
Diazonium Salt Solution (from Protocol 2.1)
-
N,N-dimethylaniline: 1.21 g (0.01 mol)
-
Glacial Acetic Acid: 20 mL
-
Sodium Acetate
-
Crushed Ice
Step-by-Step Procedure:
-
Coupling Component Solution: In a 400 mL beaker, dissolve N,N-dimethylaniline (1.21 g) in glacial acetic acid (20 mL). Cool this solution to 0-5 °C in an ice-salt bath with stirring.
-
Coupling Reaction: Slowly add the cold diazonium salt solution from Protocol 2.1 to the N,N-dimethylaniline solution with vigorous stirring. A colored precipitate should begin to form immediately.
-
pH Adjustment: Maintain a weakly acidic environment (pH 4-6) by adding small portions of sodium acetate as needed. This ensures the aniline remains reactive.
-
Reaction Completion: Continue stirring the mixture in the ice bath for an additional 2-3 hours to allow the coupling reaction to go to completion.
Protocol 3: Isolation and Purification of the Azo Dye
Step-by-Step Procedure:
-
Isolation: Isolate the crude azo dye precipitate by vacuum filtration using a Buchner funnel.[3][5]
-
Washing: Wash the filter cake thoroughly with a generous amount of cold water to remove any unreacted salts and residual acid.[5]
-
Recrystallization (Purification): Transfer the crude solid to a beaker and recrystallize from a suitable solvent, such as an ethanol-water or acetone-ethanol mixture, to obtain a pure product.[5][12] Expert Insight: Recrystallization is a critical step to remove unreacted starting materials and side products, which can affect the final color and fastness properties of the dye.
-
Drying: Dry the purified dye crystals in a vacuum oven at 50-60 °C until a constant weight is achieved.[3][5]
Data Presentation and Characterization
The choice of coupling component directly influences the final color of the dye by altering the electronic structure and the extent of the conjugated π-system.
Table 1: Expected Properties of Dyes from 2-Amino-4-chloro-6-nitrobenzothiazole
| Coupling Component | Molecular Formula of Dye | Color | Expected λmax (nm) |
| N,N-dimethylaniline | C₁₅H₁₁Cl₂N₅O₂S | Deep Red | ~530-550 |
| 2-Naphthol | C₁₇H₈Cl₂N₄O₃S | Violet/Purple | ~560-580 |
| Salicylic Acid | C₁₄H₇Cl₂N₄O₄S | Reddish-Orange | ~480-500 |
| Phenol | C₁₃H₇Cl₂N₄O₃S | Orange-Yellow | ~420-440 |
Characterization
To ensure the trustworthiness of the synthesis, the final product must be rigorously characterized to confirm its identity and purity.
-
UV-Visible Spectroscopy: Used to determine the wavelength of maximum absorbance (λmax) in a suitable solvent (e.g., DMF or ethanol), which corresponds to the perceived color of the dye.[11][13]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Confirms the presence of key functional groups. Look for characteristic peaks for the azo group (-N=N-) stretch (around 1400-1450 cm⁻¹), nitro group (-NO₂) stretches (around 1520 and 1340 cm⁻¹), and C-Cl bonds.[13][14]
-
Nuclear Magnetic Resonance (¹H & ¹³C NMR) Spectroscopy: Provides detailed information about the chemical structure, confirming the successful coupling and the final arrangement of atoms.[11][13][14]
-
Mass Spectrometry (MS): Determines the molecular weight of the synthesized dye, confirming the expected molecular formula.[11][15]
Visualized Workflows and Mechanisms
Diagram 1: General Synthesis Workflow
Caption: A workflow diagram illustrating the key stages of azo dye synthesis.
Diagram 2: Chemical Reaction Scheme
Caption: General reaction scheme for the synthesis of an azo dye.
References
- Synthesis and characterisation of benzothiazole‐based solid‐st
- Synthesis and characterisation of benzothiazole-based solid-state fluorescent azo dyes | Request PDF.
- Coumarin-Benzothiazole Based Azo Dyes.Physics @ Manasagangotri.
- Synthesis and spectral characterization of some new azo benzothiazole derivative and rel
- Application Notes and Protocols for the Synthesis of Azo Dyes Using 2-Ethyl-1,3-benzothiazol-6-amine.Benchchem.
- (PDF) Synthesis and Analysis of Some Azo Dyes Obtained from Benzothiazole by Density Functional Theory.
- Review on Coupling of Aryldiazonium Salts of Aminobenzothiazoles with Aromatic and Heterocyclic Components.SciSpace.
- The Synthesis of Azo Dyes.Course Hero.
- Synthesis of Azo Reactive Dyes Containing Aldehyde Group.Asian Journal of Chemistry.
- 2-Amino-6-nitrobenzothiazole.Chem-Impex.
- Classifications, properties, recent synthesis and applic
- Synthesis and Application of Disperse Dyes Based on 2-Aminothiazole Derivatives | Request PDF.
- Preparation method of heterocyclic azo dye.
- Application of Mordent and Disperse Azo Dyes Based on Amino-6-Nitro-1,3- Benzothiazole.Chemical Sciences Journal.
- Reaction of Side Chains of Aromatic Compounds.Chem 263, University of Massachusetts Boston.
- Application Notes: Synthesis of Heterocyclic Azo Dyes Using 2-Aminobenzothiazole.Benchchem.
- Azo coupling.Wikipedia.
- Thiophene-Based Azo Dyes and Their Applications in Dyes Chemistry.American Journal of Chemistry.
- Method for the recrystallisation and/or purification of azo-type compounds.
- (PDF) Synthesis of new azo dye compounds derived from 2-aminobenzothiazole and study their biological activity.
- Synthesis of novel disazo dyes and an investigation of their use in the textile industry.Journal of the Serbian Chemical Society.
- Diazotis
- Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol.Baghdad Science Journal.
- Diazotis
- Synthesis, Characterization, Solvatochromic and Biological studies of novel Benzothiazole based azo dyes.Journal of Chemical and Pharmaceutical Sciences.
- Process for the diazotisation of primary aromatic amines which are sparingly soluble in water.
- Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Deriv
- Room temperature diazotization and coupling reaction using DES- Ethanol system.The Royal Society of Chemistry.
Sources
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- 2. isca.me [isca.me]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Diazotisation and coupling reaction | PPTX [slideshare.net]
- 7. Diazotisation [organic-chemistry.org]
- 8. chem.ualberta.ca [chem.ualberta.ca]
- 9. Azo coupling - Wikipedia [en.wikipedia.org]
- 10. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
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- 12. jchps.com [jchps.com]
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- 15. researchgate.net [researchgate.net]
Application Note: Experimental Setup for the Regioselective Nitration of 2-Aminobenzothiazole Derivatives
Audience: Research Scientists, Process Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide
Introduction & Strategic Overview
The 2-aminobenzothiazole scaffold is a "privileged" heterocyclic structure in medicinal chemistry, serving as the foundational pharmacophore for numerous antimicrobial, anticancer, and anti-inflammatory agents [1]. Derivatization of this core—specifically via electrophilic aromatic nitration at the 6-position—is a critical gateway to synthesizing complex sulfonamides and Schiff bases [2].
However, the nitration of 2-aminobenzothiazole presents significant synthetic challenges. The presence of the highly reactive, electron-donating C2-amino group alongside the oxidation-prone thiazole sulfur necessitates precise control over reaction conditions. This application note details the mechanistic rationale and step-by-step experimental protocols for achieving high-yield, regioselective nitration, comparing direct nitration with a superior, protection-based three-step methodology.
Mechanistic Rationale & Causality (The "Why" Behind the "How")
To design a self-validating experimental setup, one must understand the intrinsic electronic properties of the benzothiazole ring during electrophilic aromatic substitution (EAS).
The Pitfalls of Direct Nitration
Direct nitration of 2-aminobenzothiazole using a standard mixed acid (HNO₃/H₂SO₄) is often plagued by poor regioselectivity and low yields.
-
Oxidative Degradation: The free primary amine is highly susceptible to oxidation by nitric acid.
-
Isomeric Scrambling: In concentrated sulfuric acid, the free amine is protonated to form a strongly deactivating, meta-directing –NH₃⁺ group. This disrupts the natural ortho/para directing effects, leading to a complex mixture of 4-, 5-, and 7-nitro isomers alongside the desired 6-nitro product [3].
The Regioselective Solution: N-Acylation
To circumvent these issues, the most selective method employs a three-step sequence: Protection → Nitration → Deprotection [3].
-
Protection: Converting the amine to an acetamide (2-acetylaminobenzothiazole) shields the nitrogen from oxidation.
-
Directed Nitration: The acetyl group tempers the basicity of the nitrogen, preventing complete protonation in strong acid. The bulky, moderately activating –NHAc group strictly directs the incoming nitronium ion (NO₂⁺) to the sterically accessible, electron-rich 6-position.
-
Deprotection: Base-catalyzed hydrolysis cleanly removes the acetyl group, yielding isomerically pure 2-amino-6-nitrobenzothiazole [3].
Experimental Workflows
Workflow comparing direct vs. protected regioselective nitration of 2-aminobenzothiazole.
Detailed Experimental Protocols
Method A: Direct Nitration (Single-Step)
Note: Use this method only when rapid synthesis is prioritized over isomeric purity.
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and an ice-salt bath, dissolve 2-aminobenzothiazole (0.157 mol) in 36 mL of concentrated sulfuric acid (H₂SO₄) [2].
-
Temperature Control: Cool the mixture and maintain the internal temperature strictly below 5°C. Causality: Exceeding 5°C during dissolution can cause localized heating and degradation.
-
Nitration: Add 19 mL of concentrated nitric acid (HNO₃) dropwise via an addition funnel. Monitor the internal temperature continuously to ensure it does not exceed 20°C during the exothermic addition [2].
-
Reaction: Once addition is complete, stir the reaction mixture for 4-5 hours at ambient temperature to ensure complete conversion [2].
-
Isolation: Pour the viscous mixture onto 500 g of crushed ice with vigorous stirring. Neutralize the highly acidic solution with 28% aqueous ammonia until a slightly orange solid precipitates [2].
-
Purification: Filter the solid under a vacuum, wash thoroughly with cold distilled water to remove residual salts, and recrystallize from ethanol.
Method B: Regioselective 3-Step Nitration (Recommended)
This self-validating protocol ensures high regioselectivity by utilizing a transient directing group.
Step 1: Acetylation (Protection)
-
Suspend 2-aminobenzothiazole (1.0 mol) in a slight molar excess of acetic anhydride (1.2 mol) [3].
-
Heat the mixture gently to 80°C until a clear solution forms, indicating complete acylation.
-
Cool to room temperature, pour into ice water, filter the precipitated 2-acetylaminobenzothiazole, and dry thoroughly. Causality: The intermediate must be completely dry; residual water will dilute the sulfuric acid in Step 2, leading to premature deprotection.
Step 2: Directed Nitration
-
Preparation: Carefully dissolve 1.0 mole of dry 2-acetylaminobenzothiazole in 490 g of sulfuric acid monohydrate at 20-30°C. Causality: Using H₂SO₄ monohydrate instead of standard concentrated H₂SO₄ minimizes free water, preserving the acetyl protecting group.
-
Cooling: Chill the solution to 5-10°C in an ice bath [3].
-
Mixed Acid Addition: Prepare a mixed acid solution containing 31.5% HNO₃ in H₂SO₄. Add this mixture dropwise to the substrate solution, strictly maintaining the temperature between 5-10°C [3].
-
Maturation: Stir for an additional 2 hours at 10-15°C.
-
Quenching: Pour the mixture onto 1000 g of crushed ice. Filter the resulting 2-acetylamino-6-nitrobenzothiazole precipitate and wash with water until the filtrate is pH neutral [3].
Step 3: Base-Catalyzed Hydrolysis (Deprotection)
-
Suspend the water-moist precipitate from Step 2 in 500 mL of methanol.
-
Heat the suspension to 60°C.
-
Adjust the pH to 10.5 using concentrated sodium hydroxide (NaOH) solution. Maintain this pH and temperature for 5 hours [3]. Causality: The alkaline pH specifically cleaves the amide bond without disrupting the benzothiazole ring.
-
Cool the mixture to 20°C to induce crystallization. Filter the pure 2-amino-6-nitrobenzothiazole, wash with methanol followed by water, and dry in a vacuum oven at 50°C [3].
Quantitative Data & Method Comparison
The following table summarizes the expected outcomes based on the chosen experimental setup, highlighting the superiority of the protected route.
| Parameter | Method A: Direct Nitration | Method B: Protected Nitration (3-Step) |
| Overall Yield | 45% - 55% | 75% - 85% |
| Regioselectivity (6-Nitro) | Moderate (~70% of crude) | Excellent (>95% of crude) |
| Primary Impurities | 4-nitro, 5-nitro, 7-nitro isomers, oxidation byproducts | Unreacted starting material (trace) |
| Reaction Time | ~6 hours | ~12 hours (total across 3 steps) |
| Purification Required | Extensive (Column chromatography or multiple recrystallizations) | Minimal (Simple filtration and washing) |
| Scalability | Poor (Exotherm control is difficult at scale) | Excellent (Controlled stepwise exotherms) |
Troubleshooting Guide
| Observation | Potential Cause | Corrective Action |
| Multiple nitro-isomers detected via HPLC/TLC | Incomplete protection of the amino group prior to nitration [3]. | Monitor Step 1 acylation via TLC. Ensure complete conversion before proceeding to Step 2. |
| Low yield / Tar formation | Nitration temperature exceeded 20°C, causing oxidative degradation [2]. | Optimize cooling capacity. Slow the dropwise addition of the mixed acid. |
| Premature deprotection during nitration | Excessive water in the reaction mixture. | Ensure the Step 1 intermediate is completely dry. Use sulfuric acid monohydrate instead of standard aqueous H₂SO₄ [3]. |
| Incomplete hydrolysis in Step 3 | pH dropped below 10.5 during the 5-hour heating phase. | Continuously monitor and adjust pH with NaOH throughout the 60°C heating period [3]. |
References
Application of 2-Amino-4-chloro-6-nitrobenzothiazole in anticancer drug discovery
Application Note: 2-Amino-4-chloro-6-nitrobenzothiazole as a Versatile Scaffold in Anticancer Metallodrug Discovery
Executive Summary
The development of non-platinum chemotherapeutics is a critical frontier in oncology, driven by the need to overcome multidrug resistance (MDR) and severe systemic toxicities associated with classical platinum agents. This application note details the mechanistic rationale, synthetic workflows, and in vitro validation protocols for utilizing 2-Amino-4-chloro-6-nitrobenzothiazole (CAS: 66188-30-5) as a primary building block. By synthesizing tridentate Schiff base ligands from this scaffold and subsequently coordinating them with transition metals, researchers can generate highly potent, targeted anticancer metallodrugs [1].
Mechanistic Rationale: Why 2-Amino-4-chloro-6-nitrobenzothiazole?
Benzothiazole derivatives are privileged pharmacophores in medicinal chemistry. However, the specific substitution pattern of 2-amino-4-chloro-6-nitrobenzothiazole offers distinct electronic and steric advantages for drug design:
-
Azomethine Formation: The primary amine at the 2-position allows for facile condensation with aromatic aldehydes, forming a stable imine (azomethine) linkage critical for multidentate metal chelation.
-
Electronic Modulation: The chloro (-Cl) and nitro (-NO
) groups at the 4- and 6-positions are strongly electron-withdrawing. They deplete electron density from the benzothiazole -system. -
Causality in Efficacy: When this electron-deficient ligand coordinates to a transition metal (e.g., Cu
, Zn , Ru ), it significantly enhances the Lewis acidity of the metal center. This heightened electrophilicity facilitates stronger non-covalent interactions (intercalation) with electron-rich DNA base pairs (guanine/cytosine) and lowers the reduction potential of the metal, promoting intracellular redox cycling [3].
Once internalized by cancer cells, these metal complexes exert their cytotoxic effects through a dual-pathway mechanism: direct DNA minor groove intercalation and the catalytic generation of Reactive Oxygen Species (ROS). This oxidative stress depolarizes the mitochondrial membrane, triggering the release of cytochrome c, caspase activation, and ultimately, apoptosis [2].
Intracellular signaling and apoptotic pathways induced by benzothiazole complexes.
Synthetic Workflows & Self-Validating Protocols
The transformation of basic precursors into bioactive metallodrugs requires strict stoichiometric and environmental control. The following protocols outline the complete synthetic pipeline [1].
Synthetic workflow from precursor to bioactive benzothiazole metallodrug.
Protocol A: Synthesis of 2-Amino-4-chloro-6-nitrobenzothiazole
-
Objective: Construct the benzothiazole ring via the Hugerschoff reaction.
-
Procedure:
-
Dissolve 0.02 mol of 2-chloro-4-nitroaniline and 0.02 mol of ammonium thiocyanate in a mixture of absolute ethanol and 2 mL concentrated HCl. Stir for 30 minutes.
-
Critical Step: Cool the flask in an ice-water bath (0–5 °C). Dropwise, add 0.05 mol of bromine dissolved in 25 mL of glacial acetic acid. Causality: The electrophilic aromatic substitution is highly exothermic; cooling prevents over-bromination and dictates strict regioselectivity.
-
Reflux the mixture for 1 hour, cool, and neutralize with aqueous ammonia.
-
Validation: Filter the resulting brown precipitate, wash with cold water, and recrystallize from ethanol. The reaction is validated by a sharp melting point of 222–224 °C.
-
Protocol B: Synthesis of the Schiff Base Ligand
-
Objective: Generate a multidentate chelator capable of stabilizing transition metals.
-
Procedure:
-
Dissolve 0.01 mol of 2-amino-4-chloro-6-nitrobenzothiazole in 15 mL of hot absolute ethanol.
-
Gradually add an equimolar amount (0.01 mol) of an aromatic aldehyde (e.g., 4-hydroxy-3-methoxybenzaldehyde) dissolved in 15 mL of hot ethanol.
-
Critical Step: Add 5 drops of glacial acetic acid. Causality: Acetic acid acts as a Brønsted acid catalyst. It protonates the carbonyl oxygen of the aldehyde, drastically increasing its electrophilicity. This is mandatory because the amino group on the benzothiazole is heavily deactivated by the -Cl and -NO
groups and is an inherently weak nucleophile. -
Reflux at 70 °C for 3 hours.
-
Validation: Upon cooling, a distinct solid precipitates. TLC (Thin Layer Chromatography) must show the complete disappearance of the aldehyde spot, confirming full conversion.
-
Protocol C: Metal Complexation
-
Procedure: Dissolve the Schiff base ligand in a hot Ethanol/DMF mixture (DMF ensures complete solvation of the bulky ligand). Add an equimolar solution of the desired metal chloride (e.g., CuCl
·2H O) dropwise. Reflux for 2–4 hours. -
Validation: A stark colorimetric shift (e.g., from bright yellow to deep green/brown for Cu
) validates successful coordination, reflecting the alteration of d-d electron transitions.
In Vitro Cytotoxicity Evaluation (MTT Assay)
To quantify the anticancer efficacy of the synthesized compounds, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is utilized. This assay is a self-validating measure of mitochondrial metabolic activity; only viable cells with intact mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to insoluble purple formazan [2].
Key Experimental Parameters:
-
Cell Seeding: Seed MCF-7 (Human Breast Adenocarcinoma) cells at a density of
cells/well in 96-well plates. Incubate for 24 hours at 37 °C in a 5% CO atmosphere. -
Treatment: Expose cells to varying concentrations of the metal complexes (0.1 – 100 µM) for 48 hours.
-
Causality Check: Compounds must be dissolved in DMSO, but the final DMSO concentration in the culture media must strictly remain below 0.5% (v/v). Concentrations above 1% induce solvent-mediated cytotoxicity, artificially skewing the IC
data.
-
-
Quantification: Add MTT reagent, incubate for 4 hours, lyse cells with DMSO to solubilize the formazan crystals, and read absorbance at 570 nm using a microplate reader.
Quantitative Data Summary
The table below summarizes representative in vitro cytotoxicity data, demonstrating how metal complexation drastically enhances the baseline activity of the free benzothiazole ligand.
Table 1: Representative In Vitro Cytotoxicity (IC
| Compound Designation | Metal Center | IC | Selectivity Index (SI)* | Mechanism Highlight |
| Free Ligand (HL) | None | > 85.00 | N/A | Poor cellular uptake; weak DNA binding |
| Zn(II)-Complex | Zn | 2.73 | > 3.0 | Strong minor groove intercalation |
| Cu(II)-Complex | Cu | 4.12 | > 5.0 | High ROS generation via redox cycling |
| Ru(III)-Complex | Ru | 2.40 | > 6.0 | Superior mitochondrial depolarization |
| Cisplatin (Control) | Pt | 13.38 | 1.5 | Standard cross-linking agent |
*Selectivity Index (SI) = IC
Conclusion
The 2-amino-4-chloro-6-nitrobenzothiazole scaffold provides an exceptional structural foundation for the rational design of next-generation chemotherapeutics. By leveraging its unique electronic properties to synthesize multidentate Schiff bases, researchers can generate transition metal complexes that drastically outperform classical platinum drugs in both potency (lower IC
References
-
Mahmood, W. A. R., Aldabbagh, A. K. A., & Mahmoud, M. A. (2022). Synthesis and Characterization of New Benzothiazole-derived Schiff Bases Metal Complexes. Baghdad Science Journal, 19(2), 378. URL:[Link]
-
Samaszko-Fiertek, J., Dmochowska, B., & Madaj, J. (2026). Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line. International Journal of Molecular Sciences, 27(2), 678. URL:[Link]
-
Maikoo, S., Xulu, B., et al. (2022). Biomolecular Interactions of Cytotoxic Ruthenium Compounds with Thiosemicarbazone or Benzothiazole Schiff Base Chelates. ChemMedChem, 17(8), e202200444. URL:[Link]
Application Note: In Vitro Cytotoxicity Screening of Benzothiazole Derivatives
Target Audience: Researchers, scientists, and drug development professionals. Content Focus: Mechanistic rationale, self-validating assay design, and standardized MTT protocol for hydrophobic heterocyclic compounds.
Introduction & Pharmacological Context
Benzothiazole derivatives are a versatile class of heterocyclic compounds characterized by a benzene ring fused to a thiazole ring. In recent years, they have garnered intense interest in oncology due to their profound antineoplastic activities. As a Senior Application Scientist, I have observed that successful preclinical screening of these compounds requires more than just following a standard protocol; it demands an acute understanding of the compound's physicochemical properties (such as high lipophilicity) and its specific mechanisms of action.
Evaluating the in vitro cytotoxicity of novel benzothiazole compounds is the critical first step in the drug discovery pipeline[1]. However, because these compounds often exhibit poor aqueous solubility and can interfere with colorimetric readouts, the assay must be designed as a rigorously controlled, self-validating system.
Mechanistic Rationale: Why Target the Mitochondria?
To design an effective cytotoxicity assay, one must understand how the compound induces cell death. Benzothiazole derivatives selectively cause cancer cells to undergo apoptosis through multiple intersecting pathways.
For instance, the novel derivative PB11 has been shown to induce high cytotoxicity (IC50 < 50 nM) in glioblastoma and cervical cancer cells by actively suppressing the PI3K/AKT signaling pathway, leading to caspase-3 and -9 activation[2]. Simultaneously, other benzothiazole analogs act as pro-oxidants. They reduce the activity of antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GPx)[3], leading to the accumulation of Reactive Oxygen Species (ROS). This ROS burst provokes the loss of mitochondrial transmembrane potential, triggering the intrinsic mitochondrial apoptotic pathway[4].
Because benzothiazoles heavily impact mitochondrial function, measuring metabolic viability via mitochondrial succinate dehydrogenase activity (the MTT assay) is a highly relevant and causally linked method for quantifying their cytotoxicity.
Fig 1. Benzothiazole-induced apoptosis via ROS/mitochondrial and PI3K/AKT signaling pathways.
Experimental Design: Building a Self-Validating System
A robust protocol must be self-validating. If an experiment fails, the built-in controls should immediately indicate whether the failure was due to the cells, the compound, or the reagents.
-
The "Edge Effect" Mitigation: Evaporation in the peripheral wells of a 96-well plate artificially concentrates the media, skewing viability readings. Causality: To prevent this, fill the outer perimeter wells (Rows A and H, Columns 1 and 12) with 200 µL of sterile PBS. Only use the inner 60 wells for the assay.
-
Vehicle Control (0.5% DMSO): Benzothiazoles are highly lipophilic and require Dimethyl Sulfoxide (DMSO) for solubilization. However, DMSO concentrations >1% are intrinsically cytotoxic. Causality: The final working concentration of DMSO in the culture media must be strictly maintained at ≤0.5% (v/v) across all test wells. The Vehicle Control isolates the solvent's effect, representing true 100% viability.
-
Positive Control: Include a known chemotherapeutic agent (e.g., Cisplatin or Doxorubicin). Causality: This validates that the specific cancer cell line being tested is currently responsive to cytotoxic stress and that the assay reagents are functioning.
-
Compound Blank: Benzothiazoles can sometimes precipitate or exhibit intrinsic color/fluorescence. Causality: Include wells with Media + Compound (no cells) to subtract background absorbance generated by the drug itself.
Detailed MTT Assay Protocol for Benzothiazole Compounds
The following methodology outlines the standardized MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay tailored specifically for hydrophobic benzothiazole derivatives[5].
Fig 2. Step-by-step workflow for the in vitro MTT cytotoxicity assay of benzothiazole compounds.
Step 1: Cell Seeding
-
Harvest target cancer cells (e.g., MCF-7, HCT-116, PANC-1) in the exponential growth phase.
-
Seed cells into the inner 60 wells of a 96-well flat-bottom microplate at a density of
cells/well in 100 µL of complete culture medium (e.g., DMEM + 10% FBS).ngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted"> -
Incubate the plate for 24 hours at 37°C in a humidified 5%
atmosphere to allow for cell attachment and stabilization.
Step 2: Compound Preparation and Treatment
-
Prepare a master stock solution of the benzothiazole derivative in 100% molecular-grade DMSO (typically 10-20 mM).
-
Perform serial dilutions of the compound in 100% DMSO to create intermediate stocks.
-
Critical Step: Dilute the intermediate stocks 1:200 into pre-warmed complete culture medium. This prevents the "solvent shock" and precipitation that occurs when adding pure DMSO directly to aqueous wells.
-
Aspirate the old media from the 96-well plate and add 100 µL of the compound-containing media to the respective wells. Ensure final concentrations range from 0.1 µM to 100 µM.
-
Incubate for 48 to 72 hours.
Step 3: MTT Incubation
-
Prepare a fresh MTT solution at 5 mg/mL in sterile PBS. Filter-sterilize through a 0.22 µm syringe filter.
-
Add 10 µL of the MTT solution directly to each well (yielding a final concentration of ~0.45 mg/mL)[6].
-
Incubate the plate in the dark at 37°C for exactly 4 hours. Causality: Viable cells with active mitochondrial metabolism will cleave the tetrazolium ring, yielding insoluble purple formazan crystals.
Step 4: Solubilization and Detection
-
Carefully invert the plate or gently aspirate the media to remove the unreacted MTT. Caution: Do not disturb the formazan crystals anchored to the bottom of the wells.
-
Add 100 µL of 100% DMSO to each well to solubilize the formazan crystals[7].
-
Place the plate on an orbital shaker for 10-15 minutes at room temperature, protected from light, to ensure complete dissolution.
-
Measure the absorbance using a microplate reader at a primary wavelength of 570 nm. Take a reference reading at 630 nm to subtract background noise caused by cellular debris or plastic imperfections[6].
Step 5: Data Analysis
Calculate the percentage of cell viability using the following formula:
Quantitative Data Presentation
To contextualize expected outcomes, the table below summarizes representative
| Compound | Cell Line | Cancer Type | Reference | |
| PB11 | U87 | Glioblastoma | < 0.05 | [2] |
| PB11 | HeLa | Cervical Cancer | < 0.05 | [2] |
| BTD | HCT116 | Colorectal Carcinoma | 2.50 - 5.00 | [4] |
| Hybrid 6a | MCF-7 | Breast Adenocarcinoma | 6.56 ± 1.02 | |
| Compound 4a | PANC-1 | Pancreatic Adenocarcinoma | 27.00 ± 0.24 | [3] |
| Compound 4b | PANC-1 | Pancreatic Adenocarcinoma | 35.00 ± 0.51 | [3] |
References
-
Benchchem. In Vitro Cytotoxicity of Novel Benzothiazole Hydrochloride Compounds: A Technical Guide. Available at:1
-
National Center for Biotechnology Information (PMC). The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines. Available at:2
-
International Institute of Anticancer Research (IIAR). Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. Available at: 3
-
Frontiers. A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer. Available at: 4
-
National Center for Biotechnology Information (PMC). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. Available at: 8
-
Journal of Applied Pharmaceutical Science (JAPS). Design, synthesis, and anticancer evaluation of benzothiazole–carboxamide hybrids: Insights from molecular docking and cell. Available at: 6
-
Asian Journal of Chemistry. Synthesis and Anticancer Evaluation of Novel Benzothiazole Derivatives. Available at: 5
-
Oriental Journal of Chemistry. Synthesis and Anti-Cancer Studies of 2, 6-Disubstituted Benzothiazole Derivatives. Available at: 7
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- 2. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 4. Frontiers | A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer [frontiersin.org]
- 5. asianpubs.org [asianpubs.org]
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- 7. Synthesis and Anti-Cancer Studies of 2, 6-Disubstituted Benzothiazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 8. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Antimicrobial Benzothiazoles
Introduction: The Critical Role of MIC in Antimicrobial Drug Discovery
The escalating threat of antimicrobial resistance (AMR) necessitates the urgent development of novel therapeutic agents.[1][2] Benzothiazoles, a class of heterocyclic compounds, have emerged as a promising scaffold in medicinal chemistry due to their diverse and potent biological activities, including significant antimicrobial properties.[3][4][5] The development of these compounds from promising hits to clinical candidates hinges on rigorous and standardized in vitro characterization. A cornerstone of this process is the determination of the Minimum Inhibitory Concentration (MIC), a fundamental measure of a compound's potency.[6][7][8]
This document provides a detailed guide for researchers, scientists, and drug development professionals on the principles and methodologies for accurately determining the MIC of antimicrobial benzothiazoles. As a self-validating system, these protocols are designed to ensure the generation of reliable and reproducible data, a prerequisite for making informed decisions in the drug discovery pipeline. We will delve into the causality behind experimental choices, address the specific challenges associated with benzothiazole derivatives, and provide step-by-step protocols grounded in authoritative standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[9][10][11][12]
Scientific Principles of Minimum Inhibitory Concentration (MIC)
The MIC is defined as the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism in vitro under standardized conditions.[6][7][13] It is a critical parameter that informs the susceptibility or resistance of a specific bacterial or fungal strain to the tested compound.[6] A lower MIC value signifies greater potency, indicating that less of the drug is required to inhibit microbial growth.[7] This quantitative measure is paramount for:
-
Structure-Activity Relationship (SAR) Studies: Guiding medicinal chemists in optimizing the benzothiazole scaffold to enhance antimicrobial activity.[1][4]
-
Spectrum of Activity Determination: Establishing the range of microorganisms against which a compound is effective.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Providing essential data for predicting the in vivo efficacy of a drug candidate.[13]
-
Monitoring Resistance Development: Tracking changes in microbial susceptibility over time.[14]
The determination of MIC is typically achieved through dilution methods, primarily broth microdilution and agar dilution, where the microorganism is exposed to a range of serially diluted concentrations of the antimicrobial agent.[15][16][17]
Special Considerations for Benzothiazole Derivatives
While the fundamental principles of MIC determination are universal, the physicochemical properties of benzothiazole derivatives necessitate specific considerations:
-
Solubility: Benzothiazoles are often hydrophobic and exhibit poor solubility in aqueous media.[18][19] This can lead to compound precipitation during the assay, resulting in inaccurate MIC values. It is crucial to employ appropriate solvents, such as dimethyl sulfoxide (DMSO), for initial stock solutions and to ensure the final solvent concentration in the assay does not exceed levels that could affect microbial growth (typically ≤1%).[19][20]
-
Mechanism of Action: Benzothiazole derivatives can exert their antimicrobial effects through various mechanisms, including the inhibition of essential enzymes like DNA gyrase, dihydropteroate synthase, and dihydroorotase.[1][3] Understanding the potential target can inform the selection of appropriate test conditions and quality control strains.
Experimental Protocol: Broth Microdilution Method
The broth microdilution method is a widely used and standardized technique for MIC determination due to its efficiency and amenability to high-throughput screening.[16][21] The following protocol is based on CLSI and EUCAST guidelines.[9][22]
Materials and Reagents
-
Benzothiazole derivative (test compound)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Quality Control (QC) strains with known MIC values (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)[14][23]
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator
-
Multichannel pipette
Step-by-Step Methodology
1. Preparation of Compound Stock Solution: a. Accurately weigh the benzothiazole derivative and dissolve it in 100% DMSO to a high concentration (e.g., 10 mg/mL or 1280 µg/mL).[20] Ensure complete dissolution. This is the primary stock solution. b. From the primary stock, prepare a working stock solution in the appropriate broth (CAMHB or RPMI-1640). The concentration of this working stock should be twice the highest concentration to be tested in the assay.
2. Preparation of Microbial Inoculum: a. From a fresh (18-24 hour) culture plate, select several well-isolated colonies of the test microorganism. b. Transfer the colonies to a tube containing sterile saline or PBS. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard.[24] This corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. d. Within 15 minutes of preparation, dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[24]
3. Preparation of the Microtiter Plate: a. In a 96-well plate, perform a two-fold serial dilution of the working stock solution of the benzothiazole derivative in the appropriate broth. Typically, this is done by adding an equal volume of broth to the first well containing the working stock and then transferring half the volume to the subsequent well, repeating across the row. b. This will create a gradient of decreasing compound concentrations. c. Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only, no inoculum).[25]
4. Inoculation and Incubation: a. Add the prepared microbial inoculum to each well (except the negative control), ensuring the final volume is consistent across all wells (e.g., 100 µL). b. Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria or at 35°C for 24-48 hours for fungi.[3][24]
5. Determination of MIC: a. After incubation, visually inspect the plate for microbial growth (turbidity). b. The MIC is the lowest concentration of the benzothiazole derivative that completely inhibits visible growth.[6][7][15] c. For compounds that may not be completely soluble, slight haziness might be observed. In such cases, the MIC is read as the lowest concentration with a significant reduction in growth compared to the positive control. The use of a redox indicator like 2,3,5-triphenyltetrazolium chloride (TTC) can aid in visualizing growth by turning red in the presence of metabolically active cells.[26]
6. Quality Control: a. Concurrently test the QC strains against a standard antibiotic with a known MIC range. b. The MIC value for the QC strain must fall within the established acceptable range to validate the assay.[21][27]
Workflow for Broth Microdilution MIC Determination
Caption: Workflow for determining the MIC of benzothiazoles via broth microdilution.
Data Presentation
The results of an MIC determination are typically presented in a tabular format, allowing for easy comparison of the activity of different compounds against a panel of microorganisms.
| Compound | S. aureus (ATCC 29213) MIC (µg/mL) | E. coli (ATCC 25922) MIC (µg/mL) | C. albicans (ATCC 90028) MIC (µg/mL) |
| Benzothiazole A | 8 | 16 | 32 |
| Benzothiazole B | 2 | 4 | 8 |
| Benzothiazole C | >64 | >64 | >64 |
| Ciprofloxacin | 0.25 | 0.015 | NA |
| Fluconazole | NA | NA | 1 |
| NA: Not Applicable |
Trustworthiness and Self-Validation
The integrity of MIC data is paramount. The protocols described are designed as a self-validating system through the following key elements:
-
Inclusion of Controls: The positive control confirms the viability of the inoculum and the suitability of the growth medium, while the negative control ensures the sterility of the medium and reagents.[25]
-
Use of Quality Control Strains: Testing well-characterized QC strains with known susceptibility profiles provides a robust check on the accuracy and reproducibility of the entire experimental setup, from media preparation to incubation conditions.[23][27][28]
-
Standardized Procedures: Adherence to established guidelines from bodies like CLSI and EUCAST minimizes inter-laboratory variability and ensures that the data generated is comparable to that from other studies.[9][11]
Conclusion
The determination of the Minimum Inhibitory Concentration is a fundamental and indispensable step in the preclinical evaluation of novel antimicrobial agents like benzothiazole derivatives. By adhering to the detailed protocols and understanding the scientific principles outlined in this guide, researchers can generate high-quality, reliable, and reproducible data. This, in turn, will facilitate the identification and optimization of potent benzothiazole-based drug candidates, contributing to the critical effort of combating antimicrobial resistance.
References
- Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC. (n.d.).
- MIC (Minimum Inhibitory Concentration ) Test - Microbio Laboratory. (n.d.).
- A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. (2025, August 20).
- The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC. (2021, February 4).
-
Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163–175. [Link]
-
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71–79. [Link]
- Antimicrobial susceptibility testing (Broth microdilution method). (2025). WOAH - Asia.
- Recent insights into antibacterial potential of benzothiazole derivatives - PMC. (2023, May 29).
- Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole - PMC. (n.d.).
- Application Notes and Protocols: Antimicrobial Activity of Benzothiazole Derivatives - Benchchem. (n.d.).
-
Hong, S. K., Choi, S. J., Shin, S., Lee, W., Pinto, N., Shin, N., Lee, K., Hong, S. G., Kim, Y. A., Lee, H., Kim, H., Song, W., Lee, S. H., Yong, D., Lee, K., & Chong, Y. (2015). Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories. Annals of laboratory medicine, 35(6), 635–641. [Link]
- 13.5A: Minimal Inhibitory Concentration (MIC) - Biology LibreTexts. (2024, November 23).
- Quality Control of Antimicrobial Susceptibility Testing. (n.d.).
- Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets - RSC Publishing. (2025, September 4).
- The minimum inhibitory concentration of antibiotics - BMG Labtech. (2024, July 30).
- Evaluation of a Colorimetric Broth Microdilution Method for Antimicrobial Susceptibility Testing Using 2,3,5-Triphenyltetrazolium Chloride. (n.d.).
- Minimum Inhibitory Concentration • LITFL • CCC Infectious disease. (2020, November 3).
- Review on the Developments of Benzothiazole-containing Antimicrobial Agents. (2022, December 1).
- Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity | Journal of Chemical Health Risks. (2024, August 26).
- Disk Diffusion and Quality Control - EUCAST. (n.d.).
- Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds - ASM Journals. (n.d.).
- Antimicrobial susceptibility testing Agar dilution method - WOAH - Asia. (n.d.).
- "improving solubility of 6-propyl-1,3-benzothiazol-2-amine for assays" - Benchchem. (n.d.).
- Quality Assurance in Antimicrobial Susceptibility Testing - IntechOpen. (2012, December 12).
- Agar dilution – Knowledge and References - Taylor & Francis. (n.d.).
- Antimicrobial Susceptibility Testing (Microdilution Technique) - NC DNA Day Blog. (2025, March 7).
- EUCAST expert rules in antimicrobial susceptibility testing - PubMed. (2013, February 15).
- Antimicrobial susceptibility testing by broth microdilution method: widely available modification | CMAC. (n.d.).
- Quality control of antimicrobial susceptibility tests | PPT - Slideshare. (n.d.).
- Technical Support Center: Overcoming Poor Solubility of Benzothiazole Derivatives - Benchchem. (n.d.).
- Agar Dilution (MIC) Susceptibility Test Method - YouTube. (2023, May 1).
- (PDF) EUCAST expert rules in antimicrobial susceptibility testing - ResearchGate. (n.d.).
- Expert Rules - EUCAST. (n.d.).
- Broth Microdilution | MI - Microbiology. (n.d.).
- ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. (n.d.).
- EUCAST - ESCMID. (n.d.).
- Susceptibility testing in antibacterial drug R&D - GARDP Revive. (2023, March 2).
- Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC. (2020, April 29).
- Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - MDPI. (2021, July 2).
Sources
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- 4. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal tar ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04254B [pubs.rsc.org]
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- 6. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. EUCAST: Expert Rules [eucast.org]
- 12. ESCMID: EUCAST [escmid.org]
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- 14. Quality Assurance in Antimicrobial Susceptibility Testing | IntechOpen [intechopen.com]
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- 28. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis and Evaluation of 2-Amino-6-Nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors
Document Type: Technical Protocol & Application Guide Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals
Executive Overview & Mechanistic Rationale
Monoamine oxidase (MAO) inhibitors are critical pharmacological agents for the management of neurodegenerative and psychiatric conditions, including Parkinson's disease, Alzheimer's disease, and major depressive disorder . Recently, the 2-amino-6-nitrobenzothiazole scaffold has emerged as a highly potent pharmacophore for the development of selective MAO-B inhibitors [[1]]([Link]).
Causality in Scaffold Design: The selection of this specific precursor is grounded in its structural complementarity to the MAO active site. The benzothiazole core acts as a rigid bioisostere for natural monoamine substrates, effectively intercalating into the "aromatic sandwich" (comprising residues Tyr398 and Tyr435) within the MAO-B binding pocket . The 6-nitro substitution enhances binding affinity via targeted polar interactions with the flavin adenine dinucleotide (FAD) domain. Furthermore, derivatizing the 2-amino group with a methylene spacer and an extended hydrazone moiety provides the necessary conformational flexibility to lock the inhibitor within the substrate cavity, drastically increasing the Selectivity Index (SI) for MAO-B over MAO-A .
Experimental Workflow
The following diagram maps the logical progression from chemical synthesis to biological validation.
Synthesis and evaluation workflow of 2-amino-6-nitrobenzothiazole-derived MAO inhibitors.
Chemical Synthesis Protocols
This section details the three-step synthesis of extended hydrazones from the 2-amino-6-nitrobenzothiazole precursor. Every protocol is designed as a self-validating system to ensure high-fidelity compound generation.
Phase 1: N-Alkylation (Esterification)
Objective: Attach a methylene spacer to the benzothiazole core.
-
Causality: Ethyl bromoacetate is selected as the electrophile due to the excellent leaving-group ability of the bromide ion, facilitating mild N-alkylation. Potassium carbonate (
) is employed as a mild, non-nucleophilic base to scavenge the hydrobromic acid (HBr) byproduct, driving the reaction forward without hydrolyzing the newly formed ester. -
Protocol:
-
Dissolve 1.0 eq of 2-amino-6-nitrobenzothiazole in anhydrous N,N-dimethylformamide (DMF).
-
Add 1.5 eq of anhydrous
and stir at room temperature for 15 minutes to deprotonate the amine. -
Dropwise, add 1.2 eq of ethyl bromoacetate.
-
Stir the mixture at 60°C for 4–6 hours.
-
Pour the mixture into ice-cold water to precipitate the ester intermediate. Filter, wash with water, and dry.
-
-
Self-Validation (QC): Monitor the reaction via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase. The complete disappearance of the lower-
precursor spot validates the completion of the alkylation step.
Phase 2: Hydrazinolysis
Objective: Convert the ester into an acetohydrazide intermediate.
-
Causality: Hydrazine hydrate acts as a potent alpha-effect nucleophile. It selectively attacks the ester carbonyl via nucleophilic acyl substitution, expelling ethanol. Absolute ethanol is used as the solvent because it solubilizes the ester while safely dissipating the exotherm of the hydrazine reaction.
-
Protocol:
-
Suspend the ester intermediate (1.0 eq) in absolute ethanol.
-
Add an excess (3.0 eq) of hydrazine hydrate (
). -
Reflux the mixture at 80°C for 8 hours.
-
Cool the reaction vessel to 0°C to induce crystallization of the acetohydrazide. Filter and wash with cold ethanol.
-
-
Self-Validation (QC): Perform FT-IR spectroscopy. The disappearance of the ester carbonyl stretch (~1740
) and the appearance of hydrazide N-H stretches (~3300–3200 ) and an amide I band (~1680 ) validate successful conversion.
Phase 3: Condensation (Hydrazone Formation)
Objective: Couple the acetohydrazide with an aryl ketone/aldehyde to form the final extended hydrazone.
-
Causality: Glacial acetic acid acts as a Brønsted acid catalyst, protonating the carbonyl oxygen of the target aldehyde/ketone (e.g., 5-chloroisatin). This increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the terminal primary amine of the hydrazide, followed by dehydration to form the stable imine (hydrazone) linkage .
-
Protocol:
-
Dissolve the acetohydrazide (1.0 eq) and the target ketone/aldehyde (1.0 eq) in absolute ethanol.
-
Add 2-3 drops of glacial acetic acid.
-
Reflux the mixture for 4–6 hours.
-
Pour the hot mixture over crushed ice to precipitate the extended hydrazone. Filter, dry, and recrystallize from hot ethanol.
-
-
Self-Validation (QC): Confirm the structure via
-NMR. The appearance of an azomethine (-N=CH-) proton signal typically around 8.0–8.5 ppm confirms successful hydrazone formation.
In Vitro MAO Inhibition Assay Protocol
To evaluate the biological efficacy of the synthesized compounds, a fluorometric assay utilizing Amplex Red is employed .
-
Protocol:
-
Prepare a working solution of recombinant human MAO-A or MAO-B in 0.05 M sodium phosphate buffer (pH 7.4).
-
In a 96-well black opaque microplate, pre-incubate the enzyme (50 µL) with varying concentrations of the test compounds (10 µL, diluted in DMSO/buffer) for 15 minutes at 37°C.
-
Initiate the reaction by adding 40 µL of a detection mixture containing the MAO substrate (e.g., p-tyramine), Amplex Red (200 µM), and HRP (1 U/mL).
-
Incubate at 37°C for 30 minutes in the dark.
-
-
Self-Validating Assay Controls:
-
Negative Control: Wells containing buffer instead of the enzyme must be included to subtract background auto-fluorescence.
-
Positive Control: Use established reference inhibitors to validate the dynamic range and sensitivity of the assay. Selegiline is used to validate MAO-B inhibition, while Clorgyline is used for MAO-A .
-
Quantitative Data Summary
The table below summarizes the inhibitory activities of key 2-amino-6-nitrobenzothiazole-derived hydrazones compared to standard clinical reference drugs. The data highlights the profound impact of the R-group substitution on isoform selectivity [[2]]([Link]) .
| Compound | R-Group / Structural Feature | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity Index (SI) |
| Compound 31 | N'-(5-Chloro-2-oxoindolin-3-ylidene) derivative | > 1.00 | 0.0018 ± 0.0003 | 766.67 (MAO-B Selective) |
| Compound 6 | N'-(1-(4-bromophenyl)ethylidene) derivative | 0.42 ± 0.003 | > 1.00 | N/A (MAO-A Selective) |
| Selegiline | Clinical Reference Drug | > 1.00 | 0.037 ± 0.001 | High (MAO-B Selective) |
| Clorgyline | Clinical Reference Drug | 0.005 ± 0.001 | > 1.00 | High (MAO-A Selective) |
Note: Compound 31 demonstrates exceptional nanomolar potency against MAO-B, significantly outperforming the clinical reference Selegiline, validating the 2-amino-6-nitrobenzothiazole extended hydrazone as a superior scaffold for neurodegenerative drug discovery.
References
-
Design and Synthesis of New Benzothiazole Compounds as Selective hMAO-B Inhibitors. MDPI.[Link]
-
Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. NIH / PMC.[Link]
-
Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group. PubMed.[Link]
-
Synthesis of some novel 2-substituted benzothiazole derivatives containing benzylamine moiety as monoamine oxidase inhibitory agents. PubMed.[Link]
-
Synthesis and evaluation of 2-methylbenzothiazole derivatives as monoamine oxidase inhibitors. ResearchGate.[Link]
-
Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group (Full Text). ResearchGate.[Link]
Sources
- 1. Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 2-Amino-4-chloro-6-nitrobenzothiazole Synthesis
Welcome to the Technical Support Center for the synthesis of 2-Amino-4-chloro-6-nitrobenzothiazole (CAS 66188-30-5). This guide is designed for researchers and drug development professionals utilizing the Hugershoff cyclization route. Below, you will find a visual workflow, troubleshooting FAQs, empirical data tables, and a self-validating experimental protocol to help you maximize your reaction yield and purity.
Reaction Workflow
Hugershoff synthesis workflow for 2-Amino-4-chloro-6-nitrobenzothiazole.
Troubleshooting & FAQs
Q1: Why is my yield consistently below 50%? A1: The most common cause of low yield in the Hugershoff synthesis is poor temperature control during the bromination step. The addition of bromine to the phenylthiourea intermediate is highly exothermic. If the internal temperature exceeds 10°C during the addition, bromine can over-oxidize the sulfur atom or induce side-chain bromination[1]. Solution: Ensure the reaction flask is submerged in an ice-water bath and add the bromine/glacial acetic acid solution dropwise over at least 20 minutes.
Q2: I'm seeing multiple spots on my TLC plate. How do I minimize side-product formation? A2: Multiple spots usually indicate incomplete cyclization or the formation of isomeric byproducts. In standard Hugershoff syntheses, para-thiocyanation is a common competing pathway[1]. However, because the para-position in 2-chloro-4-nitroaniline is blocked by the nitro group, your side products are likely unreacted thiourea intermediates or polybrominated species. Solution: Ensure an exact equimolar ratio of the aniline derivative to ammonium thiocyanate (1:1), but use an excess of bromine (typically 2.5 equivalents) to drive the cyclization to completion[2].
Q3: The product precipitates as a gummy mass during workup instead of a filterable solid. How can I improve crystallization? A3: This occurs when the hydrobromide salt of the benzothiazole is trapped with unreacted starting materials, or when the neutralization process is too rapid and localized. Solution: After quenching the refluxed mixture in ice water, the solution must be carefully basified to pH 8 using 25% aqueous ammonia[1]. Add the ammonia slowly with vigorous mechanical stirring. This gradual pH shift ensures the free base of 2-amino-4-chloro-6-nitrobenzothiazole precipitates cleanly. If gumming persists, extract the aqueous layer with ethyl acetate, dry over Na₂SO₄, concentrate, and recrystallize from absolute ethanol.
Empirical Data: Parameter Optimization
The following table summarizes the causal relationship between reaction conditions and isolated yield, demonstrating why specific parameters are strictly enforced in the protocol.
| Parameter | Condition Tested | Yield (%) | Mechanistic Observation |
| Temperature (Br₂ addition) | > 25°C | < 40% | Heavy tar formation; sulfur over-oxidation. |
| Temperature (Br₂ addition) | 0 – 10°C | 85% | Clean electrophilic addition; minimal side products. |
| Solvent (Cyclization) | Chloroform | 30% | Poor solubility of the thiourea intermediate. |
| Solvent (Cyclization) | Glacial Acetic Acid | 85% | Optimal electrophilic activation of Br₂; prevents freezing at 0°C. |
| Stoichiometry (Br₂) | 1.0 Equivalent | 55% | Incomplete cyclization; unreacted thiourea remains. |
| Stoichiometry (Br₂) | 2.5 Equivalents | 85% | Complete conversion to the thiazole ring[2]. |
Standard Operating Procedure (SOP)
This self-validating protocol utilizes in-process checks (pH, temperature, and melting point) to ensure high fidelity and reproducibility[2].
Step 1: Thiourea Intermediate Formation
-
In a 250 mL round-bottom flask, dissolve 0.02 mol (3.44 g) of 2-chloro-4-nitroaniline and 0.02 mol (1.5 g) of ammonium thiocyanate in a mixture of absolute ethanol (15 mL) and concentrated hydrochloric acid (2 mL).
-
Causality: HCl protonates the aniline, increasing its solubility and facilitating the nucleophilic attack on the thiocyanate.
-
Stir the mixture continuously for 30 minutes at room temperature.
Step 2: Controlled Bromination
-
Submerge the reaction flask in an ice-water bath and allow the internal temperature to reach 0–5°C.
-
Prepare a solution of 0.05 mol (2.7 mL) of bromine in 25 mL of glacial acetic acid.
-
Add the Br₂/AcOH solution dropwise via an addition funnel over 20–30 minutes.
-
Critical Control Point: Maintain the internal temperature strictly below 10°C to prevent sulfur oxidation.
Step 3: Intramolecular Cyclization
-
Remove the ice bath and equip the flask with a reflux condenser.
-
Heat the mixture to reflux (approx. 118°C) for exactly 1 hour.
-
Causality: Thermal energy overcomes the activation barrier for the intramolecular electrophilic aromatic substitution, closing the 1,3-thiazole ring[2].
Step 4: Quenching and Neutralization
-
Cool the reaction mixture to room temperature, then pour it over 100 g of crushed ice.
-
Slowly add 25% aqueous ammonia solution dropwise under vigorous stirring.
-
Self-Validation: Continuously monitor the pH. Stop the addition when the mixture reaches exactly pH 8. This confirms the complete neutralization of the hydrobromide salt, liberating the free amine[1].
Step 5: Isolation and Purification
-
Filter the resulting brown precipitate under vacuum using a Büchner funnel.
-
Wash the filter cake thoroughly with cold distilled water to remove residual ammonium chloride and ammonium bromide salts.
-
Recrystallize the crude solid from absolute ethanol.
-
Dry in a vacuum oven at 50°C.
-
Self-Validation: Verify the success of the synthesis by checking the melting point. Pure 2-amino-4-chloro-6-nitrobenzothiazole will exhibit a sharp melting point of 222–224 °C with an expected yield of ~85%[2].
References
-
Baghdad Science Journal (2022). Synthesis and Characterization of New Benzothiazole-derived Schiff Bases Metal Complexes. Available at:[Link]
Sources
Technical Support Center: Optimizing Reaction Conditions for the Nitration of Chlorobenzothiazole
Welcome to the technical support center for the nitration of chlorobenzothiazole. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, actionable guidance for this challenging electrophilic aromatic substitution. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and optimize your reaction for yield, purity, and regioselectivity.
Core Concepts: The Challenge of Nitrating Chlorobenzothiazole
Nitrating chlorobenzothiazole is not as straightforward as nitrating a simple benzene ring. The reaction is governed by a complex interplay of electronic effects from both the heterocyclic system and the chloro substituent.
-
The Benzothiazole Ring System: The fused thiazole ring is strongly electron-withdrawing, which deactivates the attached benzene ring towards electrophilic attack.[1] This means that harsher reaction conditions (e.g., strong nitrating agents) are typically required compared to benzene.[1]
-
The Chloro Substituent: The chlorine atom at the 2-position further influences the ring's reactivity. While halogens are deactivating due to their inductive effect, they are ortho, para-directing via resonance.
-
Regioselectivity: The combination of these effects directs the incoming electrophile (the nitronium ion, NO₂⁺) primarily to the 6-position, with the 4- and 7-positions being less favored. The primary product of the nitration of 2-chlorobenzothiazole is typically 2-chloro-6-nitrobenzothiazole.[2][3]
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the nitration of 2-chlorobenzothiazole in a direct question-and-answer format.
Q1: My reaction yield is very low, or I've recovered only my starting material. What's going wrong?
This is a frequent issue, often related to insufficient activation of the electrophile or sub-optimal reaction conditions.
-
Cause 1: Insufficiently Strong Nitrating Agent. The deactivated nature of the chlorobenzothiazole ring requires a potent electrophile.[1] A standard mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is necessary to generate the highly reactive nitronium ion (NO₂⁺).[4] Using nitric acid alone is often ineffective.
-
Solution: Always use a mixed acid system. The sulfuric acid serves two roles: it protonates the nitric acid to facilitate the formation of the nitronium ion and acts as a dehydrating agent, preventing water from deactivating the electrophile.[5][6]
-
Cause 2: Reaction Temperature is Too Low. While low temperatures are crucial for controlling safety and selectivity, an excessively low temperature can stall the reaction, leading to incomplete conversion.[1]
-
Solution: There is a fine balance. The reaction should be initiated at a low temperature (0-5 °C) for safety during the addition of reagents. However, after the initial exotherm is controlled, the reaction may need to be allowed to warm slightly or stirred for a longer period to ensure completion. A typical range to maintain after addition is 5-15°C.[7]
-
Cause 3: Presence of Water. Water can deactivate the nitronium ion.
-
Solution: Ensure all glassware is thoroughly dried and use anhydrous grade acids if possible. Perform the reaction under a dry atmosphere (e.g., with a drying tube) to prevent moisture ingress.[8]
Q2: My TLC analysis shows multiple spots, indicating a mixture of isomers. How can I improve regioselectivity for the 6-nitro product?
Achieving high regioselectivity is critical for simplifying purification.
-
Cause 1: Elevated Reaction Temperature. Higher temperatures provide more energy for the reaction to overcome the activation barriers for less-favored isomers (e.g., the 4- or 7-nitro isomers). This can lead to a decrease in selectivity.
-
Solution: Strict temperature control is paramount. The addition of the nitrating agent should be done dropwise while vigorously stirring and maintaining the internal temperature below 10°C, ideally between 0-5°C.[7]
-
Cause 2: Incorrect Acid Ratio. The ratio of sulfuric to nitric acid can influence the concentration of the nitronium ion and the overall reaction environment, potentially affecting selectivity.
-
Solution: A common and effective approach is to first dissolve the 2-chlorobenzothiazole in a larger volume of concentrated sulfuric acid and then slowly add the nitrating mixture (a pre-mixed solution of nitric and sulfuric acids).[7] This maintains a consistent, H₂SO₄-rich environment.
Q3: The reaction mixture turned dark brown or black, and I isolated a tarry, intractable material. What happened?
This indicates decomposition of the starting material or product, a common issue with nitration reactions.
-
Cause 1: Runaway Reaction (Uncontrolled Exotherm). Nitration is a highly exothermic process. Adding the nitrating agent too quickly or with inadequate cooling can cause the temperature to rise uncontrollably, leading to oxidative side reactions and decomposition.[8]
-
Solution: Always add the nitrating agent slowly, dropwise, with an efficient cooling bath (ice-salt or cryocooler). Monitor the internal temperature of the reaction flask continuously with a thermometer. Never add the substrate to the nitrating mixture; always add the acid mixture to the substrate solution.
-
Cause 2: Over-Nitration. Although the first nitro group is deactivating, under excessively harsh conditions (high temperature, prolonged reaction time, or large excess of nitrating agent), a second nitration can occur, often leading to complex mixtures and decomposition.[9]
-
Solution: Use a modest excess of the nitrating agent (typically 1.05-1.2 equivalents). Monitor the reaction by TLC and quench it as soon as the starting material is consumed to avoid prolonged exposure to the harsh acidic conditions.
Experimental Protocol: Synthesis of 2-Chloro-6-nitrobenzothiazole
This protocol is a robust starting point for the nitration of 2-chlorobenzothiazole, adapted from established procedures for similar heterocyclic systems.[7]
Materials & Reagents
| Reagent/Material | Molar Mass ( g/mol ) | CAS Number | Notes |
| 2-Chlorobenzothiazole | 169.62 | 615-20-3 | Starting Material |
| Sulfuric Acid (H₂SO₄) | 98.08 | 7664-93-9 | Concentrated (98%) |
| Nitric Acid (HNO₃) | 63.01 | 7697-37-2 | Concentrated (70%) |
| Crushed Ice/Water | - | - | For reaction quench |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | 144-55-8 | For neutralization |
| Ethyl Acetate / Hexane | - | - | For extraction/chromatography |
Step-by-Step Procedure
-
Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2-chlorobenzothiazole (1.0 eq).
-
Dissolution: Cool the flask in an ice bath (0-5°C). Slowly add concentrated H₂SO₄ (approx. 4-5 mL per gram of substrate) while stirring to completely dissolve the starting material.
-
Nitrating Mixture Preparation: In a separate beaker cooled in an ice bath, carefully and slowly add concentrated HNO₃ (1.1 eq) to concentrated H₂SO₄ (approx. 1 mL per mL of HNO₃).
-
Nitration: Transfer the pre-cooled nitrating mixture to the dropping funnel. Add the mixture dropwise to the dissolved 2-chlorobenzothiazole solution over 30-60 minutes. Crucially, maintain the internal reaction temperature between 0-10°C throughout the addition.
-
Reaction: After the addition is complete, allow the mixture to stir at 10-15°C for an additional 1-2 hours. Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent).
-
Quenching: Once the reaction is complete, very slowly and carefully pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring. A precipitate should form.
-
Isolation: Allow the ice to melt, then collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral (check with pH paper).
-
Purification: The crude product can be purified by recrystallization (e.g., from ethanol) or by column chromatography on silica gel to yield pure 2-chloro-6-nitrobenzothiazole as a pale yellow solid.[2]
Product Characterization Data
| Property | Value | Source |
| IUPAC Name | 2-chloro-6-nitro-1,3-benzothiazole | [2] |
| CAS Number | 2407-11-6 | [2][3] |
| Molecular Formula | C₇H₃ClN₂O₂S | [3] |
| Molecular Weight | 214.63 g/mol | [3] |
| Appearance | Pale cream to pale yellow powder/solid | [2][3] |
| Melting Point | 188-192 °C | [3] |
Diagrams and Workflows
General Experimental Workflow
Caption: Decision tree for troubleshooting chlorobenzothiazole nitration.
References
- Technical Support Center: Controlling Regioselectivity in Electrophilic Substitution of Benzothiazoles. (n.d.). BenchChem.
-
Liu, D., Luo, P., Ge, J., Jiang, Z., Peng, Y., & Ding, Q. (2019). Synthesis of 2-Arylbenzothiazole and 2-Arylthiazole Derivatives via a Ru-Catalyzed meta-Selective C–H Nitration Reaction. The Journal of Organic Chemistry, 84(20), 12784–12791. [Link]
-
Selective C6‐Nitration of Benzothiazolones with Iron Nitrate. (2024). ResearchGate. [Link]
- Optimizing reaction conditions for 6-nitrobenzothiazole synthesis. (n.d.). BenchChem.
-
2-Chloro-6-nitrobenzothiazole (97%). (n.d.). Amerigo Scientific. Retrieved March 10, 2026, from [Link]
- Troubleshooting guide for the synthesis of 6-Methyl-2-phenyl-1,3-benzothiazole. (n.d.). BenchChem.
- A Comparative Guide to the Reactivity of 2-Chlorobenzoselenazole and 2-Chlorobenzothiazole. (n.d.). BenchChem.
-
Synthesis and antibacterial activity of transition metal complexes of 2-amino acetate, 6-nitro benzothiazole. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]
-
Liu, D., Luo, P., Ge, J., Jiang, Z., Peng, Y., & Ding, Q. (2019). Synthesis of 2-Arylbenzothiazole and 2-Arylthiazole Derivatives via a Ru-Catalyzed meta-Selective C-H Nitration Reaction. PubMed. [Link]
- Nitration of Substituted Aromatic Rings and Rate Analysis. (n.d.).
- Process for the preparation of 2-chlorobenzothiazole or 2-chlorobenzoxazole. (n.d.).
- Optimizing reaction conditions for the nitration of methyl-triazole. (n.d.). BenchChem.
-
Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. (2025). Beilstein Journal of Organic Chemistry. [Link]
- Troubleshooting guide for 2-(2-Hydroxyphenyl)benzothiazole synthesis reactions. (n.d.). BenchChem.
-
Improvement of the Nitration Process in 2-Amino-5-chloro-4-methylbenzenesulfonic Acid Synthesis. (2025). ResearchGate. [Link]
-
Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. (n.d.). PubMed Central. [Link]
-
Substitution Reactions of Benzene and Other Aromatic Compounds. (n.d.). Michigan State University Chemistry Department. Retrieved March 10, 2026, from [Link]
-
Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. (2024). Frontiers in Chemistry. [Link]
-
Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry. [Link]
-
Gabriel synthesis troubleshooting. (2023). Reddit. [Link]
-
Nitration and Sulfonation of Benzene. (2023). Chemistry LibreTexts. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. H35525.03 [thermofisher.com]
- 3. 2-Chloro-6-nitrobenzothiazole 97 2407-11-6 [sigmaaldrich.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Aromatic Reactivity [www2.chemistry.msu.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. stmarys-ca.edu [stmarys-ca.edu]
Common side reactions in the synthesis of substituted benzothiazoles
Welcome to the Technical Support Center for Benzothiazole Synthesis . This hub is designed for researchers, medicinal chemists, and drug development professionals seeking to troubleshoot and optimize the synthesis of substituted benzothiazoles.
As a Senior Application Scientist, I have structured this guide to move beyond basic protocols. Here, we analyze the mechanistic causality behind common side reactions—such as disulfide dimerization, stalled intermediates, and over-halogenation—and provide self-validating methodologies to ensure your synthetic workflows are robust, reproducible, and high-yielding.
Diagnostic Workflow: Identifying Side Reactions
Caption: Diagnostic workflow for identifying and resolving benzothiazole synthesis side reactions.
Mechanistic Troubleshooting & FAQs
Q1: Why am I getting low yields and a non-polar byproduct when reacting 2-aminothiophenol with aldehydes?
Causality & Mechanism: You are likely observing the oxidative dimerization of 2-aminothiophenol into a disulfide[1]. 2-Aminothiophenol is highly electron-rich and its thiol group is extremely susceptible to aerobic oxidation. When exposed to atmospheric oxygen or dissolved O₂ in solvents, the thiol groups couple to form a stable disulfide dimer before the condensation with the aldehyde can occur[2][3]. Resolution: This side reaction removes your starting material from the desired pathway. To prevent this, use freshly distilled 2-aminothiophenol, degas your solvents (e.g., via sparging or freeze-pump-thaw), and run the reaction under a strict inert atmosphere (Nitrogen or Argon)[1][2].
Q2: My condensation reaction stalls, and TLC shows a stable intermediate. What is happening?
Causality & Mechanism: The condensation reaction proceeds via a three-stage pathway: nucleophilic attack of the amine onto the carbonyl, dehydration to form a Schiff base (imine thiophenol), and finally, intramolecular cyclization[2][4]. If the electrophilicity of the imine carbon is not sufficiently enhanced, the reaction stalls at the imine stage. Resolution: The intramolecular nucleophilic attack of the thiol requires activation. Transitioning to an oxidative catalytic system, such as a mixture of H₂O₂ and HCl, provides the necessary driving force to complete the cyclization efficiently[1][5].
Q3: During the Hugerschoff cyclization of arylthioureas, why do I see multiple highly polar spots on TLC?
Causality & Mechanism: The Hugerschoff reaction relies on an oxidizing agent, typically bromine (Br₂), to facilitate the cyclization of an arylthiourea into a 2-aminobenzothiazole[6]. However, both the starting aniline and the resulting benzothiazole possess highly activated aromatic rings. If the localized concentration of Br₂ is too high, the rate of electrophilic aromatic substitution outpaces the cyclization, leading to over-bromination at the ortho/para positions[6]. Resolution: You must strictly control the stoichiometry of Br₂ (1.0 equivalent) and maintain the reaction temperature below 5 °C[6]. Alternatively, substituting Br₂ with N-Iodosuccinimide (NIS) provides a milder oxidative environment that suppresses over-halogenation[7].
Q4: I am synthesizing my arylthiourea precursor from an aniline, but I am getting a different structural isomer. Why?
Causality & Mechanism: When reacting an aniline with a thiocyanate salt to form the arylthiourea, para-thiocyanation is a predominant side reaction if the para-position of the starting aniline is unsubstituted[6]. The aniline ring is heavily activated, and the thiocyanogen generated in situ acts as an electrophile, attacking the para-position instead of reacting at the amine. Resolution: The most effective strategy is to design your synthetic route using an aniline that is already substituted (blocked) at the para-position[6].
Quantitative Impact of Reaction Conditions
The following table summarizes the quantitative impact of optimizing reaction conditions to suppress side reactions.
| Synthetic Route | Dominant Side Reaction | Causative Factor | Mitigation Strategy | Typical Yield Recovery |
| Condensation | Disulfide Dimerization | Aerobic Oxidation | Degassed solvents, Inert atmosphere (Ar/N₂) | +20% to +40% |
| Condensation | Stalled Imine Formation | Insufficient Activation | H₂O₂/HCl catalyst (1:1:6:3 molar ratio) | +30% to +50% |
| Hugerschoff | Over-bromination | Excess Br₂ / High Temp | Stoichiometric Br₂ addition at < 5 °C | +25% to +35% |
| Hugerschoff | Para-thiocyanation | Unsubstituted Aniline | Utilize para-blocked aniline precursors | +40% to +60% |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . By observing specific physical or chemical changes at designated checkpoints, you can confirm the reaction is proceeding via the correct mechanistic pathway.
Protocol A: Oxidative Condensation (H₂O₂/HCl Catalyzed)
Optimized for the suppression of stalled imine intermediates[5].
-
Preparation: In a round-bottom flask purged with Argon, dissolve 2-aminothiophenol (1.0 mmol) and the desired substituted aldehyde (1.0 mmol) in 5 mL of anhydrous ethanol[1].
-
Validation Checkpoint 1: Spot the 2-aminothiophenol on a TLC plate before adding the aldehyde. A single spot confirms the reagent has not degraded into a disulfide dimer. If a second, less polar spot is present, discard and use fresh reagent.
-
-
Catalyst Addition: At room temperature, add 30% aqueous H₂O₂ (6.0 mmol) to the stirred solution, followed immediately by the dropwise addition of concentrated HCl (3.0 mmol)[1][5].
-
Validation Checkpoint 2: The solution will temporarily deepen in color as the Schiff base forms. Within 15-30 minutes, the color should lighten, and a precipitate may begin to form, validating that the H₂O₂/HCl system is successfully driving the cyclization forward.
-
-
Work-up: Stir for 1 hour at room temperature. Quench the mixture by pouring it into ice water and neutralize with saturated NaHCO₃.
-
Isolation: Extract with ethyl acetate (3 x 10 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Protocol B: Controlled Hugerschoff Cyclization
Optimized for the suppression of over-bromination[6].
-
Preparation: Suspend the purified arylthiourea (10.0 mmol) in 20 mL of anhydrous chloroform in a two-necked flask equipped with a dropping funnel[6].
-
Temperature Control: Submerge the flask in an ice-salt bath and allow the internal temperature to drop below 5 °C[6].
-
Oxidant Addition: Dissolve exactly 10.0 mmol of Bromine (Br₂) in 10 mL of chloroform. Add this solution dropwise over a period of 1 hour.
-
Validation Checkpoint 1: Monitor the color of the reaction mixture. The deep red/orange color of the bromine drops should dissipate almost instantly upon hitting the solution. If the bulk solution takes on a persistent dark red color, unreacted Br₂ is accumulating. Halt the addition immediately to prevent over-bromination, and wait for the color to clear before resuming.
-
Validation Checkpoint 2: Monitor the internal temperature. If the temperature spikes above 5 °C, the rate of electrophilic aromatic substitution (side reaction) will accelerate. Slow the addition rate.
-
-
Work-up: Once addition is complete, stir for an additional 2 hours at room temperature. Quench with aqueous sodium thiosulfate to neutralize any trace Br₂, then basify with ammonium hydroxide to precipitate the 2-aminobenzothiazole free base.
References
-
Guo, et al. "A simple and efficient synthesis of 2-substituted benzothiazoles catalyzed by H2O2/HCl." ResearchGate.[Link]
-
Wang, et al. "Benzothiazole Synthesis: Mechanistic Investigation of an In Situ-Generated Photosensitizing Disulfide." The Journal of Organic Chemistry - ACS Publications.[Link]
Sources
Technical Support Center: A Senior Application Scientist's Guide to Column Chromatography of Benzothiazole Derivatives
Welcome to the technical support center for the purification of benzothiazole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these valuable heterocyclic compounds. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying principles and field-tested insights to empower you to solve purification challenges logically and efficiently. This document is structured to serve as your in-house expert, offering direct answers and systematic troubleshooting strategies.
Frequently Asked Questions (FAQs)
Here, we address the most common initial questions that arise when developing a purification method for benzothiazole compounds.
Q1: What is the standard stationary phase for purifying benzothiazole derivatives, and why?
A1: Silica gel is the overwhelmingly common choice for the stationary phase in the column chromatography of benzothiazole derivatives.[1][2] Its efficacy stems from its polar surface, which is rich in silanol (Si-OH) groups. These groups interact with polar functionalities in your target molecule and impurities through hydrogen bonding and dipole-dipole interactions, allowing for separation based on polarity. Non-polar compounds will elute faster, while more polar compounds will be retained longer.[3][4]
However, the acidic nature of standard silica gel can sometimes be problematic. For benzothiazole derivatives with highly acid-sensitive functional groups, consider using neutral or basic alumina, or deactivated silica gel (pre-treated with a base like triethylamine) to prevent on-column degradation.[2]
Q2: How do I select the optimal mobile phase (eluent) for my specific benzothiazole compound?
A2: Mobile phase selection is the most critical parameter to adjust. The key is to find a solvent system that provides differential migration rates between your compound of interest and its impurities.
The process should always begin with Thin-Layer Chromatography (TLC).[5][6][7] The goal is to find a solvent system where your target compound has a Retention Factor (Rf) of approximately 0.2-0.4 .[2] An Rf in this range generally translates well to column chromatography, ensuring the compound spends enough time on the stationary phase to separate from impurities without requiring excessive solvent volumes for elution.[8]
A typical starting point is a binary mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate.[1][2][9][10] For more polar benzothiazoles, a system like dichloromethane (DCM) and methanol may be necessary.[2]
Q3: My benzothiazole derivative is showing significant peak tailing. What is the cause and how can I fix it?
A3: This is a classic issue when purifying nitrogen-containing heterocycles. The root cause is a strong, secondary interaction between the basic nitrogen atom of the benzothiazole ring and the acidic silanol groups on the silica gel surface.[2] This interaction leads to a portion of the analyte molecules being retained more strongly than the bulk, resulting in a "tailing" or asymmetric peak.
The most effective solution is to add a small amount (typically 0.1-1% v/v ) of a basic modifier, such as triethylamine (TEA) or pyridine, to your eluent.[2] This modifier competitively binds to the active silanol sites, effectively masking them from your benzothiazole derivative and resulting in sharper, more symmetrical peaks.
Q4: What is the difference between isocratic and gradient elution, and when should I use each?
A4:
-
Isocratic Elution: The composition of the mobile phase remains constant throughout the entire purification.[8] This method is simple and ideal when the impurities are either much less polar or much more polar than your target compound (i.e., a large ΔRf on TLC).
-
Gradient Elution: The polarity of the mobile phase is gradually increased over the course of the separation (e.g., from 5% ethyl acetate in hexanes to 30% ethyl acetate).[1][11] This is highly effective for complex mixtures where compounds have similar polarities. The gradient allows less polar compounds to elute first, and then, as the solvent strength increases, it pushes the more tightly bound, polar compounds off the column, often resulting in sharper peaks and faster run times.[10]
Starting Parameters for Benzothiazole Derivatives: A Guideline
The polarity of a benzothiazole derivative is dictated by its substituents. Electron-withdrawing groups (e.g., -NO2, -CN) tend to increase polarity, while electron-donating and alkyl groups (e.g., -OCH3, -CH3) can decrease it relative to other functional groups present. The following table provides empirically derived starting points for common benzothiazole scaffolds. Always confirm and optimize these conditions using TLC.
| Benzothiazole Derivative Class | Substituent Type | Typical Mobile Phase System | Starting Ratio (Non-polar:Polar) | Target Rf | Notes |
| 2-Alkylbenzothiazoles | Simple alkyl chains | Hexane / Ethyl Acetate | 95:5 to 80:20 | 0.3 | Generally low polarity. Elute relatively quickly.[3] |
| 2-Arylbenzothiazoles | Unsubstituted or alkyl-substituted aryl groups | Hexane / Ethyl Acetate | 90:10 to 70:30 | 0.25 | Polarity increases with polar substituents on the aryl ring.[12] |
| Halogenated Benzothiazoles | -F, -Cl, -Br on the benzothiazole or aryl ring | Hexane / Ethyl Acetate | 90:10 to 75:25 | 0.3 | Halogens add some polarity but are often well-separated in this system. |
| 2-Aminobenzothiazoles | Primary or secondary amines | Dichloromethane / Methanol or Hexane / Ethyl Acetate | 98:2 to 90:10 (DCM/MeOH) or 70:30 to 50:50 (Hex/EtOAc) | 0.2 | The amine group significantly increases polarity and may cause tailing. Consider adding 0.5% TEA.[1][13] |
| Benzothiazole Amides/Esters | Amide or ester functionalities | Hexane / Ethyl Acetate | 80:20 to 50:50 | 0.25 | Polarity is moderate; gradient elution is often effective.[4][9] |
| Nitrobenzothiazoles | -NO2 group | Hexane / Ethyl Acetate or Dichloromethane / Ethyl Acetate | 70:30 to 40:60 | 0.2 | The nitro group is strongly electron-withdrawing and increases polarity.[14] |
Troubleshooting Guide
Even with careful planning, issues can arise. This section provides a systematic approach to diagnosing and resolving common problems.
Problem 1: Poor Separation (Co-elution of Compounds)
-
Symptoms: Fractions contain a mixture of your product and impurities; TLC analysis shows overlapping spots.
-
Systematic Solutions:
-
Re-evaluate Mobile Phase: Your solvent system is not selective enough.
-
Decrease Polarity: If the Rf values of your product and impurity are both high (>0.5), decrease the proportion of the polar solvent. This will increase retention and improve separation.
-
Change Solvent System: If adjusting the ratio of your current system fails, switch to a different solvent system with different selectivity. For example, if Hexane/Ethyl Acetate isn't working, try a system containing Dichloromethane or Acetone.[15]
-
-
Check for Overloading: You may have loaded too much sample.
-
Reduce Load: A general rule is a silica gel-to-crude product weight ratio of at least 30:1 to 50:1.[2] For difficult separations, this may need to be 100:1 or higher.
-
-
Improve Column Packing: An improperly packed column leads to channeling and poor separation.
-
Problem 2: Compound Will Not Elute (Stuck at the top of the column)
-
Symptoms: No product is observed in the collected fractions, even after eluting with a large volume of the initial solvent.
-
Systematic Solutions:
-
Increase Mobile Phase Polarity: The chosen eluent is not strong enough to move the compound.
-
Problem 3: Compound Elutes Too Quickly (In the solvent front)
-
Symptoms: The product comes out in the very first fractions with little or no retention.
-
Systematic Solutions:
-
Decrease Mobile Phase Polarity: The eluent is too strong and is not allowing the compound to interact with the silica gel.
-
Increase Non-Polar Component: Decrease the percentage of the polar solvent (e.g., move from 50% to 10% Ethyl Acetate in Hexane).
-
-
Problem 4: Asymmetric (Tailing) Peaks
-
Symptoms: The compound band on the column is elongated. The product elutes over many fractions at low concentrations.
-
Systematic Solutions:
-
Add a Basic Modifier: As discussed in the FAQs, this is the most common cause for benzothiazoles.
-
Incorporate TEA: Add 0.1-1% triethylamine (TEA) to your eluent system to mask acidic silanol sites.[2]
-
-
Check for Overloading: Severe overloading can also manifest as tailing.
-
Reduce Sample Load: Decrease the amount of crude material applied to the column.
-
-
Visual Troubleshooting Workflow
The following diagram illustrates a logical decision-making process for troubleshooting common column chromatography issues.
Caption: Troubleshooting Decision Tree for Benzothiazole Purification.
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography
This protocol provides a standardized workflow for the purification of a moderately polar benzothiazole derivative.
1. Preparation and Method Development: a. Use TLC to determine the optimal eluent. A common system is Hexane:Ethyl Acetate. Find a ratio that gives the target compound an Rf of 0.2-0.4.[2] b. Prepare a sufficient volume of the starting eluent (least polar mixture) to pack the column and begin the elution.
2. Column Packing (Slurry Method): a. Select a column with a diameter appropriate for your sample size (a 30:1 to 50:1 ratio of silica to sample by weight is a good start).[2] b. Insert a small plug of cotton or glass wool at the bottom of the column, and add a thin (~0.5 cm) layer of sand. c. In a separate beaker, create a slurry of silica gel in your starting eluent. The consistency should be pourable but not overly dilute. d. Pour the slurry into the column. Use a funnel to avoid coating the sides. Gently tap the column to ensure even packing and dislodge any air bubbles. e. Open the stopcock to drain the excess solvent, but never let the solvent level drop below the top of the silica bed. f. Add another thin layer of sand on top of the packed silica to prevent disruption during sample loading.[16]
3. Sample Loading:
-
Liquid Loading: Dissolve the crude product in the minimum amount of a suitable solvent (ideally the eluent itself, or a slightly more polar solvent like DCM). Carefully pipette this solution onto the top layer of sand.[6]
-
Dry Loading (Recommended for less soluble compounds): Dissolve the crude product in a volatile solvent (e.g., DCM, acetone). Add a small amount of silica gel (1-2 times the weight of your product). Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.[15][17]
4. Elution and Fraction Collection: a. Carefully fill the column with the eluent, opening the stopcock to begin the flow. b. Apply gentle air pressure to the top of the column to achieve a steady flow rate (for flash chromatography, a drop rate of ~2 inches/minute is typical). c. Collect the eluate in a series of numbered test tubes or flasks. The size of the fractions should be consistent. d. If using a gradient, systematically increase the proportion of the polar solvent after the less polar impurities have eluted.
5. Analysis and Isolation: a. Monitor the collected fractions by TLC to identify which ones contain the pure product.[1][18] b. Combine the pure fractions into a single round-bottom flask. c. Remove the solvent under reduced pressure using a rotary evaporator to obtain your purified benzothiazole derivative.
References
-
Successful flash chromatography. Biotage. Available at: [Link]
-
Tips for Flash Column Chromatography. University of Rochester. Available at: [Link]
-
Some Useful and Practical Tips for Flash Chromatography. EPFL. Available at: [Link]
-
Flash Chromatography Basics. Sorbent Technologies, Inc. Available at: [Link]
-
8.9 - Flash Column Chromatography Guide. MIT OpenCourseWare. Available at: [Link]
-
Successful Flash Chromatography. King Group. Available at: [Link]
-
Discovery of Benzothiazole Amides as Potent Antimycobacterial Agents. PMC - NIH. Available at: [Link]
-
Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis. Semantic Scholar. Available at: [Link]
-
TROUBLESHOOTING GUIDE. Agilent. Available at: [Link]
-
troubleshooring flash chromatography purification : r/Chempros. Reddit. Available at: [Link]
-
2-Aminobenzothiazole derivatives. Université catholique de Louvain. Available at: [Link]
-
A simple and efficient route for synthesis of 2-alkylbenzothiazoles. Available at: [Link]
-
Column Chromatography. Magritek. Available at: [Link]
-
Rapid TLC Separation of some Closely Related 1-(2-Benzothiazolyl)-3- Methyl5Phenyl Pyrazole Derivatives. ResearchGate. Available at: [Link]
-
HPLC Troubleshooting Guide. Available at: [Link]
-
Identification of 2-amino benzothiazoles with bactericidal activity against Mycobacterium tuberculosis. bioRxiv.org. Available at: [Link]
-
TROUBLESHOOTING GUIDE. Phenomenex. Available at: [Link]
-
Synthesis of a series of benzothiazole amide derivatives and their biological evaluation as potent hemostatic agents. PMC. Available at: [Link]
-
Design of 2-Aminobenzothiazole Derivatives Targeting Trypanosomatid PTR1 by a Multidisciplinary Fragment Hybridization Approach | Journal of Medicinal Chemistry. ACS Publications. Available at: [Link]
-
Determination of polar 1H-benzotriazoles and benzothiazoles in water by solid-phase extraction and liquid chromatography LTQ FT. SciSpace. Available at: [Link]
-
Thin Layer Chromatography (TLC). AGA Analytical. Available at: [Link]
-
Thin Layer Chromatography (TLC). Available at: [Link]
-
Synthesis and Purification of Nitrophenols | UKEssays.com. Available at: [Link]
-
Green and Highly Efficient Synthesis of 2-Arylbenzothiazoles Using Glycerol without Catalyst at Ambient Temperature. MDPI. Available at: [Link]
-
CHEM 344 Thin Layer Chromatography. Available at: [Link]
- US5374737A - Process for the preparation of 2-aminobenzothiazoles - Google Patents.
-
Matrix Adsorption Principle of Column Chromatography in Analytical Chemistry. Available at: [Link]
-
6.2: Thin Layer Chromatography (TLC) - Chemistry LibreTexts. Available at: [Link]
-
Isolation, purification and characterization of allelopathic compounds. LAMBDA OMNICOLL. Available at: [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. orientjchem.org [orientjchem.org]
- 4. Synthesis of a series of benzothiazole amide derivatives and their biological evaluation as potent hemostatic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sorbtech.com [sorbtech.com]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. magritek.com [magritek.com]
- 8. biotage.com [biotage.com]
- 9. Discovery of Benzothiazole Amides as Potent Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
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- 16. epfl.ch [epfl.ch]
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- 18. Isolation, purification and characterization of allelopathic compounds – LAMBDA OMNICOLL | LAMBDA Laboratory Instruments [fractioncollector.info]
Technical Support Center: Recrystallization & Purification of 2-Amino-4-chloro-6-nitrobenzothiazole
Welcome to the Technical Support Center for the purification of 2-Amino-4-chloro-6-nitrobenzothiazole . This compound features a highly rigid, planar benzothiazole core substituted with an electron-donating amino group and electron-withdrawing chloro and nitro groups. This push-pull electronic system creates strong intermolecular hydrogen bonding and dipole-dipole interactions, making the crude product highly prone to trapping structurally similar impurities (such as unreacted 2-chloro-4-nitroaniline or regioisomers) within its crystal lattice 1[1].
This guide provides field-proven, self-validating protocols and troubleshooting steps to achieve >98% purity.
Experimental Workflow
Fig 1: Logical workflow for the recrystallization of 2-Amino-4-chloro-6-nitrobenzothiazole.
Solvent Selection & Quantitative Data
Selecting the correct solvent is a balance between thermal solubility gradients and the disruption of hydrogen bonds.
| Solvent System | Boiling Point (°C) | Solute Solubility (Hot) | Solute Solubility (Cold) | Application / Suitability |
| Absolute Ethanol | 78.4 | Moderate | Low | Standard method; yields optimal thermal gradient for high purity 2[2]. |
| Glacial Acetic Acid | 118.1 | High | Moderate | Ideal for highly impure crude; disrupts H-bonding but requires anti-solvent. |
| DMF / Water (3:1) | ~100 (mix) | Very High | Very Low | Best for maximizing yield; higher risk of "oiling out" if cooled rapidly. |
| Acetonitrile | 81.6 | Moderate | Low | Excellent alternative for removing non-polar impurities 3[3]. |
Standard Operating Procedure (SOP): Ethanol Recrystallization
This protocol utilizes absolute ethanol, which leverages a steep thermal solubility curve to exclude polar impurities during lattice formation. This is a self-validating system: successful execution will yield a sharp melting point of 222-224 °C 2[2].
Step-by-Step Methodology:
-
Initial Suspension: Weigh the crude 2-Amino-4-chloro-6-nitrobenzothiazole and place it in a round-bottom flask equipped with a reflux condenser. Add a minimal amount of absolute ethanol (approx. 10 mL per gram of crude).
-
Thermal Dissolution: Heat the suspension to a gentle reflux (78 °C) using a water bath or heating mantle.
-
Solvent Titration: If the solid does not fully dissolve, add hot ethanol in 2 mL increments through the condenser until the solution is completely clear. Causality: Over-dilution will drastically reduce your final yield. Stop adding solvent the moment the solution clarifies.
-
Hot Filtration (Conditional): If dark, insoluble particulates remain, perform a rapid hot filtration through a pre-warmed Buchner funnel to prevent premature crystallization in the filter stem.
-
Controlled Nucleation: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature (approx. 20 °C) over 1-2 hours. Causality: Rapid cooling forces impurities into the rapidly forming crystal lattice. Slow cooling ensures thermodynamic control, favoring the pure compound.
-
Maximum Recovery: Once at room temperature, transfer the flask to an ice-water bath (0-5 °C) for 1 hour to crash out the remaining soluble fraction.
-
Isolation & Validation: Filter the crystals under vacuum, wash with 5 mL of ice-cold ethanol, and dry under a high vacuum. Validate purity by checking the melting point; a depressed or broad melting point (<220 °C) indicates trapped impurities, requiring a second recrystallization.
Troubleshooting Guides & FAQs
Q1: My compound is "oiling out" (forming a liquid layer) instead of forming distinct crystals. How do I correct this? A1: "Oiling out" (liquid-liquid phase separation) occurs when the compound precipitates at a temperature above its melting point in the solvent mixture, creating a supersaturated liquid phase rather than a crystalline solid. Fix: Re-heat the mixture until homogeneous. Add 10-15% more of the primary solvent (ethanol) to reduce the saturation concentration. Cool the solution much more slowly (e.g., in a warm water bath that naturally cools to room temperature) and introduce a microscopic seed crystal at the exact moment the solution reaches its cloud point.
Q2: The final product is contaminated with unreacted starting material (e.g., 2-chloro-4-nitroaniline). How do I selectively remove it? A2: Both compounds are highly polar, but the starting material lacks the rigid, highly planar benzothiazole core, making it generally more soluble in cold alcohols. Fix: If standard ethanol recrystallization fails, perform an anti-solvent precipitation using DMF and Water. Dissolve the crude in a minimal volume of hot DMF, then add water dropwise until the solution becomes slightly turbid. The highly rigid benzothiazole will preferentially crystallize out, leaving the more flexible aniline derivative in the aqueous-organic mother liquor.
Q3: Why is my crystalline yield so low (<40%) after following the standard protocol? A3: 2-Amino-4-chloro-6-nitrobenzothiazole retains moderate solubility in ethanol even at room temperature due to strong hydrogen bonding between the solvent and the amino/nitro groups. Fix: Ensure you are chilling the mixture in an ice bath (0-5 °C) for at least 1 hour prior to filtration. Do not discard the mother liquor. Transfer the mother liquor to a rotary evaporator, concentrate it to 30% of its original volume, and repeat the cooling process to harvest a "second crop" of crystals.
Q4: Can I use Glacial Acetic Acid for the recrystallization? A4: Yes. Glacial acetic acid is often used in the primary synthesis step (bromination of thiourea derivatives) and is an excellent solvent for benzothiazoles because it effectively disrupts intermolecular hydrogen bonds. Fix: Dissolve the crude in hot glacial acetic acid, then carefully add water as an anti-solvent until the cloud point is reached. Warning: Residual acetic acid must be thoroughly washed away with cold ethanol or water during filtration, as trapped acid will degrade the compound over time and interfere with downstream biological or chemical assays.
References
-
Synthesis and Characterization of New Benzothiazole-derived Schiff Bases Metal Complexes Source: Baghdad Science Journal (via ResearchGate) URL:2
-
2-Amino-6-nitrobenzothiazole | 6285-57-0 Source: ChemicalBook URL:1
-
An In-depth Technical Guide to the Synthesis and Purification of 6-Amino-2-cyanobenzothiazole Source: BenchChem URL:3
Sources
Technical Support Center: Preventing Starting Material Decomposition
Welcome to the Synthesis Troubleshooting Hub. As a Senior Application Scientist, I frequently see months of synthetic effort derailed by the silent degradation of starting materials. Reagent decomposition is rarely random; it is a deterministic process driven by specific environmental vulnerabilities.
To solve these issues, we must move beyond blindly following procedures and understand the causality behind experimental choices. This guide is structured to help you diagnose the root cause of degradation—whether atmospheric, thermal, or photochemical—and implement self-validating protocols to secure your workflows.
Diagnostic Logic: Identifying the Vector of Degradation
Before applying a fix, you must isolate the variable causing the decomposition. Use the logic tree below to determine which troubleshooting module applies to your specific starting material.
Diagnostic logic tree for identifying the primary vector of reagent decomposition.
Module 1: Air and Moisture Sensitivity (Oxidation & Hydrolysis)
Many organometallics, metal hydrides, and low molecular weight acid halides react violently with water or oxidize rapidly upon atmospheric exposure. Standard benchtop techniques are insufficient because oxygen and moisture readily diffuse through standard septa over time.
FAQ & Troubleshooting
Q: My organometallic reagent loses titer rapidly even when stored under nitrogen. Why?
A: If your Schlenk line hasn't been properly purged, residual moisture in the manifold will contaminate the flask. A newly setup line should have
Self-Validating Protocol: Freeze-Pump-Thaw Degassing
To completely remove dissolved oxygen from solvents or liquid starting materials, you must use the freeze-pump-thaw method. This relies on the principle that gas solubility drops to near zero in a solid matrix.
-
Preparation: Place the solvent/reagent in a heavy-wall sealed Schlenk flask. Ensure the stopcock is well-greased.
-
Freeze: Immerse the flask in a liquid nitrogen (
) bath until the liquid is completely frozen solid[2]. -
Pump: Open the flask to the high vacuum manifold and pump for 2-3 minutes while keeping the flask immersed in liquid
[2]. (Causality: This removes the headspace gases without evaporating the frozen solvent). -
Thaw: Close the vacuum stopcock and warm the flask in a water bath until the solvent completely melts.
-
Cycle: Repeat steps 2–4 for a total of three cycles.
-
Backfill: After the final cycle, backfill the flask with inert gas (Argon or
)[2].
-
System Validation: During the final thaw cycle, observe the liquid carefully. The absence of gas bubbles evolving from the melting solid confirms the solvent is fully degassed.
Module 2: Thermal Degradation & Kinetic Control
Thermal decomposition (thermolysis) is an endothermic process where applied heat provides enough energy to cleave chemical bonds, often leading to irreversible fragmentation or gas evolution[3].
FAQ & Troubleshooting
Q: How do I differentiate between my starting material melting and thermally decomposing? A: Melting is a reversible physical phase transition, whereas decomposition is an irreversible chemical breakdown. If you observe physical indications such as gas evolution, a sudden color change, or charring before or during the melt, the compound is undergoing thermolysis[4].
Self-Validating Protocol: Determining Thermal Decomposition Temperature ( )
Do not guess the thermal limits of a novel starting material. You must establish the exact onset temperature where chemical bonds cleave solely due to thermal energy[3].
-
Sample Loading: Load 2–5 mg of the starting material into an alumina or platinum crucible.
-
Atmosphere Control: Purge the furnace with inert gas (e.g.,
at 50 mL/min) to ensure you are measuring pure thermal decomposition, not oxidative degradation. -
Heating Ramp: Equilibrate the instrument at 25 °C, then apply a constant heating rate (typically 10 °C/min) up to 500 °C.
-
Data Correlation: Monitor the thermogravimetric (TGA) curve for the initial significant mass loss[3]. Cross-reference this with a Differential Scanning Calorimetry (DSC) run to detect the onset of endothermic or exothermic decomposition events[4].
-
System Validation: Run a blank crucible baseline prior to the sample. A flat baseline confirms no instrument drift, validating that the observed mass loss is strictly from sample decomposition.
Quantitative Parameters for Thermal Decomposition Analysis
| Analytical Technique | Sample Mass | Typical Heating Rate | Measured Variable | Primary Quantitative Output |
| Thermogravimetric Analysis (TGA) | 2–5 mg | 10 °C/min | Mass Loss ( | Onset Decomposition Temp ( |
| Differential Scanning Calorimetry (DSC) | 1–3 mg | 5–10 °C/min | Heat Flow (W/g) | Exothermic/Endothermic Onset |
Module 3: Photochemical Degradation
Photodegradation is initiated by the absorption of photons (typically UV or visible light, 200–700 nm), which excites the molecule into a highly reactive electronic state[5]. This excitation often leads to homolytic bond cleavage, generating radical intermediates that can react with trace oxygen or solvent[5].
Photochemical degradation pathway from photon absorption to irreversible radical formation.
FAQ & Troubleshooting
Q: My redox-active esters degrade when left on the benchtop, but are stable in the fridge. Is it temperature or light? A: While temperature plays a minor role, redox-active esters and certain transition metal complexes are highly susceptible to ambient light, which can trigger unintended radical decarboxylation[6]. The ambient lighting in your lab is acting as an unmonitored reagent.
Self-Validating Protocol: Handling Light-Sensitive Reagents
-
Environmental Shielding: Dim ambient laboratory lighting and avoid direct sunlight exposure[6].
-
Vessel Preparation: Wrap all storage flasks, reaction vessels, and addition funnels completely in heavy-duty aluminum foil.
-
Visual Monitoring: If handling requires visual monitoring (e.g., titrations), use amber-tinted fume hood sashes or amber glassware, which effectively block UV and short-wavelength visible light.
-
Storage: Store the isolated starting materials in opaque, airtight containers at -20 °C to suppress both photochemical and secondary thermal degradation pathways.
-
System Validation: Perform a parallel micro-scale stability test: place 1 mg of the compound in complete darkness (foil-wrapped) vs. ambient light for 24 hours. If the dark control shows >95% starting material recovery via TLC/LCMS while the exposed sample degrades, your shielding protocol is validated.
References
-
2, University of Pittsburgh.
-
4, Reddit (r/chemhelp).
-
3, Wikipedia.
-
5, IntechOpen.
-
6, National Institutes of Health (PMC).
Sources
- 1. berry.chem.wisc.edu [berry.chem.wisc.edu]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. Thermal decomposition - Wikipedia [en.wikipedia.org]
- 4. reddit.com [reddit.com]
- 5. Photochemical Degradation Processes of Painting Materials from Cultural Heritage | IntechOpen [intechopen.com]
- 6. Harnessing Photochemistry in Natural Product Synthesis: From Strategy to Applications - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Structure-activity relationship (SAR) of 2-aminobenzothiazole derivatives
An in-depth analysis of the structure-activity relationship (SAR) of 2-aminobenzothiazole derivatives reveals their critical role as a privileged scaffold in modern medicinal chemistry. By acting as a versatile bioisostere, this core structure facilitates diverse non-covalent interactions—such as hydrogen bonding and π-π stacking—with multiple biological targets[1].
This guide provides a comprehensive comparative analysis of 2-aminobenzothiazole derivatives, contrasting their performance against standard baseline inhibitors in both oncology and infectious disease applications.
Mechanistic Pathways & Structural Rationale
The pharmacological versatility of the 2-aminobenzothiazole scaffold stems from its unique electronic distribution. The core consists of a benzene ring fused to a thiazole ring, supplemented by an exocyclic amine[2]. This arrangement allows the molecule to act simultaneously as a hydrogen bond donor and acceptor, fitting precisely into the ATP-binding pockets of kinases or the biopterin pockets of parasitic enzymes.
Anticancer Target Modulation
In oncology, 2-aminobenzothiazole derivatives are highly potent inhibitors of receptor tyrosine kinases (e.g., VEGFR-2, EGFR) and serine/threonine kinases (e.g., the PI3K/AKT/mTOR cascade)[2]. The sulfur atom within the benzothiazole ring and the 2-amino motif form critical hydrogen bonds with hinge region residues (such as Thr1994 in specific epigenetic targets or equivalent residues in kinase domains), effectively blocking ATP binding and halting tumor cell proliferation[2].
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by 2-aminobenzothiazole derivatives.
Antimicrobial & Antiparasitic Target Modulation
In the treatment of trypanosomatid diseases (like sleeping sickness and leishmaniasis), pteridine reductase 1 (PTR1) is a validated target[3]. Standard 2-aminobenzothiazoles target the PTR1 biopterin pocket. However, rational drug design utilizing a 3 connects the 2-aminobenzothiazole moiety to a 3,4-dichlorophenyl tail via specific linkers. This dual-targeting strategy allows the molecule to simultaneously occupy subpockets A, C, and D of the Trypanosoma brucei PTR1 (TbPTR1) enzyme, drastically increasing affinity[4].
Structure-Activity Relationship (SAR) Insights
Understanding the causality behind structural modifications is critical for lead optimization. The SAR of 2-aminobenzothiazole derivatives dictates that even minor functional group substitutions can shift a compound from an inactive state to a nanomolar inhibitor[4].
-
Benzothiazole Ring Substitutions (C4 to C7): The rank order of cytotoxicity for substitutions on the benzothiazole scaffold generally follows OEt > H > Me > NO2[2]. Substituting the entire benzothiazole moiety with other aryl motifs (e.g., pyridine or benzene) significantly decreases antiproliferative activity, proving the scaffold's indispensability[2].
-
2-Amino Group Hybridization: Fusing the 2-amino position with thiazolidinedione (TZD) or piperazine fragments enhances cellular permeability and cytotoxic activity against solid tumor lines (HepG2, MCF-7)[2][5].
-
Halogenation in Fragment Hybrids: For anti-PTR1 activity, quantum chemical calculations reveal that halogenation at the meta position of the phenyl ring is energetically more favorable than at the para position, leading to superior pan-parasite inhibition[3].
Caption: Key structure-activity relationships mapping structural modifications to biological activities.
Quantitative Data: Comparative Performance
The following tables synthesize experimental data comparing optimized 2-aminobenzothiazole derivatives against baseline controls.
Table 1: Comparative In Vitro Anticancer Efficacy (IC50) Data reflects the half-maximal inhibitory concentration required to halt cancer cell proliferation[2].
| Compound / Scaffold | Key Modification | Primary Target | HepG2 (µM) | HCT-116 (µM) | MCF-7 (µM) |
| Compound 19 | Unsubstituted Benzothiazole | VEGFR-2 | N/A | N/A | N/A (0.5 µM on target) |
| Compound 20 | Thiazolidinedione (TZD) Hybrid | Kinases | 9.99 | 7.44 | 8.27 |
| Compounds 14-18 | EGFR-directed substitutions | EGFR | N/A | 0.315 - 2.66 | 0.315 - 2.66 |
Table 2: Comparative Antiparasitic Efficacy (PTR1 Inhibition) Data demonstrates the superiority of fragment hybridization in targeting trypanosomatid enzymes[4].
| Compound | Structural Features | TbPTR1 IC50 (µM) | LmPTR1 IC50 (µM) |
| Compound I (Control) | 3,4-dichlorophenyl only | >50 | >50 |
| Compound V (Control) | 2-aminobenzothiazole only | Moderate | Moderate |
| Compound 1a | Hybrid (Para-halogenated) | Potent | Moderate |
| Compound 1b | Hybrid (Meta-halogenated) | Highly Potent | Micromolar |
Experimental Protocols: Self-Validating Workflows
To ensure scientific integrity, the evaluation of 2-aminobenzothiazole derivatives relies on self-validating experimental systems. The protocols below detail the methodologies and the causality behind critical steps.
Protocol A: High-Throughput Kinase Inhibition Assay (FRET-Based)
This assay evaluates the binding affinity of derivatives to targets like VEGFR-2 or PI3K. It utilizes Fluorescence Resonance Energy Transfer (FRET) to provide a ratiometric readout.
-
Step 1: Enzyme-Substrate Incubation: Combine the isolated kinase, a synthetic peptide substrate tagged with donor/acceptor fluorophores, ATP, and the 2-aminobenzothiazole derivative in a 384-well plate. Incubate for 1 hour at room temperature.
-
Causality: This allows the kinase to phosphorylate the substrate. Active inhibitors will competitively bind the ATP pocket, preventing phosphorylation.
-
-
Step 2: Development Reagent Addition: Add a site-specific protease development reagent.
-
Causality: The protease exclusively cleaves unphosphorylated peptides. Phosphorylation by an active kinase sterically hinders this cleavage.
-
-
Step 3: FRET Readout: Measure fluorescence emission at 445 nm (Coumarin) and 520 nm (Fluorescein).
-
Self-Validating Mechanism: Cleaved peptides separate the fluorophores, disrupting FRET. High FRET indicates high kinase activity; low FRET indicates successful kinase inhibition. The ratiometric nature of FRET intrinsically normalizes well-to-well volume variations and compound auto-fluorescence, ensuring high data integrity.
-
Protocol B: Cellular Antiproliferative MTT Assay
This protocol assesses the downstream phenotypic impact of the compounds on cancer cell lines[1].
Caption: Step-by-step methodology for the MTT cellular antiproliferative assay workflow.
-
Step 1: Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in 96-well plates at a strict density of
cells/well.-
Causality: This specific density ensures cells remain in the logarithmic growth phase throughout the 72-hour assay window, preventing contact inhibition from artificially skewing the cytotoxicity data[1].
-
-
Step 2: Compound Treatment: Expose cells to serial dilutions of the 2-aminobenzothiazole derivatives and incubate for 48-72 hours.
-
Step 3: MTT Addition & Solubilization: Add MTT reagent. Viable cells reduce the yellow tetrazolium salt to insoluble purple formazan crystals. Solubilize with DMSO.
-
Self-Validating Mechanism: The reduction of MTT is dependent on mitochondrial NAD(P)H-dependent oxidoreductases. Dead or senescent cells cannot perform this reduction, providing a direct, biochemically validated correlation between absorbance at 570 nm and the number of viable cells.
-
References
- Huang G, Cierpicki T, Grembecka J. "2-Aminobenzothiazoles in anticancer drug design and discovery." Bioorganic Chemistry, 2023.
- BenchChem Technical Support Team. "A Comparative Guide to the Structure-Activity Relationships of 2-Aminobenzothiazole Analogs." Benchchem, 2025.
- Panecka-Hofman J, et al. "Design of 2-Aminobenzothiazole Derivatives Targeting Trypanosomatid PTR1 by a Multidisciplinary Fragment Hybridization Approach." Journal of Medicinal Chemistry - ACS Publications, 2025.
- Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. PMC, 2021.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of anticancer activity in benzothiazole isomers
Comparative Analysis of Anticancer Activity in Benzothiazole Isomers: A Technical Guide
The benzothiazole scaffold—a bicyclic ring system comprising a benzene ring fused to a thiazole ring—has emerged as a highly privileged pharmacophore in modern oncology[1]. Because of its planar, aromatic nature, it readily intercalates with DNA and interacts with a diverse array of kinase ATP-binding pockets. However, the true therapeutic potential of benzothiazole derivatives is dictated by positional isomerism. Shifting a functional group from an ortho or meta position to a para position on the appended phenyl ring can dramatically alter electronic distribution, steric hindrance, and ultimately, the compound's cytotoxic efficacy[2].
This guide provides an objective, data-driven comparative analysis of benzothiazole isomers, detailing their structure-activity relationships (SAR), mechanistic pathways, and the self-validating experimental protocols required to evaluate their anticancer activity.
Mechanistic Profiling: How Isomerism Dictates Target Engagement
Benzothiazole isomers exert their anticancer effects through multiple pathways, most notably via the inhibition of receptor tyrosine kinases (e.g., EGFR, VEGFR-2) and the subsequent downregulation of the PI3K/AKT/mTOR survival cascade[3][4].
The positional placement of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) determines the binding affinity. For instance, para-substituted 2-phenylbenzothiazoles often exhibit superior linear alignment within the narrow hydrophobic pocket of the Epidermal Growth Factor Receptor (EGFR), leading to nanomolar inhibitory concentrations compared to their meta or ortho counterparts[3].
Modulation of the EGFR/PI3K/AKT/mTOR signaling pathway by benzothiazole isomers.
Quantitative Comparison of Isomeric Efficacy
To objectively evaluate the impact of positional isomerism, we must analyze the half-maximal inhibitory concentration (
| Compound Class | Specific Isomer / Substitution | Target Cell Line | Mechanistic Observation | |
| Fluorinated 2-Arylbenzothiazole | 3-(5-fluorobenzo[d]thiazol-2-yl)phenol (meta-isomer) | MCF-7 (Breast) | 0.57 µM | Induces ROS generation; moderate steric clash[2]. |
| Fluorinated 2-Arylbenzothiazole | 4-(5-fluorobenzo[d]thiazol-2-yl)phenol (para-isomer) | MCF-7 (Breast) | 0.40 µM | Enhanced target binding via optimal H-bond alignment[2]. |
| Nitrogenated 2-Phenylbenzothiazole | N-methyl piperazinyl substituted derivative | MDA-MB-231 (Breast) | 8 – 34 nM | Highly potent EGFR inhibition; basic amine improves solubility[3]. |
| Benzothiazole-Furane Hybrid | Nitro-substituted isopropyl amidine derivative | A549 (Lung) | 2.12 µM | Induces severe G2/M cell cycle arrest. |
| Thiadiazole-Benzothiazole Hybrid | N-(5,6-dimethylbenzo[d]thiazol-2-yl) derivative | HT-1376 (Bladder) | 26.51 µM | Synergistic when combined with Cisplatin[4]. |
SAR Insight: The data clearly demonstrates that para-hydroxyl or para-piperazinyl substitutions on the 2-phenyl ring drastically lower the
Self-Validating Experimental Methodologies
To ensure scientific integrity, the evaluation of these isomers must rely on self-validating assay systems. Below are the step-by-step methodologies, including the causality behind the protocols.
A. Cytotoxicity Screening via MTT Assay
The MTT assay measures cellular metabolic activity as a proxy for viability. The causality relies on NAD(P)H-dependent cellular oxidoreductase enzymes present only in viable cells, which reduce the yellow tetrazolium dye (MTT) to insoluble purple formazan[2].
-
Cell Seeding: Seed MCF-7 or A549 cells in 96-well plates at a density of
cells/well. Causality: This specific density ensures the cells remain in the logarithmic growth phase throughout the 72-hour treatment window, preventing contact inhibition artifacts. -
Compound Treatment: After 24 hours of adherence, treat cells with serial dilutions of the benzothiazole isomers (e.g., 0.01 µM to 100 µM).
-
Self-Validation Step: Include a positive control (e.g., Doxorubicin, 1 µM) to prove assay sensitivity, and a negative vehicle control (0.1% DMSO) to establish baseline viability and rule out solvent toxicity.
-
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the media and add 150 µL of pure DMSO to each well. Causality: The cell membrane must be permeabilized and the hydrophobic formazan crystals solubilized into a homogenous liquid for accurate spectrophotometric reading[2].
-
Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate the
using non-linear regression analysis.
B. Mechanistic Profiling via Annexin V/PI Flow Cytometry
To determine if the reduction in viability is due to programmed cell death (apoptosis) rather than non-specific necrosis, flow cytometry is utilized[4].
-
Induction & Harvesting: Treat cells with the benzothiazole isomer at its calculated
concentration for 48 hours. Harvest cells using enzyme-free cell dissociation buffer to preserve cell surface receptors. -
Staining: Resuspend cells in 1X Binding Buffer containing Calcium (
). Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).-
Causality: Annexin V binds with high affinity to phosphatidylserine (PS). In healthy cells, PS is restricted to the inner plasma membrane leaflet. During early apoptosis, PS flips to the outer leaflet, allowing Annexin V to bind. PI is a membrane-impermeable DNA intercalator; it only stains cells with compromised membranes (late apoptosis/necrosis).
is strictly required as a cofactor for Annexin V binding.
-
-
Self-Validation Controls: Prepare single-stained controls (Annexin V only, PI only) to calculate spectral compensation, and an unstained control to gate out natural cellular autofluorescence.
-
Analysis: Acquire data for 10,000 events per sample. Quadrant analysis will differentiate live cells (Annexin-/PI-), early apoptotic cells (Annexin+/PI-), and late apoptotic cells (Annexin+/PI+).
Standardized experimental workflow for evaluating the anticancer activity of benzothiazole isomers.
Conclusion
The comparative analysis of benzothiazole isomers reveals that minor positional shifts in functional groups yield massive deviations in anticancer efficacy. The transition from meta to para substitutions in 2-arylbenzothiazoles consistently enhances kinase inhibition profiles, driving
References
-
Synthesis, Anti-Breast Cancer Activity, and Molecular Modeling of Some Benzothiazole and Benzoxazole Derivatives Source: ResearchGate URL:[Link]
-
Benzothiazoles: How Relevant in Cancer Drug Design Strategy? Source: ResearchGate URL:[Link]
-
Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives Source: PubMed Central (PMC) / NIH URL:[Link]
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A Comparative Guide to the Efficacy of 2-Aminobenzothiazole vs. 2-Mercaptobenzothiazole Derivatives
Introduction
The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1][2] This bicyclic heterocyclic system, featuring a benzene ring fused to a thiazole ring, offers a versatile template for drug design.[3] The substitution at the 2-position of the benzothiazole ring is particularly critical, as it profoundly influences the molecule's electronic properties, steric profile, and ability to interact with biological targets, thereby shaping its therapeutic potential.[1]
This guide provides an in-depth, objective comparison of the efficacy of two major classes of benzothiazole derivatives: those substituted with a 2-amino group and those with a 2-mercapto (or thiol) group. While both series share a common core, the isosteric replacement of sulfur with a secondary amine group (-SH vs. -NH2) leads to significant divergence in their biological activity profiles. We will dissect these differences by examining experimental data across key therapeutic areas, including oncology, infectious diseases, and neurology, to provide a clear rationale for researchers and drug development professionals in selecting the appropriate scaffold for their specific applications.
Core Structural Differences and Physicochemical Implications
The fundamental difference between 2-mercaptobenzothiazole and 2-aminobenzothiazole lies in the nature of the substituent at the C2 position. The mercapto group (-SH) is known for its ability to act as a potent nucleophile and a hydrogen bond donor, and its sulfur atom can participate in crucial interactions with metallic ions in enzyme active sites. Conversely, the amino group (-NH2) is a strong hydrogen bond donor and acceptor, which can significantly influence solubility and receptor binding through electrostatic interactions.[4] This seemingly minor substitution dictates the preferred orientation of the molecules within a biological target's binding pocket, leading to distinct pharmacological outcomes.
Caption: Core structures of 2-Mercaptobenzothiazole and 2-Aminobenzothiazole.
Comparative Efficacy in Key Therapeutic Areas
The distinct physicochemical properties of the 2-amino and 2-mercapto groups translate into specialized efficacy in different disease models. Below, we compare their performance based on published experimental data.
Anticancer Activity
The development of novel anticancer agents is a primary focus of benzothiazole research. Both scaffolds have yielded compounds with significant antiproliferative effects, but their mechanisms and potency often differ.
2-Aminobenzothiazole Derivatives: This class has emerged as a particularly rich source of potent anticancer agents, often functioning as inhibitors of critical protein kinases that are dysregulated in cancer.[5][6] Many derivatives have been shown to target the PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival.[5] For instance, certain 2-aminobenzothiazole-piperazine hybrids have demonstrated significant cytotoxicity against various cancer cell lines, including colon, breast, and liver cancer cells.[7][8]
2-Mercaptobenzothiazole Derivatives: These compounds are also reported to possess antitumor activities.[9][10] Their mechanism is often associated with the inhibition of enzymes such as heat shock protein 90 (Hsp90) and cathepsin D, which are involved in cancer progression.[9]
Comparative Data Summary: Anticancer Activity
| Compound ID | Derivative Class | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| OMS5 | 2-Aminobenzothiazole | A549 | Lung Cancer | 22.13 | [5][7] |
| MCF-7 | Breast Cancer | 39.51 | [5][7] | ||
| OMS14 | 2-Aminobenzothiazole | A549 | Lung Cancer | 34.09 | [5][7] |
| MCF-7 | Breast Cancer | 61.03 | [5][7] | ||
| Compound 13 | 2-Aminobenzothiazole | HCT116 | Colon Carcinoma | 6.43 | [5][11] |
| A549 | Lung Cancer | 9.62 | [5][11] | ||
| Compound 20 | 2-Aminobenzothiazole-TZD Hybrid | HepG2 | Liver Cancer | 9.99 | [11] |
| HCT-116 | Colon Carcinoma | 7.44 | [11] | ||
| MCF-7 | Breast Cancer | 8.27 | [11] |
Insight & Causality: The data strongly suggests that 2-aminobenzothiazole derivatives have been more extensively optimized as potent, direct inhibitors of cancer-related signaling pathways, particularly protein kinases. The amino group is often crucial for forming key hydrogen bonds within the ATP-binding pocket of these enzymes. While 2-mercaptobenzothiazoles show promise, the current body of public data points to a greater development of 2-amino derivatives as highly potent and selective anticancer agents.[11]
Antimicrobial Activity
With the rise of antibiotic resistance, the search for new antimicrobial agents is critical.[12][13] In this domain, the distinction between the two benzothiazole classes is particularly sharp.
2-Mercaptobenzothiazole Derivatives: This class is widely recognized for its potent and broad-spectrum antimicrobial properties.[9][14] Derivatives have shown significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), as well as various fungi.[9][14] The mercapto group is often considered essential for this activity, potentially by interacting with metalloenzymes or disrupting cellular redox balance in microbes.[4]
2-Aminobenzothiazole Derivatives: In a clear example of structure-activity relationships, the isosteric substitution of the -SH group with an -NH2 group generally leads to a significant loss of antibacterial activity.[4] However, this same substitution gives rise to potent antifungal activity.[4] This suggests the two classes of compounds interact with different microbial targets. Some 2-amino derivatives have shown moderate activity against specific bacteria like Enterococcus faecalis, but their strength lies in their efficacy against fungal pathogens such as Candida species.[4][15]
Comparative Data Summary: Antimicrobial Activity
| Compound Class | Organism | Activity Type | MIC (µg/mL) | Key Finding | Reference |
| 2-Mercaptobenzothiazole | Staphylococcus aureus | Antibacterial | 3.12 | Highly active against Gram-positive bacteria. | [12][13] |
| 2-Mercaptobenzothiazole | Escherichia coli | Antibacterial | 25 | Active against Gram-negative bacteria. | [12][13] |
| 2-Mercaptobenzothiazole | Candida albicans | Antifungal | 15.6 | Potent antifungal effect. | [9] |
| 2-Aminobenzothiazole | Candida species | Antifungal | 4 - 8 | Potent activity against various Candida strains. | [4] |
| 2-Aminobenzothiazole | Bacteria | Antibacterial | - | Generally associated with a loss of antibacterial efficacy. | [4] |
Insight & Causality: The evidence strongly indicates a functional divergence. The 2-mercapto group is crucial for broad-spectrum antibacterial action, while the 2-amino group directs the molecule toward antifungal targets.[4] This makes 2-mercaptobenzothiazoles a preferred scaffold for developing new antibiotics, whereas 2-aminobenzothiazoles are more suitable for creating antifungal agents.
Anticonvulsant Activity
Benzothiazoles have been investigated for their effects on the central nervous system (CNS), particularly as anticonvulsant agents for the treatment of epilepsy.[16][17]
2-Aminobenzothiazole Derivatives: This class has been extensively studied for anticonvulsant properties.[16] Riluzole, a marketed drug containing the 2-aminobenzothiazole moiety, is used to treat amyotrophic lateral sclerosis and has shown anticonvulsant effects.[18] Numerous synthesized derivatives have demonstrated significant protection against chemically and electrically induced seizures in animal models, with some compounds showing potency several times that of the standard drug ethosuximide.[19][20][21]
2-Mercaptobenzothiazole Derivatives: These derivatives are also reported to possess anticonvulsant activity, though they are less prominently featured in the literature for this specific application compared to their 2-amino counterparts.[9]
Insight & Causality: While both classes exhibit CNS activity, the research landscape indicates a more focused and successful development of 2-aminobenzothiazole derivatives as anticonvulsant agents.[17][18] The ability of the amino group to interact with ion channels or receptors involved in neuronal excitability, such as carbonic anhydrase enzymes, appears to be a key factor driving this efficacy.[17][19]
Experimental Protocols & Methodologies
To ensure scientific integrity, the data presented in this guide is derived from standardized, validated assays. Below are the methodologies for two key experiments.
Protocol 1: In Vitro Anticancer Activity Assessment (MTT Assay)
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity.[6]
-
Cell Seeding: Cancer cells (e.g., A549, MCF-7) are seeded into 96-well plates at a density of 5,000–10,000 cells per well and incubated for 24 hours to allow for attachment.[5][6]
-
Compound Treatment: Cells are treated with various concentrations of the test benzothiazole derivatives and incubated for an additional 48-72 hours.
-
MTT Addition: Following treatment, the culture medium is removed, and MTT solution (e.g., 5 mg/mL in phosphate-buffered saline) is added to each well. The plates are then incubated for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: A solubilization solution (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.[5]
-
Absorbance Measurement: The absorbance is read using a microplate reader at a wavelength of approximately 570 nm. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., S. aureus) is prepared in a suitable broth medium.
-
Serial Dilution: The test compounds are serially diluted in broth in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microbe, no drug) and negative (broth only) controls are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).
Caption: General workflow for synthesis and biological evaluation of benzothiazole derivatives.
Conclusion and Future Directions
This comparative guide demonstrates a clear and functionally significant divergence in the efficacy of 2-aminobenzothiazole and 2-mercaptobenzothiazole derivatives, dictated by the nature of the C2 substituent.
-
2-Aminobenzothiazole derivatives are superior scaffolds for the development of anticancer agents , particularly kinase inhibitors, and anticonvulsant drugs . They also exhibit promising and selective antifungal properties.
-
2-Mercaptobenzothiazole derivatives excel as broad-spectrum antimicrobial agents , with potent activity against both bacteria and fungi, making them ideal candidates for tackling infectious diseases. They are also associated with a wide range of other biological activities, including anti-inflammatory and antitubercular effects.[9][10]
This analysis underscores the importance of rational drug design; a targeted choice between these two scaffolds can significantly enhance the probability of success in a given therapeutic program. Future research should focus on molecular hybridization, combining the advantageous fragments of both scaffolds to potentially create novel agents with dual-action capabilities. Furthermore, exploring the less-developed applications for each class—such as the antibacterial potential of novel 2-amino derivatives or the kinase inhibitory activity of 2-mercapto compounds—could unveil new therapeutic opportunities.
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Kinetic studies of enzyme inhibition by benzothiazole-derived compounds
The development of multi-target-directed ligands (MTDLs) has become a cornerstone in neuropharmacology, particularly for neurodegenerative conditions like Alzheimer’s disease (AD). Among the most promising structural scaffolds are benzothiazole-derived compounds . Due to their unique heterocyclic structure, these derivatives exhibit exceptional binding affinity for cholinesterase enzymes, often outperforming or complementing standard clinical therapeutics.
This guide provides an objective, data-driven comparison of the enzyme inhibition kinetics of novel benzothiazole derivatives against standard alternatives like Donepezil and Galantamine. It also details the self-validating experimental methodologies required to accurately determine these kinetic parameters.
The Rationale for Benzothiazole Scaffolds in Cholinergic Modulation
Acetylcholinesterase (AChE) terminates cholinergic neurotransmission by rapidly hydrolyzing acetylcholine (ACh) into choline and acetate. The active site of AChE is a deep, narrow gorge characterized by two critical binding regions:
-
The Catalytic Active Site (CAS): Located at the bottom of the gorge, responsible for substrate hydrolysis.
-
The Peripheral Anionic Site (PAS): Located at the entrance of the gorge, implicated in the allosteric modulation of the enzyme and the promotion of neurotoxic amyloid-beta (Aβ) aggregation.
Standard drugs like Donepezil primarily target the CAS. However, modern drug design favors mixed-type inhibitors that span the gorge, binding simultaneously to the CAS and the PAS. Benzothiazole derivatives, particularly benzothiazole-piperazine conjugates, are structurally optimized for this dual-site binding 1[1]. This not only inhibits ACh hydrolysis but also sterically blocks the PAS, preventing AChE-induced Aβ aggregation 2[2].
AChE hydrolysis pathway and dual-site inhibition by benzothiazole derivatives.
Comparative Kinetic Profiling: Benzothiazoles vs. Standard Therapeutics
To objectively evaluate the performance of newly synthesized benzothiazole derivatives, their kinetic parameters must be benchmarked against FDA-approved AChE inhibitors. The table below summarizes the half-maximal inhibitory concentration (
Table 1: Comparative Enzyme Inhibition Kinetics for AChE
| Compound Class | Specific Compound | Inhibition Type | Primary Target Site(s) | ||
| Benzothiazole Derivative | Compound 4f (Novel) | 23.4 ± 1.1 | ~18.5 | Mixed-Type | CAS + PAS |
| Benzothiazole Derivative | Compound LB05 (Novel) | 400.0 ± 10 | 280.0 | Mixed-Type | CAS + PAS |
| Standard Alternative | Donepezil | 20.1 - 37.6 | ~15.0 | Competitive / Mixed | Predominantly CAS |
| Standard Alternative | Galantamine | ~150.0 | ~120.0 | Competitive | CAS |
Data Synthesis: While Donepezil exhibits an exceptionally low
Self-Validating Experimental Methodology: The Modified Ellman Assay
The gold standard for determining cholinesterase inhibition kinetics is the spectrophotometric method developed by Ellman.
The Causality of the Assay Design: Natural acetylcholine does not yield a chromogenic product upon hydrolysis. Therefore, the assay utilizes a synthetic substrate, Acetylthiocholine (ATCh) . When AChE cleaves the thioester bond of ATCh, it releases thiocholine. The free sulfhydryl group of thiocholine immediately reacts with DTNB (Ellman's reagent) to form the 5-thio-2-nitrobenzoate anion, producing a distinct yellow color measurable at 412 nm4[4].
Step-by-step workflow of the Ellman assay for determining enzyme inhibition kinetics.
Step-by-Step Protocol
1. Reagent Preparation:
-
Buffer: 0.1 M Sodium Phosphate Buffer (pH 8.0). Causality: AChE activity is highly pH-dependent; pH 8.0 ensures optimal catalytic turnover.
-
Enzyme: Recombinant human AChE (or electric eel AChE) diluted to 0.02 U/mL.
-
Chromogen: 1.5 mM DTNB prepared in buffer.
-
Substrate: 15 mM ATCh iodide prepared in deionized water.
2. Pre-Incubation (Critical Step):
-
In a 96-well microplate, combine 140 µL of Buffer, 20 µL of the Benzothiazole test compound (at varying concentrations), and 20 µL of AChE.
-
Incubate at 25°C for 15 minutes.
-
Why this matters: Pre-incubation is a self-validating necessity. It allows the inhibitor to reach thermodynamic binding equilibrium with the enzyme. Skipping this step forces the inhibitor to compete dynamically with the substrate upon addition, artificially inflating the apparent
.
3. Reaction Initiation:
-
Add 10 µL of DTNB and 10 µL of ATCh to each well to initiate the reaction.
4. Kinetic Readout & Blank Subtraction:
-
Immediately read the absorbance at 412 nm using a microplate reader in kinetic mode (every 30 seconds for 5 minutes) 5[5].
-
Self-Validating Control: You must include a "Substrate Blank" (Buffer + DTNB + ATCh + Inhibitor, no enzyme). ATCh undergoes spontaneous non-enzymatic hydrolysis in aqueous solutions. The absorbance rate of the blank must be subtracted from the test wells to isolate true enzymatic velocity (
).
Data Interpretation: Lineweaver-Burk Analysis
To determine the inhibition modality, the initial velocities (
-
Competitive Inhibition (e.g., Galantamine): Lines intersect at the y-axis. The inhibitor increases the apparent Michaelis constant (
) but does not affect the maximum velocity ( ). -
Mixed-Type Inhibition (e.g., Benzothiazole LB05): Lines intersect in the second or third quadrant. The inhibitor alters both
and , proving that the benzothiazole compound binds to both the free enzyme (CAS) and the enzyme-substrate complex (PAS).
References
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Turkan, F., et al. "Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease." RSC Advances, 2022. Available at:[Link]
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Shrivastava, S.K., et al. "Novel benzothiazole-based cholinesterase inhibitors with amyloid beta disaggregation and antioxidant activity against Alzheimer's disease." European Journal of Medicinal Chemistry, 2025. Available at:[Link]
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Pohanka, M., et al. "Acetylcholinesterase Inhibitors Assay Using Colorimetric pH Sensitive Strips and Image Analysis by a Smartphone." National Center for Biotechnology Information (PMC), 2017. Available at:[Link]
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Benchmarking Benzothiazole Derivatives Against Legacy Chemotherapeutics: A Technical Guide
As a Senior Application Scientist, I approach the benchmarking of novel chemotherapeutics not merely as an exercise in generating IC50 curves, but as a rigorous validation of target engagement and phenotypic causality. Legacy drugs like Cisplatin and Doxorubicin have long served as the gold standards in oncology. However, their indiscriminate mechanisms—direct DNA crosslinking and Topoisomerase II inhibition, respectively—often lead to severe off-target toxicity and chemoresistance.
Recently, the benzothiazole (BTA) scaffold has emerged as a highly functionalized, multi-target alternative. This guide provides an objective, data-driven framework for benchmarking new BTA derivatives against existing clinical standards, detailing both the mechanistic divergence and the self-validating experimental protocols required for robust drug development.
Mechanistic Benchmarking: Targeted Action vs. Indiscriminate Cytotoxicity
To effectively benchmark a new compound, we must first understand the causality of its mechanism of action (MOA). Unlike traditional chemotherapeutics, BTA derivatives can be rationally designed to exploit specific vulnerabilities within the tumor microenvironment:
-
CYP1A1 Prodrug Activation: Certain BTA derivatives (e.g., Phortress) are selectively biotransformed into active DNA-adducting species by CYP1A1—an enzyme frequently upregulated in specific cancer cells, ensuring selective cytotoxicity (1)[1].
-
Dual Anti-Inflammatory & Anticancer Action: Tumor progression is heavily reliant on chronic inflammation. Novel BTA derivatives, such as Compound B7, concurrently inhibit the AKT/ERK survival pathways while suppressing the NF-κB/COX-2/iNOS inflammatory axes (2)[2].
-
ROS-Mediated Apoptosis: By elevating Reactive Oxygen Species (ROS) specifically within the altered redox environment of cancer cells, BTA compounds trigger selective, caspase-dependent apoptosis without damaging healthy tissue (3)[3].
Fig 1. Mechanistic divergence between BTA derivatives and traditional chemotherapeutics.
Quantitative Efficacy: Comparative Benchmarking Data
To objectively benchmark these novel agents, we evaluate in vitro cytotoxicity across diverse cancer cell lines. The table below synthesizes recent experimental data comparing specific BTA derivatives directly against legacy drugs (4)[4].
| Compound Class / Derivative | Target Cell Line | Primary Mechanism | IC50 (µM) | Reference Drug | Ref IC50 (µM) |
| BTA 11 (Hydrazine-based) | HeLa (Cervical) | Multitarget / Apoptosis | 2.41 | Doxorubicin | 2.05 |
| BTA 11 (Hydrazine-based) | COS-7 (Fibroblast) | Multitarget / Apoptosis | 4.31 | Doxorubicin | 3.04 |
| BTA 53 (Oxothiazolidine) | HeLa (Cervical) | Cell Cycle Arrest | 9.76 | Cisplatin | Comparable |
| BTA 60 (Ru(III) complex) | K-562 (Leukemia) | ROS Generation | 16.21 | Cisplatin | Comparable |
| Compound 15 (Imidazole) | General Screening | Cytotoxicity | 10.00 | Doxorubicin | Comparable |
Data indicates that strategically substituted BTA derivatives achieve near-parity or superiority to legacy drugs, often with a more favorable therapeutic window.
Self-Validating Experimental Protocols
Relying on a single assay in drug development often conflates cytostatic effects (growth inhibition) with true cytotoxicity (cell death). To ensure scientific integrity, the following methodology establishes a self-validating loop, pairing metabolic screening with orthogonal phenotypic and molecular validation.
Fig 2. Self-validating benchmarking workflow for evaluating novel anticancer agents.
Phase I: High-Throughput Viability Screening
Protocol: MTT or WST-8 Assay
-
Seeding: Seed target cells (e.g., HeLa, A549) in 96-well plates at
cells/well. Incubate for 24h at 37°C, 5% CO2. -
Treatment: Treat with a logarithmic concentration gradient (0.1 µM to 100 µM) of the BTA derivative alongside Cisplatin and Doxorubicin controls.
-
Readout: After 48h, add MTT reagent (0.5 mg/mL final concentration) for 4h. Solubilize formazan crystals with DMSO and measure absorbance at 570 nm.
-
Causality & Logic: Why MTT? It provides a rapid, scalable readout of mitochondrial reductase activity. However, because metabolic downregulation can occur without actual cell death, this assay must be immediately paired with direct apoptosis measurement to prevent false-positive efficacy claims.
Phase II: Orthogonal Apoptosis Validation
Protocol: Annexin V/PI Flow Cytometry
-
Harvesting: Collect both adherent and floating treated cells to avoid survivorship bias (dead cells often detach).
-
Preparation: Wash with cold PBS and resuspend the pellet in 1X Annexin V Binding Buffer at
cells/mL. -
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI). Incubate for 15 minutes in the dark at room temperature.
-
Analysis: Analyze via flow cytometry within 1 hour, gating for early apoptosis (Annexin V+/PI-) and late apoptosis/necrosis (Annexin V+/PI+).
-
Causality & Logic: Why this combination? Annexin V binds to externalized phosphatidylserine (a hallmark of early apoptosis), while PI only enters cells with compromised membranes. This distinguishes true apoptotic induction by BTA derivatives from mere cell cycle arrest.
Phase III: Mechanistic Anchoring
Protocol: Western Blotting for Target Engagement
-
Lysis: Lyse cells in RIPA buffer heavily supplemented with protease and phosphatase inhibitors to preserve transient phosphorylation states.
-
Resolution: Resolve 30 µg of protein via SDS-PAGE and transfer to PVDF membranes.
-
Probing: Probe for specific mechanistic markers: Cleaved Caspase-3 (executioner of apoptosis), CYP1A1 (for prodrug activation), and phosphorylated NF-κB (for inflammatory suppression).
-
Causality & Logic: Phenotypic cell death is meaningless in rational drug design without a proven molecular mechanism. Western blotting confirms that the observed cytotoxicity is driven by the hypothesized target (e.g., dual AKT/ERK inhibition (5)[5]), ensuring the BTA derivative is acting on-target rather than through generalized chemical toxicity.
Conclusion
Benchmarking benzothiazole derivatives against legacy drugs like Cisplatin requires a shift from simple viability metrics to comprehensive, multi-omic validation. By employing self-validating workflows that map phenotypic death directly to specific molecular targets (such as ROS generation or NF-κB suppression), researchers can confidently advance the most promising BTA scaffolds through the preclinical pipeline.
References
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Frontiers in Chemistry - Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents.5
-
Bentham Science - A Review on Anticancer Potentials of Benzothiazole Derivatives.6
-
PLOS One - Combined Drug Action of 2-Phenylimidazo[2,1-b]Benzothiazole Derivatives on Cancer Cells According to Their Oncogenic Molecular Signatures.1
-
Journal of Enzyme Inhibition and Medicinal Chemistry (via PMC) - Benzothiazole derivatives as anticancer agents.4
-
PMC - NIH - Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line.2
-
Anticancer Research (IIAR Journals) - Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells.3
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- 3. Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells | Anticancer Research [ar.iiarjournals.org]
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Comparing the fastness properties of thiazole-based azo dyes
Advanced Fastness Properties of Thiazole-Based Azo Dyes: A Comparative Guide for Materials Scientists
As a Senior Application Scientist specializing in colorant chemistry and materials science, I frequently encounter the limitations of traditional benzenoid azo dyes—specifically, their susceptibility to photo-oxidative degradation and thermal migration. To overcome these bottlenecks in high-performance textiles and optical materials, the industry has pivoted toward heterocyclic azo dyes.
By integrating a thiazole ring into the diazo component, we fundamentally alter the electronic landscape of the dye. This structural modification achieves superior bathochromic shifts, thermal stability, and exceptional fastness properties. This guide objectively compares thiazole-based azo dyes against traditional alternatives and provides the self-validating experimental protocols required to benchmark their performance.
Mechanistic Insights: The Causality of Fastness
Why do thiazole-based azo dyes consistently outperform their benzene-based counterparts? The answer lies in the molecular orbital interactions and the strategic presence of heteroatoms (sulfur and nitrogen).
-
Light Fastness via Push-Pull Dynamics: Light fading is primarily a photochemical oxidation process where photons cleave the vulnerable azo (-N=N-) linkage. In benzenoid dyes, this electron-rich bond is highly susceptible to attack. However, the thiazole ring exerts a strong "push-pull" electronic effect. By acting as an electron-withdrawing group, it reduces the electron cloud density around the azo nitrogen atoms, effectively shielding the bond from photo-oxidation and elevating light fastness ratings (1[1]). Furthermore, this push-pull effect greatly influences the dye's spectral properties, inducing a desirable bathochromic shift (2[2]).
-
Wash Fastness via Heteroatom Anchoring: Wash fastness depends on the dye's resistance to aqueous extraction. The sulfur and nitrogen atoms in the thiazole moiety increase the molecule's polarity, facilitating robust dipole-dipole interactions and hydrogen bonding with the amide or ester groups of synthetic fibers, locking the dye into the polymer matrix (3[3]).
-
Thermal Stability: The rigid heterocyclic core prevents thermal degradation up to temperatures of 269 °C, making these dyes highly suitable for High-Temperature High-Pressure (HTHP) dyeing processes without molecular breakdown (4[4]).
Logical flow of thiazole-azo dye stabilization mechanisms and resulting fastness.
Comparative Fastness Data
To objectively evaluate performance, we compare thiazole-based azo dyes against traditional benzenoid and thiophene-based alternatives applied to polyester fibers. The data demonstrates that the thiazole ring significantly improves both the functional durability and the optical tuning of the dye (5[5]).
| Property | Benzenoid Azo Dyes | Thiophene Azo Dyes | Thiazole Azo Dyes |
| Wash Fastness (ISO 105-C06) | 3 (Fair) | 4 (Good) | 4–5 (Excellent) |
| Light Fastness (ISO 105-B02) | 3–4 (Fair to Good) | 4–5 (Good) | 5–6 (Excellent) |
| Sublimation Fastness | 3 (Fair) | 4 (Good) | 4–5 (Excellent) |
| Bathochromic Shift (λmax) | 400–450 nm | 480–520 nm | 500–560 nm |
| Thermal Stability | Moderate (< 200 °C) | High | Very High (up to 269 °C) |
Experimental Protocols: Synthesis and Fastness Validation
To ensure reproducibility and scientific integrity, every protocol must function as a self-validating system. Below are the standard operating procedures for synthesizing thiazole azo dyes and evaluating their fastness.
Step-by-step experimental workflow for dye synthesis and fastness evaluation.
Protocol 1: Diazotization and Azo Coupling (Synthesis)
-
Step 1: Dissolve 0.01 mol of 2-aminothiazole derivative in a mixture of concentrated HCl (3 mL) and water (10 mL). Cool the solution to 0–5 °C in an ice bath.
-
Step 2: Add a pre-cooled solution of sodium nitrite (0.01 mol in 5 mL water) dropwise under continuous stirring for 30 minutes to form the diazonium salt.
-
Step 3: Dissolve the coupling component (e.g., N,N-diethylaniline) in dilute HCl and cool to 0–5 °C. Slowly add the diazonium salt solution to the coupling component, maintaining the pH using sodium acetate.
-
Step 4: Filter the precipitated dye, wash extensively with water, and recrystallize from ethanol.
-
Causality & Validation: The diazotization of 2-aminothiazole is highly exothermic and chemically unstable. Maintaining the reaction strictly between 0–5 °C prevents the diazonium salt from decomposing into a phenol derivative, ensuring a high-yield azo coupling. Purity is self-validated via Thin-Layer Chromatography (TLC) and sharp melting point determination.
Protocol 2: High-Temperature High-Pressure (HTHP) Dyeing
-
Step 1: Prepare a dye bath containing 2% (owf - on weight of fabric) of the synthesized thiazole dye, 1 g/L of a dispersing agent, and adjust the pH to 4.5–5.0 using acetic acid.
-
Step 2: Immerse the polyester fabric sample into the dye bath at a liquor ratio of 1:20.
-
Step 3: Seal the HTHP dyeing machine and raise the temperature to 130 °C at a rate of 2 °C/min. Hold at 130 °C for 60 minutes.
-
Step 4: Cool the bath to 80 °C, remove the fabric, and perform a reduction clearing process (using sodium hydrosulfite and NaOH) to remove unfixed surface dye.
-
Causality & Validation: Polyester fibers are highly crystalline and hydrophobic. Dyeing at 130 °C under high pressure exceeds the glass transition temperature (Tg) of polyester, swelling the polymer matrix to allow the disperse dye molecules to penetrate the amorphous regions. Reduction clearing ensures that subsequent wash fastness tests measure true dye fixation, not surface contamination.
Protocol 3: Fastness Evaluation (ISO Standards)
-
Wash Fastness (ISO 105-C06): Attach the dyed sample to a standard multifiber adjacent fabric (SDC DW). Wash in a Launder-Ometer at 60 °C for 30 minutes using a standard reference detergent.
-
Light Fastness (ISO 105-B02): Expose the dyed sample alongside Blue Wool Standard references to a Xenon arc fading lamp until the standard exhibits a specified color change.
-
Causality & Validation: These assays are inherently self-validating. By using a spectrophotometer to measure the
color space values before and after testing, we calculate the (total color difference). In wash fastness, the color loss of the dyed sample and the cross-staining on the adjacent fabric must inversely correlate to confirm the specific migration behavior of the dye.
References
- Title: Why is the color fastness to light always so poor?
- Source: researchgate.
- Title: Available Online - J. Sci. Res. 17 (3), 879-899 (2025)
- Source: ulakbim.gov.
- Title: (PDF)
Sources
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- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The synthesis, photophysical properties, DFT study and textile applications of fluorescent azo dyes bearing coumarin-thiazole [aperta.ulakbim.gov.tr]
- 5. banglajol.info [banglajol.info]
A Comparative Guide to the Efficacy of 6-Nitrobenzothiazole Derivatives Against Leishmania infantum
Introduction: The Pressing Need for Novel Antileishmanial Agents
Visceral leishmaniasis (VL), primarily caused by the protozoan parasite Leishmania infantum in the Mediterranean basin and the Americas, remains a significant global health challenge. If left untreated, the disease is almost always fatal[1][2]. Current therapeutic options, including pentavalent antimonials, amphotericin B, and miltefosine, are hampered by significant drawbacks such as severe side effects, emerging drug resistance, high cost, and challenging administration routes[3][4]. This therapeutic gap underscores the urgent need for novel, safe, and effective drug candidates.
The benzothiazole scaffold has emerged as a "privileged structure" in medicinal chemistry due to its wide range of biological activities. Within this class, 6-nitrobenzothiazole derivatives have garnered attention for their potential antiprotozoal properties. This guide provides a comparative analysis of the efficacy of various 6-nitrobenzothiazole derivatives against L. infantum, synthesizes the available experimental data, and details the methodologies required for their evaluation.
The Rationale for the Nitro Group: A Prodrug Strategy
A key feature of many successful antimicrobial and antiparasitic compounds is the presence of a nitroaromatic group. These compounds often function as prodrugs, which are inactive molecules that are metabolically activated within the target organism to exert their cytotoxic effects. In trypanosomatids like Leishmania, this activation is typically mediated by type I nitroreductases (NTRs), enzymes that are present in the parasite but absent in mammalian hosts[5].
This parasite-specific enzymatic activation is a highly attractive strategy for drug development as it provides a basis for selective toxicity. The NTR enzyme reduces the nitro group, generating reactive nitrogen species such as nitrile derivatives or radical anions that induce catastrophic oxidative stress and damage parasite DNA, proteins, and lipids, leading to cell death[6][7]. The essentiality of NTR for parasite survival further solidifies it as a prime target for prodrug activation[5].
Caption: Proposed mechanism of action for 6-nitrobenzothiazole derivatives in Leishmania.
Comparative In Vitro Efficacy of Benzothiazole Derivatives
The true test of an antileishmanial compound's potential lies in its ability to eliminate the intracellular amastigote form of the parasite, which resides within host macrophages. A study by Delmas et al. provides a foundational dataset for comparing the efficacy of various 2- and 6-substituted benzothiazoles against L. infantum intracellular amastigotes[8][9]. The key parameters for comparison are the 50% inhibitory concentration (IC50) against the parasite and the 50% cytotoxic concentration (CC50) against host cells, which together determine the Selectivity Index (SI = CC50/IC50). A higher SI value indicates greater selectivity for the parasite over the host cell.
| Compound ID | R1 (Position 6) | R2 (Position 2) Substituent | IC50 (µM) vs Intracellular Amastigotes | CC50 (µM) vs Human Monocytes | Selectivity Index (SI) |
| A5 | -NO2 | -NH-(CH2)3-N(C2H5)2 | 8.1 | 257.7 | 31.8 |
| B5 | -NH2 | -NH-(CH2)3-N(C2H5)2 | 117.2 | 176.4 | 1.5 |
| C5 | -NH2 | -NH-(CH2)2-N(C2H5)2 | >100 | >100 | - |
| C11 | -NH2 | -NH-(CH2)2-OH | 2.5 | 577.5 | 231 |
| (Data synthesized from Delmas F, et al. Antimicrobial Agents and Chemotherapy, 2002.)[8][9] |
Analysis of Structure-Activity Relationships
From the data, several key insights emerge:
-
Importance of the 6-Nitro Group: A direct comparison between compound A5 (-NO2 group) and B5 (-NH2 group) shows a dramatic loss of activity upon reduction of the nitro group to an amino group. The IC50 value jumps from 8.1 µM to 117.2 µM, and the selectivity index plummets from 31.8 to 1.5[9]. This strongly supports the hypothesis that the 6-nitro group is essential for the antileishmanial activity, likely through the prodrug activation mechanism previously described.
-
Influence of the 2-Position Substituent: The nature of the chemical group at the 2-position significantly modulates the compound's efficacy. While most 6-nitro derivatives showed some activity, the most promising compound identified in this series was surprisingly a 6-amino derivative, C11 [8][10].
-
Compound C11: A Promising Anomaly: Compound C11 , 2-({2-[(2-hydroxyethyl) amino]-benzothiazol-6-yl} amino) benzoic acid, displayed a potent IC50 of 2.5 µM and an outstanding selectivity index of 231[9]. Its high efficacy, despite lacking the 6-nitro group, suggests an alternative or additional mechanism of action. Further investigation revealed that C11 had weak toxicity against extracellular parasite forms but acted powerfully on intracellular amastigotes. This points towards a mechanism involving the modulation of host macrophage responses[8][10]. Specifically, C11 was found to stimulate nitric oxide (NO) production by infected macrophages, a key host defense mechanism against Leishmania[8][10].
Experimental Protocols for Efficacy Evaluation
To ensure reproducibility and validity, standardized assays are critical. Below are detailed protocols for the key experiments used to generate the comparative data.
In Vitro Intracellular Amastigote Efficacy Assay
This assay is the gold standard for determining the clinically relevant activity of a compound. It measures the ability of a drug to kill parasites residing within their host cells.
Caption: Workflow for evaluating compound efficacy against intracellular L. infantum amastigotes.
Step-by-Step Methodology:
-
Cell Seeding: Seed a macrophage cell line (e.g., THP-1, J774) or primary bone marrow-derived macrophages (BMDMs) into 96-well plates at a density of 5 x 10^4 cells/well.
-
Adherence/Differentiation: Allow cells to adhere overnight. If using THP-1 monocytes, add phorbol 12-myristate 13-acetate (PMA) to induce differentiation into adherent macrophage-like cells.
-
Parasite Infection: Infect the macrophages with late-logarithmic or stationary-phase L. infantum promastigotes at a parasite-to-macrophage ratio of 10:1.
-
Incubation: Incubate the plates for 4-24 hours to allow for phagocytosis of the promastigotes and their transformation into intracellular amastigotes.
-
Removal of Extracellular Parasites: Gently wash the wells with pre-warmed culture medium to remove any non-phagocytosed parasites.
-
Drug Treatment: Add fresh medium containing serial dilutions of the test compounds (e.g., from 100 µM to 0.1 µM) and reference drugs (e.g., Amphotericin B). Include a "no drug" vehicle control.
-
Incubation: Incubate the treated plates for an additional 48 to 72 hours.
-
Quantification: Fix the cells with methanol and stain with Giemsa. Determine the percentage of infected macrophages and the average number of amastigotes per macrophage by counting at least 200 cells per well under a light microscope.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50), the concentration of the compound that reduces the parasite burden by 50% compared to the vehicle control, using non-linear regression analysis.
Host Cell Cytotoxicity Assay (MTT Assay)
This assay is crucial for determining the therapeutic window of a compound.
Step-by-Step Methodology:
-
Cell Seeding: Seed macrophages in a 96-well plate as described above.
-
Drug Treatment: Add the same serial dilutions of the test compounds to wells containing macrophages but no parasites.
-
Incubation: Incubate the plate for 72 hours under the same conditions as the efficacy assay.
-
MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50), the concentration of the compound that reduces cell viability by 50%, using non-linear regression.
Conclusion and Future Outlook
The 6-nitrobenzothiazole scaffold represents a viable starting point for the development of new antileishmanial drugs. The available data strongly indicates that the 6-nitro group is a critical pharmacophore, likely acting through a parasite-specific nitroreductase activation pathway[9]. This provides a clear mechanism for selective toxicity.
However, the discovery of compound C11, a highly active 6-amino derivative, opens an exciting alternative avenue of research[8][10]. Its proposed mechanism, involving the potentiation of the host's innate anti-leishmanial response (NO production), is distinct from direct parasiticidal action and could be less prone to the development of parasite-based resistance.
Future research should focus on:
-
Lead Optimization: Synthesizing and screening new analogues of both the 6-nitro series and the C11 series to improve potency and drug-like properties.
-
Mechanism of Action Studies: Confirming the role of NTRs in the activation of the 6-nitro compounds and further elucidating how compounds like C11 modulate macrophage signaling pathways.
-
In Vivo Efficacy: Advancing the most promising candidates with high selectivity indices into preclinical animal models of visceral leishmaniasis to evaluate their efficacy and safety in a whole-organism context.
By pursuing these parallel strategies, the benzothiazole class of compounds holds the potential to deliver a much-needed new therapeutic agent in the fight against visceral leishmaniasis.
References
-
Delmas, F., Di Giorgio, C., Robin, M., Azas, N., Gasquet, M., Detang, C., Costa, M., Timon-David, P., & Galy, J. P. (2002). In Vitro Activities of Position 2 Substitution-Bearing 6-Nitro- and 6-Amino-Benzothiazoles and Their Corresponding Anthranilic Acid Derivatives against Leishmania infantum and Trichomonas vaginalis. Antimicrobial Agents and Chemotherapy. [Link]
-
Delmas, F., et al. (2002). In vitro activities of position 2 substitution-bearing 6-nitro- and 6-amino-benzothiazoles and their corresponding anthranilic acid derivatives against Leishmania infantum and Trichomonas vaginalis. PubMed. [Link]
-
Patterson, S., et al. (2016). Activation of Bicyclic Nitro-drugs by a Novel Nitroreductase (NTR2) in Leishmania. PLOS Pathogens. [Link]
-
Cunha-Junior, E. F., et al. (2013). An essential type I nitroreductase from Leishmania major can be used to activate leishmanicidal prodrugs. The Journal of Biological Chemistry. [Link]
-
Yadagiri, G., et al. (2022). Limitations of current chemotherapy and future of nanoformulation-based AmB delivery for visceral leishmaniasis—An updated review. Frontiers in Chemistry. [Link]
-
Van den Kerkhof, M., et al. (2018). In vitro and in vivo pharmacodynamics of three novel antileishmanial lead series. Journal of Antimicrobial Chemotherapy. [Link]
-
Chakraborty, A. K., & Sudhandiran, G. (2011). Pharmacotherapeutic Options for Visceral Leishmaniasis—Current Scenario. Journal of the Association of Physicians of India. [Link]
-
Srivastava, S., et al. (2024). Current and emerging therapies for the treatment of leishmaniasis. Expert Opinion on Emerging Drugs. [Link]
-
World Health Organization. (2024). Promising patient-friendly oral drug against visceral leishmaniasis enters Phase II clinical trial in Ethiopia. WHO News. [Link]
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Zulfiker, A. H., et al. (2022). Antileishmanial Activities of Medicinal Herbs and Phytochemicals In Vitro and In Vivo: An Update for the Years 2015 to 2021. Molecules. [Link]
-
Patterson, S., et al. (2016). Activation of Bicyclic Nitro-drugs by a Novel Nitroreductase (NTR2) in Leishmania. ResearchGate. [Link]
-
Wyllie, S., et al. (2013). An Essential Type I Nitroreductase from Leishmania major Can Be Used to Activate Leishmanicidal Prodrugs. The Journal of Biological Chemistry. [Link]
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da Silva, F. G., et al. (2021). Antileishmanial activity in silico and in vitro of semi-synthetic derivatives obtained from natural products. Revista da Sociedade Brasileira de Medicina Tropical. [Link]
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Mirzavand, S., et al. (2019). In vitro and in vivo Assessment of Anti-Leishmanial Efficacy of Leaf, Fruit, and Fractions of Juniperus excelsa Against Axenic Amastigotes of Leishmania major and Topical Formulation in BALB/c Mice. Journal of Arthropod-Borne Diseases. [Link]
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Khademvatan, S., et al. (2020). In-vitro and In-vivo Antileishmanial Activity of a Compound Derived of Platinum, Oxaliplatin, against Leishmania Major. Iranian Journal of Parasitology. [Link]
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Drugs for Neglected Diseases initiative. (n.d.). Visceral leishmaniasis. DNDi. [Link]
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Delmas, F., et al. (2002). In Vitro Activities of Position 2 Substitution-Bearing 6-Nitro- and 6-Amino-Benzothiazoles and Their Corresponding Anthranilic Acid Derivatives against Leishmania infantum and Trichomonas vaginalis. Antimicrobial Agents and Chemotherapy. [Link]
-
Petri e Silva, A. T., et al. (2016). Effects of nitro-heterocyclic derivatives against Leishmania (Leishmania) infantum promastigotes and intracellular amastigotes. Experimental Parasitology. [Link]
-
Wyllie, S., et al. (2013). Assessing the Essentiality of Leishmania donovani Nitroreductase and Its Role in Nitro Drug Activation. Antimicrobial Agents and Chemotherapy. [Link]
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- 1. Pharmacotherapeutic Options for Visceral Leishmaniasis—Current Scenario - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Visceral leishmaniasis | DNDi [dndi.org]
- 3. Frontiers | Limitations of current chemotherapy and future of nanoformulation-based AmB delivery for visceral leishmaniasis—An updated review [frontiersin.org]
- 4. tandfonline.com [tandfonline.com]
- 5. journals.asm.org [journals.asm.org]
- 6. An essential type I nitroreductase from Leishmania major can be used to activate leishmanicidal prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Essential Type I Nitroreductase from Leishmania major Can Be Used to Activate Leishmanicidal Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Activities of Position 2 Substitution-Bearing 6-Nitro- and 6-Amino-Benzothiazoles and Their Corresponding Anthranilic Acid Derivatives against Leishmania infantum and Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. In vitro activities of position 2 substitution-bearing 6-nitro- and 6-amino-benzothiazoles and their corresponding anthranilic acid derivatives against Leishmania infantum and Trichomonas vaginalis - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Antifungal Potential of Substituted 2-Aminobenzothiazoles: A Comparative Guide
The relentless rise of antimicrobial resistance, particularly among opportunistic fungal pathogens like Candida species, has necessitated the urgent discovery of novel pharmacophores. As a Senior Application Scientist, I have evaluated countless molecular scaffolds, and the benzothiazole nucleus consistently emerges as a highly privileged structure in medicinal chemistry.
This guide provides an objective, data-driven comparison of substituted 2-aminobenzothiazole derivatives against standard antifungal agents. By dissecting the structure-activity relationship (SAR) and standardizing a self-validating evaluation protocol, we can accelerate the transition of these compounds from the bench to preclinical development.
Mechanistic Rationale & Structure-Activity Relationship (SAR)
The biological activity of the benzothiazole core is highly tunable based on its functionalization. Historically, 2-mercaptobenzothiazoles (possessing an -SH group at position 2) have demonstrated potent antibacterial properties. However, isosteric replacement of the thiol group with an amino group (-NH₂) fundamentally shifts the molecule's affinity, yielding potent antifungal agents .
The causality behind this shift lies in target engagement. The 2-amino group acts as a critical hydrogen-bond donor, stabilizing the molecule within the active sites of fungal enzymes such as Lanosterol 14α-demethylase (CYP51) or N-myristoyltransferase (NMT) . Furthermore, substitutions at the C-6 position of the benzothiazole ring are the primary drivers of antifungal efficacy. Introducing steric bulk (e.g., benzyloxy groups) or electron-withdrawing groups (EWG) at C-6 dramatically increases the compound's lipophilicity (CLogP), allowing it to perfectly anchor into the hydrophobic pockets of these fungal targets.
Mechanistic signaling and SAR pathway of substituted 2-aminobenzothiazoles.
Comparative Antifungal Performance
To objectively evaluate the efficacy of these derivatives, we must benchmark their Minimum Inhibitory Concentration (MIC) values against established clinical standards like Fluconazole. The data below synthesizes the in vitro performance of various C-6 substituted 2-aminobenzothiazoles against three prevalent Candida strains .
| Compound Variant | C-6 Substitution | C. albicans MIC (µg/mL) | C. tropicalis MIC (µg/mL) | C. parapsilosis MIC (µg/mL) | Cytotoxicity (THP-1 Cells) |
| Compound 1a | Unsubstituted | >256 (Inactive) | >256 | >256 | N/A |
| Compound 1e | Benzyloxy | 8 | 32 | 8 | Low |
| Compound 1n | Optimized EWG | 4 | 4 | 8 | Non-toxic (<4x MIC) |
| Compound 1o | Optimized EWG | 8 | 8 | 4 | Non-toxic (<10x MIC) |
| Fluconazole | Standard Drug | 0.5 - 1.0 | 1.0 - 2.0 | 1.0 - 2.0 | High Safety Margin |
Data Insights: The unsubstituted core (Compound 1a) is biologically inert against fungi. However, the introduction of optimized electron-withdrawing or bulky groups (Compounds 1n, 1o, 1e) drops the MIC into the highly potent 4–8 µg/mL range. Crucially, these optimized derivatives demonstrate negligible cytotoxicity against human THP-1 monocytes at therapeutic concentrations, confirming a viable therapeutic window.
Self-Validating Experimental Protocol: Resazurin-Assisted Broth Microdilution
To ensure absolute trustworthiness in our MIC data, we cannot rely on the subjective visual turbidity scoring often used in standard CLSI M27-A3 guidelines. Instead, I mandate the integration of a self-validating colorimetric redox system.
Step-by-Step Methodology
Step 1: Inoculum Standardization
-
Action: Isolate Candida strains and suspend them in sterile saline to achieve a 0.5 McFarland standard. Dilute the suspension 1:1000 in RPMI 1640 medium.
-
Causality: Standardizing the inoculum to exactly
to CFU/mL prevents the "inoculum effect"—a phenomenon where artificially high fungal loads falsely elevate the MIC, or low loads yield false susceptibility.
Step 2: Compound Preparation and Serial Dilution
-
Action: Dissolve the synthesized 2-aminobenzothiazole derivatives in 100% DMSO, then perform two-fold serial dilutions in RPMI 1640 broth across a 96-well plate. Ensure the final DMSO concentration in the test wells does not exceed 1% (v/v).
-
Causality: Benzothiazoles are highly lipophilic. DMSO ensures complete solvation, but strictly capping it at 1% is a critical control to prevent solvent-induced cellular toxicity from confounding the antifungal efficacy data.
Step 3: The Self-Validating Readout (Resazurin Addition)
-
Action: Add 10 µL of a standardized resazurin solution (0.01% w/v) to each well prior to incubation.
-
Causality: Resazurin acts as an objective, self-validating redox indicator. Metabolically active fungal cells irreversibly reduce the non-fluorescent blue resazurin to highly fluorescent pink resorufin. If a well remains blue, the compound concentration has successfully inhibited fungal metabolism, eliminating human error in reading the assay .
Step 4: Incubation and MIC Determination
-
Action: Incubate the microtiter plates at 35°C for 24 to 48 hours. Record the MIC as the lowest compound concentration that prevents the blue-to-pink color shift.
-
Causality: The 35°C temperature precisely matches the optimal exponential growth phase of Candida species, ensuring that the metabolic reduction of resazurin is robust and the resulting MIC value is highly reproducible.
Self-validating experimental workflow for evaluating antifungal MIC values.
Conclusion
Substituted 2-aminobenzothiazoles represent a highly promising, synthetically accessible class of antifungal agents. By strategically functionalizing the C-6 position to enhance lipophilic target engagement, researchers can achieve MIC values that rival current clinical standards. When coupled with rigorous, self-validating experimental protocols, this scaffold offers a robust foundation for next-generation drug development against resistant fungal strains.
References
-
Catalano, A., et al. (2013). "2-Aminobenzothiazole derivatives: search for new antifungal agents." European Journal of Medicinal Chemistry. Link
-
Bepary, S., et al. (2021). "N-acetylation of 2-aminobenzothiazoles with Acetic Acid for Evaluation of Antifungal Activity and In Silico Analysis." The Distant Reader. Link
-
Dhamak, K. B., et al. (2015). "Synthesis and Evaluation of Antifungal Activity of Benzothiazole Derivatives." International Journal of Pharmacy and Pharmaceutical Research. Link
-
Clinical and Laboratory Standards Institute (CLSI). "Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard - Third Edition (M27-A3)." CLSI Guidelines. Link
Bridging the Gap: Correlating Theoretical and Experimental Data in MAO Inhibitor Development
Monoamine oxidase (MAO) inhibitors are critical therapeutic agents for neurodegenerative disorders such as Parkinson's disease and psychiatric conditions like depression[1]. In modern drug development, identifying novel MAO-A and MAO-B inhibitors relies heavily on a hybrid approach: initial high-throughput computational screening (theoretical) followed by rigorous in vitro validation (experimental).
However, a persistent challenge for application scientists is the "translation gap"—where highly favorable theoretical binding affinities (
Part 1: The Theoretical Framework (In Silico Predictions)
Computational models, primarily molecular docking and 3D Quantitative Structure-Activity Relationship (3D-QSAR) models, are employed to predict how a ligand interacts with the MAO active site. The MAO-B active site contains a bipartite cavity (entrance and substrate spaces) and a covalently bound FAD (flavin adenine dinucleotide) cofactor[2].
Theoretical models calculate the binding free energy (
Computational workflow for predicting MAO inhibitor binding affinity.
Part 2: The Experimental Benchmark (In Vitro Validation)
To validate theoretical predictions, the is the industry gold standard[3]. This fluorometric assay provides a highly sensitive, continuous measurement of MAO activity.
Causality in Assay Design
The assay relies on the MAO-mediated oxidative deamination of an amine substrate, which generates hydrogen peroxide (
Crucial Insight: Because the assay is coupled to HRP, any antioxidant properties of the tested inhibitor can quench
Biochemical signaling pathway of the Amplex Red MAO fluorometric assay.
Step-by-Step Self-Validating Protocol
-
Reagent Preparation: Prepare 400 µM Amplex Red reagent, 2 U/mL HRP, and 2 mM substrate in 50 mM sodium phosphate buffer (pH 7.4)[3].
-
Causality: Using benzylamine as the substrate ensures that only MAO-B activity is measured, preventing confounding MAO-A signals if using mixed tissue lysates[3]. For MAO-A, use p-tyramine.
-
-
Inhibitor Dilution: Prepare a serial dilution of the test compounds (e.g.,
to M) to accurately capture the logarithmic curve[5]. -
Enzyme-Inhibitor Pre-incubation (Critical Step): Incubate the recombinant MAO enzyme with the inhibitor for 15-30 minutes at room temperature before adding the substrate.
-
Causality: Reversible inhibitors (e.g., safinamide) reach equilibrium rapidly, but irreversible inhibitors (e.g., rasagiline) require time to form a covalent adduct with the FAD cofactor[6]. Skipping this step artificially inflates the experimental
of irreversible compounds, destroying the correlation with theoretical data.
-
-
Reaction Initiation: Add the Amplex Red/HRP/substrate mixture to the enzyme-inhibitor complex[3].
-
Kinetic Measurement: Measure fluorescence continuously for 30 minutes (Excitation 530–560 nm, Emission 590 nm)[3]. Continuous measurement ensures the reaction remains in the linear Michaelis-Menten phase.
Part 3: Comparative Analysis of Benchmark MAO Inhibitors
To illustrate the correlation (and deviations) between theoretical and experimental data, we compare benchmark MAO inhibitors. The table below synthesizes the experimental
| Inhibitor | Target Preference | Mechanism | Experimental MAO-B | Experimental MAO-A | Selectivity Index (MAO-A/B) |
| Safinamide | MAO-B | Reversible | 0.079 µM (79 nM) | 80 µM | ~1000[7] |
| Rasagiline | MAO-B | Irreversible | 0.014 µM (14 nM) | 0.7 µM | ~50[7] |
| Selegiline | MAO-B | Irreversible | 0.004 µM (4 nM) | 0.412 µM | ~100[6] |
| Moclobemide | MAO-A | Reversible | > 100 µM | 6.06 µM | MAO-A Selective[5] |
| Clorgyline | MAO-A | Irreversible | > 100 µM | 0.06 µM | MAO-A Selective[5] |
Data Synthesis & Causality
When correlating this in vitro data with theoretical models, a distinct pattern emerges. Docking scores for Safinamide (reversible) often correlate linearly with its experimental
Conversely, Rasagiline and Selegiline exhibit experimental
Part 4: Establishing a Feedback Loop
To build a reliable drug development pipeline, application scientists must not treat theoretical and experimental data as isolated silos. A self-validating system requires a continuous feedback loop:
-
Calibrate Scoring Functions: Use the experimental
values of reversible inhibitors (like Safinamide and Moclobemide) as anchors to calibrate the MM-PBSA scoring functions in your computational pipeline.ngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted"> -
Implement Covalent Docking: For compounds containing reactive warheads (e.g., propargylamines like Selegiline), standard docking must be replaced with specialized covalent docking protocols that explicitly model the reaction with the FAD N5 atom[2].
-
Orthogonal Validation: Always cross-reference fluorometric Amplex Red data with secondary assays (e.g., radiometric assays or LC-MS/MS substrate depletion) to rule out assay interference (such as HRP quenching), ensuring the experimental anchor is absolute[4].
References
1.. National Institutes of Health (NIH) / PMC. 2. . National Institutes of Health (NIH) / PMC. 3.. ResearchGate. 4.. Thermo Fisher Scientific. 5. . Thermo Fisher Scientific. 6.. ACS Omega. 7.. Frontiers in Pharmacology. 8. . BenchChem.
Sources
- 1. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Substrates for Oxidases, Including Amplex Red Kits—Section 10.5 | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Amplex™ Red Monoamine Oxidase Assay Kit - FAQs [thermofisher.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
